3,6-Di(2-pyridinyl)-1,2-dihydro-1,2,4,5-tetraazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 20.8 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 144936. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3,6-dipyridin-2-yl-1,4-dihydro-1,2,4,5-tetrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6/c1-3-7-13-9(5-1)11-15-17-12(18-16-11)10-6-2-4-8-14-10/h1-8H,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNCLGGVWYZSSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NNC(=NN2)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20301607 | |
| Record name | 3,6-Di(pyridin-2-yl)-1,4-dihydro-1,2,4,5-tetrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20301607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
20.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665820 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1671-86-9 | |
| Record name | NSC144936 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144936 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,6-Di(pyridin-2-yl)-1,4-dihydro-1,2,4,5-tetrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20301607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-DI-PYRIDIN-2-YL-1,2-DIHYDRO-(1,2,4,5)TETRAZINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Applications of 3,6-Di(2-pyridinyl)-1,2,4,5-tetrazine
Introduction
3,6-Di(2-pyridinyl)-1,2,4,5-tetrazine, often abbreviated as DPT or dptz, is a heterocyclic compound that has garnered significant attention within the scientific community.[1] Its unique molecular architecture, characterized by an electron-deficient tetrazine core flanked by two pyridyl substituents, imparts a remarkable set of chemical properties.[2] This guide provides an in-depth exploration of DPT, from its fundamental physicochemical characteristics to its cutting-edge applications, with a particular focus on its role in bioorthogonal chemistry and coordination chemistry.[1][2]
The core of DPT's utility lies in its predictable and rapid reactivity in inverse-electron-demand Diels-Alder (IEDDA) reactions, a cornerstone of "click chemistry".[3][4] This reactivity, combined with its stability and the ability of its pyridyl nitrogen atoms to coordinate with metal ions, makes DPT a versatile tool for researchers in drug development, molecular imaging, and materials science.[2][5] This document aims to serve as a comprehensive technical resource for scientists and professionals, offering not just a compilation of data, but also insights into the practical application and experimental considerations of working with this powerful molecule.
Physicochemical Properties
A thorough understanding of the fundamental properties of DPT is essential for its effective application in research and development. These properties dictate its solubility, stability, and reactivity.
| Property | Value | Source |
| Synonyms | 3,6-Bis(2-pyridyl)-1,2,4,5-tetrazine | [1] |
| CAS Number | 1671-87-0 | [1] |
| Molecular Formula | C₁₂H₈N₆ | [1] |
| Molecular Weight | 236.24 g/mol | [1] |
| Appearance | Red, dark red or brown crystalline powder | [1] |
| Melting Point | 225 °C (decomposes) | [1] |
| Solubility | Soluble in DMF and DMSO; insoluble in water and common organic solvents | [5] |
| Storage | Store at room temperature | [1] |
Synthesis and Characterization
The synthesis of 3,6-di(2-pyridinyl)-1,2,4,5-tetrazine is a well-established process. The following protocol provides a general methodology for its preparation.
Experimental Protocol: Synthesis of 3,6-Di(2-pyridinyl)-1,2,4,5-tetrazine
This protocol is based on the condensation of 2-cyanopyridine with hydrazine, followed by oxidative aromatization.
Materials:
-
2-cyanopyridine
-
Hydrazine hydrate
-
Sulfur
-
Dimethylformamide (DMF)
-
Sodium nitrite
-
Acetic acid
-
Ethyl acetate
-
Hexane
Procedure:
-
Formation of the Dihydrotetrazine Intermediate:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-cyanopyridine and a stoichiometric amount of sulfur in DMF.
-
Slowly add hydrazine hydrate to the solution. The reaction is exothermic and should be controlled.
-
Reflux the mixture. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Oxidation to 3,6-Di(2-pyridinyl)-1,2,4,5-tetrazine:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in acetic acid. The color of the solution will change from purple to a more intense hue.
-
Stir the reaction mixture at 0 °C for a specified time.
-
-
Isolation and Purification:
-
Pour the reaction mixture into ice-water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
The crude product can be purified by column chromatography on silica gel, using a mixture of ethyl acetate and hexane as the eluent.[6]
-
The final product is a red to dark red crystalline solid.
-
Characterization: The identity and purity of the synthesized DPT should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.[5]
-
Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.[5]
-
Mass Spectrometry: To verify the molecular weight.
-
Melting Point Analysis: To assess purity.[1]
Chemical Reactivity: The Inverse-Electron-Demand Diels-Alder Reaction
The most prominent chemical feature of DPT is its exceptional reactivity as a diene in the inverse-electron-demand Diels-Alder (IEDDA) reaction.[2] This reaction is a cornerstone of bioorthogonal chemistry, allowing for the rapid and selective formation of covalent bonds in complex biological environments.[7][8]
The electron-deficient nature of the tetrazine ring makes it highly reactive towards electron-rich dienophiles, particularly strained alkenes and alkynes.[2][9] This high reactivity is a key advantage, enabling ligations to occur at low concentrations and physiological temperatures.[9]
Mechanism of the IEDDA Reaction
The IEDDA reaction of DPT with a dienophile proceeds through a concerted [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that releases a molecule of dinitrogen gas (N₂).[4][10] This release of N₂ makes the reaction irreversible and provides a strong thermodynamic driving force.[10]
Caption: The inverse-electron-demand Diels-Alder (IEDDA) reaction mechanism.
The reaction rate of the IEDDA ligation is highly dependent on the nature of both the tetrazine and the dienophile. The presence of electron-withdrawing pyridyl groups in DPT significantly enhances its reactivity compared to tetrazines with electron-donating substituents.[11] For instance, the reaction of DPT with bicyclo[6.1.0]nonyne (BCN) is significantly faster than that of 3,6-diphenyl-1,2,4,5-tetrazine.[11]
Applications
The unique properties of DPT have led to its widespread use in various scientific disciplines.
Bioorthogonal Chemistry and Drug Development
DPT is a key player in bioorthogonal chemistry, a field that involves chemical reactions that can occur inside living systems without interfering with native biochemical processes.[7][8] The IEDDA reaction of DPT with strained alkenes, such as trans-cyclooctene (TCO), is one of the fastest known bioorthogonal reactions.[9][12] This has enabled a wide range of applications, including:
-
Live-cell imaging: Attaching fluorescent probes to biomolecules of interest for real-time visualization of cellular processes.[1]
-
Pre-targeted drug delivery: A two-step approach where a biomolecule is first labeled with a dienophile, followed by the administration of a DPT-conjugated drug that selectively reacts with the tagged molecule at the target site.[7]
-
"Click-to-release" chemistry: Designing prodrugs that are activated upon reaction with a tetrazine, allowing for spatiotemporal control of drug release.[13]
Coordination Chemistry and Materials Science
The two pyridyl nitrogen atoms and the tetrazine ring make DPT an excellent polydentate ligand for coordinating with various metal ions.[1][5] This property is exploited in the synthesis of:
-
Mononuclear and dinuclear transition metal complexes: These complexes have potential applications in catalysis, as electron transfer agents, and as models for biological systems.[5]
-
Metal-organic frameworks (MOFs): DPT can be used as a building block for the construction of porous materials with applications in gas storage and catalysis.[1]
-
Coordination polymers: DPT has been used to create copper-containing coordination polymers.
Experimental Workflow: Monitoring an IEDDA Reaction
A common task for researchers working with DPT is to monitor the progress of an IEDDA reaction. UV-Vis spectroscopy is a convenient and effective method for this purpose, as the characteristic color of the tetrazine disappears as the reaction proceeds.
Caption: A typical workflow for monitoring an IEDDA reaction using UV-Vis spectroscopy.
Conclusion
3,6-Di(2-pyridinyl)-1,2,4,5-tetrazine is a remarkably versatile chemical entity with a rich and expanding repertoire of applications. Its robust synthesis, well-defined physicochemical properties, and exceptional reactivity in inverse-electron-demand Diels-Alder reactions have solidified its position as an indispensable tool in the fields of bioorthogonal chemistry, drug development, and materials science. This guide has provided a comprehensive overview of the core chemical properties of DPT, offering both foundational knowledge and practical insights to aid researchers in harnessing the full potential of this powerful molecule. As the demand for more sophisticated and selective chemical tools continues to grow, the importance and utility of 3,6-di(2-pyridinyl)-1,2,4,5-tetrazine are set to increase even further.
References
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El-Qisairi, A. K., & Qaseer, H. A. (2007). Synthesis and Characterization of 3,6-(2-pyridyl)-1,2,4,5-tetrazine Complexes with Gold(III). Journal of Applied Sciences, 7(18), 2661-2665. [Link]
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Chem-Impex. (n.d.). 3,6-Di(2-pyridyl)-1,2,4,5-tetrazine. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and Characterization of 3,6-(2-pyridyl)-1,2,4,5-tetrazine Complexes with Gold(III). Retrieved from [Link]
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Cai, Y., et al. (2015). Proline-Catalyzed Direct Inverse Electron Demand Diels–Alder Reactions of Ketones with 1,2,4,5-Tetrazines. Organic Letters, 17(15), 3818–3821. [Link]
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Knall, A.-C., Hollauf, M., & Slugovc, C. (2014). Kinetic Studies of Inverse Electron Demand Diels-Alder Reactions (iEDDA) of Norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine. Tetrahedron Letters, 55(34), 4763-4766. [Link]
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Taylor, M. T., et al. (2011). Design and Synthesis of Highly Reactive Dienophiles for the Tetrazine-trans-Cyclooctene Ligation. Journal of the American Chemical Society, 133(25), 9644–9647. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine: A Key Player in Advanced Organic Synthesis and Catalysis. Retrieved from [Link]
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Devaraj, N. K., et al. (2011). Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. Bioconjugate Chemistry, 22(3), 377–382. [Link]
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ResearchGate. (n.d.). Molecular structure of the free ligand 3,6-bis(2-pyridyl)-1,2,4,5-tetrazine. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. Retrieved from [Link]
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ResearchGate. (n.d.). 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications. Retrieved from [Link]
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PubChem. (n.d.). 3,6-Di(2-pyridinyl)-1,2-dihydro-1,2,4,5-tetraazine. Retrieved from [Link]
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Wang, M., et al. (2014). 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications. Organic & Biomolecular Chemistry, 12(31), 5897–5901. [Link]
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ResearchGate. (n.d.). UV-vis absorption spectrum of 3,6-dipyridin-2-yl-1,2,4,5-tetrazine (pyTz). Retrieved from [Link]
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ScienceDirect. (n.d.). Excited state dynamics of 3,6-diaryl-1,2,4,5-tetrazines. Experimental and theoretical studies. Retrieved from [Link]
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Wu, H., & Devaraj, N. K. (2016). Bioorthogonal Chemistry and Its Applications. Accounts of Chemical Research, 49(10), 2127–2136. [Link]
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ResearchGate. (n.d.). X-ray studies of three 3,6-bis(pyridin-2-yl)-1,2,4,5-tetrazine cocrystals: an unexpected molecular conformation stabilized by hydrogen bonds. Retrieved from [Link]
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Creative Biolabs. (n.d.). Inverse Electron Demand Diels-Alder Reaction (IEDDA). Retrieved from [Link]
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PubMed. (2023). X-ray studies of three 3,6-bis(pyridin-2-yl)-1,2,4,5-tetrazine cocrystals: an unexpected molecular conformation stabilized by hydrogen bonds. Retrieved from [Link]
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Versteegen, R. M., et al. (2020). Ortho-functionalized pyridinyl-tetrazines break the inverse correlation between click reactivity and cleavage yields in click-to-release chemistry. Nature Communications, 11(1), 5672. [Link]
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ACS Publications. (2018). Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids. Retrieved from [Link]
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ResearchGate. (n.d.). Interaction of 3,6-Bis(2-pyridyl)-1,2,4,5-tetrazine and 3,4,5,6-Tetrabromo-1,2-dehydrobenzene. Retrieved from [Link]
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DASH (Harvard). (n.d.). Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. Retrieved from [Link]
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National Institutes of Health. (n.d.). 3,6-Di-4-pyridyl-1,4-dihydro-1,2,4,5-tetrazine. Retrieved from [Link]
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ResearchGate. (n.d.). Crystal structure of 3,6-bis(pyridin-2-yl)-1,4-dihydro-1,2,4,5-tetrazine. Retrieved from [Link]
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PubChem. (n.d.). 3,6-Di(pyridin-3-yl)-1,2,4,5-tetrazine. Retrieved from [Link]
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A Technical Guide to 3,6-Di(2-pyridinyl)-1,2,4,5-tetrazine and its Dihydro Precursor: Synthesis, Properties, and Core Applications
This guide provides an in-depth exploration of 3,6-di(2-pyridinyl)-1,2,4,5-tetrazine, a pivotal molecule in modern chemistry. We will dissect its nomenclature, synthesis, and key applications, offering field-proven insights for researchers in drug development and materials science.
Introduction and Nomenclature: Clarifying the Active Species
The topic specifies 3,6-di(2-pyridinyl)-1,2-dihydro-1,2,4,5-tetrazine . It is crucial to understand that this dihydro species is the immediate precursor to the more widely utilized aromatic form. The vast majority of high-impact applications, especially in bioorthogonal "click" chemistry, rely on the oxidized, fully aromatic tetrazine ring.[1][2] This guide will therefore address both entities, detailing the synthesis of the dihydro precursor and its subsequent conversion to the active aromatic compound, which is the focus of the primary applications discussed herein.
-
Dihydro Precursor: The reduced form, with a molecular formula of C₁₂H₁₀N₆. Its formal IUPAC name is 3,6-di(pyridin-2-yl)-1,4-dihydro-1,2,4,5-tetrazine .[3] This compound is typically a stable, isolable intermediate.
-
Aromatic Species: The oxidized, bright red/purple solid with a molecular formula of C₁₂H₈N₆. Its definitive IUPAC name is 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine .[4] This is the electron-deficient species renowned for its exceptional reactivity in cycloaddition reactions.[5]
For clarity, this guide will refer to the precursor as "dihydrotetrazine" and the active, oxidized form as "DPTZ" (3,6-di(2-pyridyl)-1,2,4,5-tetrazine).
Physicochemical Properties and Characterization of DPTZ
DPTZ is the workhorse molecule for the applications described. Its properties have been well-characterized, and it is available from numerous chemical suppliers.
| Property | Value | Source(s) |
| IUPAC Name | 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | [4] |
| Synonyms | 3,6-Bis(2-pyridyl)-1,2,4,5-tetrazine | [6][7][8][9] |
| CAS Number | 1671-87-0 | [4][5][6] |
| Molecular Formula | C₁₂H₈N₆ | [6] |
| Molecular Weight | 236.24 g/mol | [6] |
| Appearance | Red to dark red or brown crystalline powder | [6] |
| Melting Point | 225 °C (decomposes) | [6][10] |
| Solubility | Slightly soluble in water | [10] |
Characterization is typically performed using standard analytical techniques. Purity is often assessed by HPLC.[6] The vibrant color of DPTZ is due to an n→π* electronic transition, which is a hallmark of the s-tetrazine chromophore; this property is exploited for reaction monitoring via UV-Vis spectroscopy.[11]
Synthesis and Mechanistic Insights: A Two-Stage Process
The synthesis of DPTZ is a robust, two-step process that begins with the formation of the dihydrotetrazine precursor followed by a critical oxidation step.
Part A: Synthesis of 3,6-di(pyridin-2-yl)-1,4-dihydro-1,2,4,5-tetrazine
The most common and efficient route involves the self-condensation of 2-cyanopyridine in the presence of hydrazine.
Causality: Hydrazine acts as the nitrogen source for the tetrazine ring. The reaction proceeds through the formation of a hydrazide intermediate, which then dimerizes and cyclizes to form the stable 1,4-dihydrotetrazine ring structure. This intermediate is often isolated as an orange solid.[12]
-
Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stir bar.
-
Reagents: Dissolve 2-cyanopyridine (1 equivalent) in anhydrous ethanol.
-
Reaction: Add hydrazine hydrate (4 equivalents) to the solution.[12]
-
Heating: Heat the mixture to reflux and maintain for 6-12 hours. The reaction progress can be monitored by TLC.
-
Isolation: Upon completion, cool the mixture to room temperature. The orange dihydrotetrazine product will precipitate.
-
Purification: Collect the solid by filtration, wash thoroughly with ethanol and water to remove excess hydrazine, and dry under vacuum.[12] The product is often of sufficient purity for the next step.
Part B: Oxidation to 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (DPTZ)
Causality: The dihydrotetrazine is unreactive in Diels-Alder reactions.[1][2] Oxidation is essential to form the aromatic, electron-deficient π-system of the tetrazine ring. This aromaticity and the electron-withdrawing nature of the pyridyl rings are what make DPTZ exceptionally reactive as a diene.[5] A common and effective method uses an acidic solution of sodium nitrite to generate nitrous acid in situ as the oxidant.[13][14]
-
Setup: In a fume hood, suspend the dried dihydrotetrazine precursor in a suitable solvent like glacial acetic acid or an aqueous acidic solution (e.g., 1M HCl) in a flask cooled in an ice bath (0 °C).
-
Oxidation: Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise to the cooled suspension.[13][14] The solution will turn a deep red/purple color, and nitrogen oxide gases may evolve.
-
Monitoring: Continue addition until the starting material is consumed (monitored by TLC) and the vibrant color persists.
-
Workup: Pour the reaction mixture onto crushed ice and carefully neutralize with a base (e.g., sodium bicarbonate) until the solution is alkaline.
-
Extraction: Extract the aqueous layer multiple times with an organic solvent such as chloroform or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield DPTZ as a purple solid. Further purification can be achieved by recrystallization or column chromatography.
Core Application: Inverse Electron Demand Diels-Alder (IEDDA) Reactions
The premier application of DPTZ is in the field of bioorthogonal chemistry, where it serves as a highly reactive diene in IEDDA reactions, often termed "tetrazine ligation."[15]
Mechanistic Principle: The IEDDA reaction is a [4+2] cycloaddition between an electron-poor diene (DPTZ) and an electron-rich dienophile (typically a strained alkene or alkyne like trans-cyclooctene, TCO).[16] The reaction is exceptionally fast and proceeds through a concerted transition state, followed by a retro-Diels-Alder step that irreversibly releases dinitrogen gas (N₂), driving the reaction to completion.[13] The pyridyl groups on DPTZ are strongly electron-withdrawing, which lowers the LUMO energy of the tetrazine, accelerating the reaction kinetics.[15]
DPTZ is one of the most reactive tetrazines used for this purpose, though its high reactivity is inversely correlated with its stability in aqueous media.[15]
-
Reagent Preparation: Prepare stock solutions of the DPTZ derivative and the dienophile-containing substrate (e.g., a TCO-modified protein) in a biocompatible solvent (e.g., DMSO, PBS).
-
Reaction: Combine the reactants at the desired concentration (often low micromolar) at room temperature or 37 °C.
-
Monitoring: The reaction can be monitored by the disappearance of the DPTZ's color or by analytical techniques like LC-MS or fluorescence if one of the components is tagged.
-
Analysis: The resulting pyridazine conjugate can be analyzed directly. No purification is typically needed for analytical applications due to the high specificity and clean nature of the reaction.
Application in Coordination Chemistry and Materials Science
Beyond its use in bioorthogonal chemistry, DPTZ is a highly versatile ligand in coordination chemistry.[5][6]
Coordination Principle: DPTZ possesses multiple nitrogen atoms—two on each pyridine ring and four on the tetrazine ring—that can act as Lewis bases to coordinate with metal ions.[5] This polydentate character allows it to form stable mononuclear and dinuclear complexes with a wide range of transition metals, including copper (Cu), zinc (Zn), and gold (Au).[17][18][19] The geometry and electronic properties of these metal-organic complexes can be tuned for various applications.
Applications:
-
Catalysis: Metal complexes of DPTZ can serve as catalysts for organic transformations.[6]
-
Materials Science: It is a building block for metal-organic frameworks (MOFs) and coordination polymers, which have applications in gas storage and sensor technology.[6][20]
-
Supramolecular Chemistry: The rigid structure and defined coordination vectors of DPTZ are ideal for constructing complex, self-assembled supramolecular architectures.[17]
-
Solubilization: Dissolve DPTZ and a metal salt (e.g., CuCl₂, Zn(NO₃)₂) in appropriate solvents.
-
Complexation: Combine the solutions. The reaction can occur at room temperature or may require heating (solvothermal synthesis).
-
Crystallization: The resulting complex often precipitates or can be crystallized by slow evaporation or vapor diffusion.
-
Characterization: The structure and properties of the complex are confirmed by techniques such as single-crystal X-ray diffraction, elemental analysis, and spectroscopy.[18]
Conclusion
While formally named after its dihydro precursor, the true utility of the 3,6-di(2-pyridinyl)-1,2,4,5-tetrazine system lies in its oxidized, aromatic form (DPTZ). This molecule is a cornerstone of modern chemical biology due to its exceptional reactivity in IEDDA ligations. Furthermore, its robust coordination chemistry provides a platform for the development of novel catalysts and advanced materials. The straightforward and scalable two-step synthesis ensures its accessibility to researchers, cementing its role as an indispensable tool for professionals in drug discovery, diagnostics, and materials science.
References
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Zhang, G., et al. (2020). Oxidation of dihydrotetrazine triggered by near-infrared photocatalysis for photoclick chemistry. Chemical Communications. Retrieved from [Link]
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ResearchGate. (n.d.). Methods to oxidize dihydrotetrazine. Retrieved from [Link]
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University of Delaware. (n.d.). Electron deficient dihydrotetrazines: synthesis, redox properties and applications in biochemical systems. UDSpace. Retrieved from [Link]
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Wang, H., et al. (2022). Light-activated tetrazines enable precision live-cell bioorthogonal chemistry. Nature Communications. Retrieved from [Link]
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LookChem. (n.d.). Cas 1671-87-0, 3,6-DI-2-PYRIDYL-1,2,4,5-TETRAZINE. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine: A Key Player in Advanced Organic Synthesis and Catalysis. Retrieved from [Link]
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J&K Scientific. (n.d.). 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine. Retrieved from [Link]
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Karver, M. R., et al. (2012). Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. Bioconjugate Chemistry. Retrieved from [Link]
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PubChem. (n.d.). 3,6-Di(2-pyridinyl)-1,2-dihydro-1,2,4,5-tetraazine. National Center for Biotechnology Information. Retrieved from [Link]
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Knall, A. C., et al. (2014). Kinetic Studies of Inverse Electron Demand Diels-Alder Reactions (iEDDA) of Norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine. Tetrahedron Letters. Retrieved from [Link]
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PubChem. (n.d.). 3,6-Di(4-pyridyl)-1,2,4,5-tetrazine. National Center for Biotechnology Information. Retrieved from [Link]
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Scribd. (n.d.). Dicopper (I) Complexes With Reduced States of 3,6-Bis (2 - Pyrimidyl) - 1,2,4,5-Tetrazine. Retrieved from [Link]
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PubChem. (n.d.). 3,6-Di(pyridin-3-yl)-1,2,4,5-tetrazine. National Center for Biotechnology Information. Retrieved from [Link]
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El-Qisairi, A. K., & Qaseer, H. A. (2007). Synthesis and Characterization of 3,6-(2-pyridyl)-1,2,4,5-tetrazine Complexes with Gold(III). Journal of Applied Sciences. Retrieved from [Link]
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Wu, H., et al. (2020). IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications. Molecules. Retrieved from [Link]
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National Institutes of Health. (n.d.). 3,6-Di-4-pyridyl-1,4-dihydro-1,2,4,5-tetrazine. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and Characterization of 3,6-(2-pyridyl)-1,2,4,5-tetrazine Complexes with Gold(III). Retrieved from [Link]
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ResearchGate. (n.d.). Superpositions of the 3,6-bis(pyridin-2-yl)-1,2,4,5-tetrazine molecular conformations. Retrieved from [Link]
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Oliveira, B. L., et al. (2017). Inverse electron demand Diels–Alder reactions in chemical biology. Organic & Biomolecular Chemistry. Retrieved from [Link]
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Spectroscopic Profile of 3,6-di(2-pyridinyl)-1,2,4,5-tetrazine: A Technical Guide for Advanced Applications
Introduction: The Unique Role of 3,6-di(2-pyridinyl)-1,2,4,5-tetrazine in Modern Chemistry
3,6-di(2-pyridinyl)-1,2,4,5-tetrazine, often abbreviated as pytz or dptz, is a heterocyclic compound of significant interest in contemporary chemical research. Its unique molecular architecture, characterized by a nitrogen-rich tetrazine core flanked by two pyridinyl rings, imparts a fascinating combination of electronic and coordination properties. This has led to its widespread application as a versatile building block in supramolecular chemistry, a ligand in the synthesis of novel transition metal complexes, and a key component in the development of advanced materials and bioorthogonal probes.[1][2] The electron-deficient nature of the tetrazine ring makes it a powerful diene in inverse electron-demand Diels-Alder (iEDDA) reactions, a cornerstone of "click chemistry".[3]
This in-depth technical guide provides a comprehensive overview of the spectroscopic data of 3,6-di(2-pyridinyl)-1,2,4,5-tetrazine, offering researchers, scientists, and drug development professionals a critical resource for its identification, characterization, and application. The following sections will delve into the nuclear magnetic resonance (NMR), mass spectrometry (MS), ultraviolet-visible (UV-Vis), and fluorescence spectroscopy of this compound, complete with detailed experimental protocols and data interpretation.
Molecular Structure and Synthesis
The foundational step in characterizing any compound is a reliable synthetic protocol. 3,6-di(2-pyridinyl)-1,2,4,5-tetrazine is typically synthesized via the Pinner reaction, which involves the condensation of 2-cyanopyridine with hydrazine, followed by oxidation of the resulting dihydrotetrazine intermediate.[4]
Experimental Protocol: Synthesis of 3,6-di(2-pyridinyl)-1,2,4,5-tetrazine
-
Step 1: Dihydrotetrazine Formation: A mixture of 2-cyanopyridine and hydrazine hydrate is heated, often in the presence of a catalyst such as sulfur or a metal salt, to yield 3,6-di(2-pyridinyl)-1,4-dihydro-1,2,4,5-tetrazine.
-
Step 2: Oxidation: The resulting dihydrotetrazine is then oxidized to the final tetrazine product. Common oxidizing agents for this step include sodium nitrite in an acidic medium. The progress of the reaction is typically monitored by the appearance of the characteristic reddish-purple color of the tetrazine.
-
Purification: The crude product is purified by recrystallization or column chromatography to yield a red to dark red crystalline solid.[2]
Caption: Synthetic workflow for 3,6-di(2-pyridinyl)-1,2,4,5-tetrazine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For 3,6-di(2-pyridinyl)-1,2,4,5-tetrazine, both ¹H and ¹³C NMR provide critical information about the arrangement of atoms within the molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 3,6-di(2-pyridinyl)-1,2,4,5-tetrazine is characterized by signals corresponding to the protons of the two pyridinyl rings. Due to the symmetry of the molecule, only four distinct proton signals are expected.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6' | ~8.95 | d | ~5.0 |
| H-3' | ~8.60 | d | ~8.0 |
| H-4' | ~8.19 | t | ~8.0 |
| H-5' | ~7.83 | t | ~6.5 |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration. The data presented here is a representative example based on literature values.[5]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
| Carbon | Chemical Shift (δ, ppm) |
| C=N (tetrazine) | ~163 |
| C-2' (pyridinyl) | ~150 |
| C-6' (pyridinyl) | ~150 |
| C-4' (pyridinyl) | ~138 |
| C-3' (pyridinyl) | ~127 |
| C-5' (pyridinyl) | ~124 |
Note: The chemical shifts are approximate and can be influenced by the experimental conditions.[5]
Experimental Protocol: NMR Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices. For nitrogen-containing compounds, acetonitrile-d₃ (CD₃CN) can also be effective.[5]
-
Concentration: For ¹H NMR, dissolve 1-5 mg of the sample in 0.6-0.7 mL of the deuterated solvent. For ¹³C NMR, a higher concentration of 5-30 mg is recommended due to the lower natural abundance of the ¹³C isotope.[5]
-
Filtration: To ensure a high-quality spectrum with sharp lines, filter the sample solution through a pipette with a small plug of glass wool into a clean NMR tube. This removes any particulate matter that can disrupt the magnetic field homogeneity.
-
Degassing: For sensitive experiments or to remove dissolved oxygen which can affect relaxation times, the sample can be degassed using a freeze-pump-thaw cycle.
Caption: General workflow for NMR analysis of the title compound.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For 3,6-di(2-pyridinyl)-1,2,4,5-tetrazine (C₁₂H₈N₆), the expected monoisotopic mass is approximately 236.08 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental formula with high accuracy.
| Technique | Parameter | Value |
| ESI-TOF HRMS | Calculated m/z for [M+H]⁺ | 237.0883 |
| Found m/z for [M+H]⁺ | Value to be obtained from experiment |
The fragmentation pattern in the mass spectrum can provide further structural information. Common fragmentation pathways may involve the loss of N₂ from the tetrazine ring or cleavage of the pyridinyl substituents.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of 3,6-di(2-pyridinyl)-1,2,4,5-tetrazine is characterized by two main absorption bands.[6]
-
A low-energy n → π* transition: This appears in the visible region (around 500-550 nm) and is responsible for the compound's characteristic red color.
-
A high-energy π → π* transition: This is observed in the UV region (around 290-330 nm).[6]
The position and intensity of these bands can be influenced by the solvent polarity.
Experimental Protocol: UV-Vis Spectroscopy
-
Solvent and Concentration: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, acetonitrile, or cyclohexane). The concentration should be adjusted to obtain an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λₘₐₓ).
-
Blank Measurement: Record a baseline spectrum of the pure solvent in a quartz cuvette.
-
Sample Measurement: Record the absorption spectrum of the sample solution over the desired wavelength range (e.g., 200-800 nm).
-
Data Analysis: Determine the λₘₐₓ values and the corresponding molar absorptivity (ε) if the concentration is known.
Fluorescence Spectroscopy
While many tetrazine derivatives are used as fluorescence quenchers in bioorthogonal chemistry, some exhibit intrinsic fluorescence. The fluorescence properties of 3,6-di(2-pyridinyl)-1,2,4,5-tetrazine are reported to be generally weak.[6] The emission, when observed, typically originates from the S₁ (nπ*) state.[6] The low fluorescence quantum yield is attributed to efficient non-radiative decay pathways. However, its fluorescence can be modulated upon reaction, for instance, in iEDDA reactions, making it a "turn-on" fluorescent probe in certain applications.[2]
Conclusion and Future Outlook
The spectroscopic data presented in this guide provides a comprehensive foundation for the identification, characterization, and utilization of 3,6-di(2-pyridinyl)-1,2,4,5-tetrazine. A thorough understanding of its NMR, MS, UV-Vis, and fluorescence properties is paramount for its effective application in diverse fields, from the synthesis of bespoke coordination complexes to the design of sophisticated probes for biological imaging. As research in these areas continues to advance, the demand for well-characterized and versatile molecular building blocks like 3,6-di(2-pyridinyl)-1,2,4,5-tetrazine is set to grow, further solidifying its importance in the landscape of modern chemistry.
References
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El-Qisairi, A. K., & Qaseer, H. A. (2007). Synthesis and Characterization of 3,6-(2-pyridyl)-1,2,4,5-tetrazine Complexes with Gold(III). Journal of Applied Sciences, 7(19), 2661-2665. [Link]
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SpectraBase. (n.d.). 3,6-Di-2-pyridyl-1,2,4,5-tetrazine. Bio-Rad Laboratories, Inc. Retrieved from [Link]
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- Devaraj, N. K., Weissleder, R., & Hilderbrand, S. A. (2008). Tetrazine-Based Cycloadditions: Application to Pretargeted Live Cell Imaging.
- Cai, Z., et al. (2013). Excited state dynamics of 3,6-diaryl-1,2,4,5-tetrazines. Experimental and theoretical studies. Physical Chemistry Chemical Physics, 15(32), 13326-13335.
- Pfeiffer, C., et al. (2018). Kinetic studies of inverse electron demand Diels-Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine. Beilstein Journal of Organic Chemistry, 14, 2596-2606.
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ResearchGate. (n.d.). Synthesis and Characterization of 3,6-(2-pyridyl)-1,2,4,5-tetrazine Complexes with Gold(III). Retrieved from [Link]
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SpectraBase. (n.d.). 3,6-Di-2-pyridyl-1,2,4,5-tetrazine. Bio-Rad Laboratories, Inc. Retrieved from [Link]
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PubChem. (n.d.). 3,6-Di(2-pyridinyl)-1,2-dihydro-1,2,4,5-tetraazine. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). X-ray studies of three 3,6-bis(pyridin-2-yl)-1,2,4,5-tetrazine cocrystals: an unexpected molecular conformation stabilized by hydrogen bonds. Retrieved from [Link]
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A Senior Application Scientist's Guide to 3,6-di(2-pyridinyl)-1,2,4,5-tetrazine: Harnessing Elite Reactivity in Inverse Electron Demand Diels-Alder Reactions
This guide provides an in-depth technical analysis of 3,6-di(2-pyridinyl)-1,2,4,5-tetrazine (DPTZ), a cornerstone reagent in the field of bioorthogonal chemistry. Tailored for researchers, chemists, and drug development professionals, this document moves beyond simple protocols to explore the fundamental principles governing the exceptional reactivity of DPTZ in inverse electron demand Diels-Alder (iEDDA) cycloadditions. We will dissect its unique electronic and structural properties, provide validated kinetic data, and present a detailed experimental workflow, empowering you to leverage this powerful tool for applications ranging from cellular imaging to the construction of antibody-drug conjugates (ADCs).
The iEDDA Reaction: A Paradigm of Bioorthogonal Chemistry
The inverse electron demand Diels-Alder reaction is a powerful cycloaddition between an electron-deficient diene (like a tetrazine) and an electron-rich dienophile. In the context of biological systems, the most effective dienophiles are typically alkenes or alkynes activated by ring strain, such as trans-cyclooctenes (TCO) or bicyclononynes (BCN).
The reaction's utility is rooted in its extraordinary speed and selectivity. The kinetics are governed by the frontier molecular orbital (FMO) theory, specifically the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene. A smaller energy gap leads to a faster reaction. Tetrazines are exceptional dienes because their LUMO is significantly lowered by the presence of four electron-withdrawing nitrogen atoms in the core ring system. The reaction proceeds rapidly without the need for a catalyst, is stable in aqueous environments, and does not cross-react with native biological functional groups, making it truly bioorthogonal.[1][2]
Profiling the Diene: 3,6-di(2-pyridinyl)-1,2,4,5-tetrazine (DPTZ)
Among the diverse family of tetrazine reagents, 3,6-di(2-pyridinyl)-1,2,4,5-tetrazine (CAS 1671-87-0) stands out for its superior reactivity.[3] Understanding the source of this reactivity is critical for its effective application.
Synthesis and Physicochemical Properties
DPTZ is typically synthesized from 2-cyanopyridine, which undergoes condensation with hydrazine hydrate to form a dihydrotetrazine intermediate, followed by oxidation to yield the final aromatic tetrazine structure.[4] It presents as a solid with a melting point of approximately 225 °C and is noted to be only slightly soluble in water, often requiring a co-solvent like DMSO or methanol for biological applications.[3][5]
The Dual-Mode Activation of the Pyridinyl Substituent
The exceptional reactivity of DPTZ is not merely a result of a simple inductive electron-withdrawing effect. It arises from a combination of two key factors imparted by the 2-pyridyl groups, a distinction that sets it apart from phenyl or alkyl-substituted tetrazines.
-
Electronic Effect : The pyridyl ring is an electron-withdrawing group, which further lowers the energy of the tetrazine's LUMO. This reduces the HOMO-LUMO gap with a dienophile, accelerating the cycloaddition as predicted by FMO theory.[6]
-
Distortion & Destabilization : Computational and experimental studies have revealed a more subtle, yet critical, factor. Intramolecular repulsion between the lone pair electrons of the pyridyl nitrogen and the adjacent nitrogen of the tetrazine ring destabilizes the ground state of the DPTZ molecule.[7] This ground-state strain is partially released in the transition state of the Diels-Alder reaction, thus lowering the activation energy and dramatically increasing the reaction rate beyond what would be expected from electronic effects alone.[7][8]
This dual-mode activation explains why DPTZ is significantly more reactive than its 3-pyridyl or 4-pyridyl isomers, where this specific N-N repulsion is absent.[7] However, this high reactivity comes with a trade-off: DPTZ is also less stable in aqueous media over long periods compared to more electron-rich tetrazines, as the same features that accelerate the desired reaction also make the ring more susceptible to decomposition.[9]
Reaction Kinetics and Mechanism
The hallmark of the DPTZ-TCO ligation is its speed, which enables reactions at the low micromolar concentrations typical of biological experiments.[10]
Kinetic Data Analysis
The performance of DPTZ is best illustrated by comparing its second-order rate constants (k₂) with those of other dienes when reacted with common dienophiles. The data clearly show the elite status of DPTZ, particularly when paired with highly strained dienophiles like sTCO (a conformationally strained TCO derivative).
| Diene | Dienophile | Solvent | k₂ (M⁻¹s⁻¹) | Reference |
| 3,6-di(2-pyridinyl)-tetrazine (DPTZ) | trans-cyclooctene (TCO) | 9:1 MeOH:Water | 2,000 | [11] |
| 3,6-di(2-pyridinyl)-tetrazine (DPTZ) | s-TCO | MeOH | 22,000 | [11] |
| 3,6-di(2-pyridinyl)-tetrazine (DPTZ) | bicyclononyne (BCN) | MeOH | 118 | [6] |
| 3,6-diphenyl-tetrazine | bicyclononyne (BCN) | MeOH | 3.6 | [6] |
| 3,6-dimethyl-tetrazine | axial TCO derivative | MeCN | 0.54 | [12] |
This table summarizes representative kinetic data to highlight the reactivity differences.
Reaction Mechanism
The iEDDA reaction of DPTZ with a strained alkene like TCO proceeds through a concerted [4+2] cycloaddition to form an unstable, bicyclic 4,5-dihydropyridazine intermediate. This intermediate rapidly undergoes a retro-Diels-Alder reaction to eliminate a molecule of nitrogen gas (N₂), affording the final, stable dihydropyridazine product. In aqueous media, this initial product can further tautomerize to a more stable 1,4-dihydropyridazine isomer.[11]
Experimental Protocol: Kinetic Analysis of a DPTZ Ligation
This protocol provides a robust method for determining the second-order rate constant of the reaction between DPTZ and a TCO-functionalized molecule using UV-Visible spectrophotometry. The principle lies in monitoring the decay of the characteristic absorbance of the tetrazine chromophore over time.
Materials and Reagents
-
3,6-di(2-pyridinyl)-1,2,4,5-tetrazine (DPTZ) : Stock solution in anhydrous DMSO (e.g., 10 mM).
-
TCO-functionalized substrate : (e.g., TCO-PEG-Biotin): Stock solution in the chosen reaction buffer (e.g., 100 mM in PBS).
-
Reaction Buffer : Phosphate-buffered saline (PBS), pH 7.4.
-
Co-solvent : Anhydrous DMSO.
-
Instrumentation : UV-Visible spectrophotometer with temperature control and kinetic measurement capabilities.
-
Quartz cuvettes : 1 cm path length.
Step-by-Step Methodology
-
Instrument Setup : Equilibrate the spectrophotometer's sample holder to the desired temperature (e.g., 25 °C or 37 °C). Set the instrument to kinetic mode to measure absorbance at the λ_max of DPTZ in your chosen solvent system (typically ~520-540 nm).
-
Reagent Preparation :
-
Prepare a working solution of the TCO substrate in the reaction buffer at double the desired final concentration (e.g., 2 mM for a 1 mM final concentration).
-
Causality Check: Using the dienophile (TCO) in large excess (at least 10-fold) over the tetrazine is crucial. This ensures pseudo-first-order kinetics, which simplifies data analysis by making the rate of reaction dependent only on the concentration of the limiting reagent (DPTZ).
-
-
Establishing a Baseline :
-
In a quartz cuvette, add the reaction buffer and the appropriate volume of the TCO working solution to achieve the final desired excess concentration.
-
Place the cuvette in the spectrophotometer and record a baseline absorbance (blank).
-
-
Reaction Initiation and Monitoring :
-
To initiate the reaction, add a small volume of the DPTZ stock solution to the cuvette containing the TCO solution. The final concentration of DPTZ should be low (e.g., 50-100 µM) to ensure the absorbance is within the linear range of the instrument.
-
Immediately and thoroughly mix the solution by gentle pipetting or inversion (if using a capped cuvette).
-
Start the kinetic measurement immediately, recording the absorbance at the DPTZ λ_max every few seconds for a duration sufficient to observe significant decay (e.g., 3-5 half-lives).
-
-
Data Analysis :
-
Export the absorbance vs. time data.
-
Plot the natural logarithm of the absorbance (ln(A)) against time (t).
-
For a pseudo-first-order reaction, this plot should yield a straight line. The slope of this line is equal to -k_obs, where k_obs is the observed pseudo-first-order rate constant.
-
Calculate the second-order rate constant (k₂) using the equation: k₂ = k_obs / [TCO] , where [TCO] is the concentration of the TCO substrate in excess.
-
Protocol Validation and Trustworthiness
-
Control Reaction : Run a control experiment with DPTZ in the reaction buffer without any TCO substrate. The absorbance should remain stable over the measurement period, confirming that the observed decay is due to the reaction and not thermal degradation.[9]
-
Concentration Dependence : To validate the second-order nature of the reaction, repeat the experiment with a different excess concentration of the TCO substrate. The calculated k₂ value should remain consistent.
Applications in Drug Development and Research
The combination of high reactivity and bioorthogonality makes DPTZ an invaluable tool for creating complex bioconjugates.[13][14][15]
-
Antibody-Drug Conjugates (ADCs) : DPTZ is central to pre-targeting strategies. In this approach, an antibody functionalized with a TCO is administered first. After it has localized to the target tissue (e.g., a tumor) and unbound antibody has cleared from circulation, a much smaller, tetrazine-linked cytotoxic drug is administered. The rapid iEDDA ligation ensures that the drug is conjugated to the antibody directly at the target site, minimizing systemic toxicity.[16]
-
Live-Cell Imaging and Probes : The reaction can be used to label proteins, glycans, or other biomolecules that have been metabolically or genetically engineered to bear a strained alkene.[1] Furthermore, the tetrazine moiety can act as a fluorescence quencher. Probes can be designed where fluorescence is "turned on" only after the iEDDA reaction occurs, providing a powerful method for imaging biological processes with high signal-to-noise.[2]
-
Radiolabeling for PET Imaging : The speed of the DPTZ-TCO reaction is ideal for working with short-lived radioisotopes like Fluorine-18. A TCO-modified targeting vector can be ligated with an ¹⁸F-labeled tetrazine just prior to injection, providing a rapid and efficient method for creating PET imaging agents.[10]
Conclusion
3,6-di(2-pyridinyl)-1,2,4,5-tetrazine is more than just another bioorthogonal reagent; it represents a pinnacle of reactivity, driven by a sophisticated interplay of electronic and structural factors. Its exceptionally fast kinetics, particularly with strained dienophiles like TCO, have unlocked new possibilities in targeted drug delivery, diagnostics, and fundamental biological research. By understanding the principles that govern its behavior—from ground-state destabilization to the practicalities of kinetic measurements—researchers can fully exploit the power of DPTZ to construct precisely engineered molecular tools for the most demanding applications.
References
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Eising, S., Engwerda, A. H. J., Riedijk, X., Bickelhaupt, F. M., & Bonger, K. M. (2018). Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids. Bioconjugate Chemistry, 29(9), 3054–3059. [Link]
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Taylor, M. T., Blackman, M. L., Dmitrenko, O., & Fox, J. M. (2011). trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling. Current opinion in chemical biology, 15(3), 323-329. [Link]
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El-Qisairi, A. K. (2008). Synthesis and Characterization of 3,6-(2-pyridyl)-1,2,4,5-tetrazine Complexes with Gold(III). Jordan Journal of Chemistry, 3(1). [Link]
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Blackman, M. L. (2009). The tetrazine ligation: Development of a novel bioorthogonal Diels-Alder reaction and its applications. ProQuest Dissertations Publishing. [Link]
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Wu, H., & Devaraj, N. K. (2021). Bioorthogonal Chemistry and Its Applications. Accounts of Chemical Research, 54(24), 4537–4550. [Link]
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Mayer, J. P., & van der Meer, M. (2018). Tetrazines in Inverse-Electron-Demand Diels–Alder Cycloadditions and Their Use in Biology. ResearchGate. [Link]
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Steen, D., Wagner, M., Wombacher, R., & Houk, K. N. (2020). Uncovering the key role of distortion in tetrazine ligations guides the design of bioorthogonal tools with high reactivity and stability. ChemRxiv. [Link]
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Karver, M. R., Weissleder, R., & Hilderbrand, S. A. (2016). Coordination‐Assisted Bioorthogonal Chemistry: Orthogonal Tetrazine Ligation with Vinylboronic Acid and a Strained Alkene. Radboud Repository. [Link]
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Rötzer, A. D., et al. (2014). Kinetic Studies of Inverse Electron Demand Diels-Alder Reactions (iEDDA) of Norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine. Tetrahedron Letters, 55(34), 4763-4766. [Link]
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Boger, D. L., & Sakya, S. M. (1992). Two Novel 1,2,4,5-Tetrazines that Participate in Inverse Electron Demand Diels–Alder Reactions with an Unexpected Regioselectivity. The Journal of Organic Chemistry, 57(5), 1277-1284. [Link]
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Zhang, J., et al. (2015). Synthesis and properties of 3, 6-Dihydrazine-1, 2, 4, 5-tetrazine and its energetic salts. Journal of Energetic Materials, 33(4), 254-261. [Link]
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Monn, D., et al. (2018). Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation. Polymer Chemistry, 9(22), 3144-3152. [Link]
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The Mechanism of Tetrazine Ligation with Strained Alkenes: An In-depth Technical Guide
Introduction: The Rise of Bioorthogonal Chemistry in Modern Research
In the intricate landscape of biological systems, the ability to selectively modify biomolecules in their native environment is paramount. This has led to the ascent of bioorthogonal chemistry, a field dedicated to chemical reactions that can occur within living systems without interfering with endogenous biochemical processes.[1] Among the arsenal of bioorthogonal tools, the tetrazine ligation, specifically its reaction with strained alkenes, has emerged as a particularly powerful strategy due to its exceptionally fast reaction kinetics and high specificity.[2][3] This guide provides a comprehensive exploration of the core mechanistic principles governing this remarkable reaction, offering insights for researchers, scientists, and drug development professionals.
The tetrazine ligation is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, stereospecific, and generate minimal and inoffensive byproducts.[4] Its applications are vast, ranging from in vivo imaging and diagnostics to the targeted delivery of therapeutics, significantly impacting fields like chemical biology and drug discovery.[2][5][6]
Core Mechanism: The Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction
The ligation of a 1,2,4,5-tetrazine with a strained alkene proceeds via an inverse-electron-demand Diels-Alder (iEDDA) reaction .[3] This is a type of [4+2] cycloaddition where the electronic demands are reversed compared to a typical Diels-Alder reaction. In the iEDDA reaction, the electron-deficient tetrazine acts as the diene, and the electron-rich strained alkene serves as the dienophile.[7]
The reaction mechanism can be dissected into two primary, concerted steps:
-
[4+2] Cycloaddition: The tetrazine and the strained alkene undergo a concerted cycloaddition to form a highly unstable bicyclic intermediate.[3] The rate of this step is governed by the frontier molecular orbital (FMO) theory, specifically the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.[7] A smaller energy gap between these orbitals leads to a faster reaction.
-
Retro-Diels-Alder Reaction: The unstable bicyclic intermediate rapidly undergoes a retro-Diels-Alder reaction, irreversibly eliminating a molecule of dinitrogen (N₂).[8] This release of nitrogen gas is a significant thermodynamic driving force, rendering the overall reaction irreversible.[9][10] The final product is a stable dihydropyridazine, which can subsequently tautomerize and oxidize to a pyridazine.[10][11]
The Dienophiles: A Comparative Analysis of Strained Alkenes
The choice of the strained alkene (dienophile) is a critical determinant of the reaction kinetics and stability. The inherent ring strain of these molecules makes them highly reactive towards tetrazines.
trans-Cyclooctenes (TCOs)
-
Reactivity: TCOs are the most widely used and highly reactive dienophiles for tetrazine ligations.[12] The high degree of ring strain in the trans isomer leads to exceptionally fast reaction rates, often in the range of 10³ to 10⁶ M⁻¹s⁻¹.[13][14] This allows for efficient labeling at very low concentrations, which is ideal for in vivo applications.[15]
-
Stability: While highly reactive, TCOs can be susceptible to isomerization to the much less reactive cis-cyclooctene.[16] However, various stabilized TCO derivatives have been developed to mitigate this issue.[14]
-
Causality: The twisted double bond in TCO raises the energy of its HOMO, bringing it closer to the LUMO of the tetrazine and thus accelerating the cycloaddition.
Norbornenes
-
Reactivity: Norbornenes are another class of strained alkenes used in tetrazine ligations, though their reaction rates are generally slower than those of TCOs.[7][17] The kinetics can be tuned by modifying the substituents on the norbornene ring.
-
Stability: Norbornenes are generally stable and their derivatives are readily accessible.
-
Application: The slower kinetics can be advantageous in scenarios requiring staged or multiplexed labeling, where different reaction rates can be exploited for sequential conjugations.[17]
Cyclopropenes
-
Reactivity: Cyclopropenes are small, highly strained dienophiles that react rapidly with tetrazines.[18] Their small size can be advantageous in minimizing steric hindrance when labeling large biomolecules.[2]
-
Stability: Unsubstituted cyclopropenes can be unstable and prone to polymerization.[2] However, the introduction of substituents can enhance their stability while maintaining sufficient reactivity for bioorthogonal applications.[18][19]
-
Fluorogenicity: The reaction of cyclopropenes with certain fluorogenic tetrazine probes can lead to a significant increase in fluorescence, making them excellent tools for no-wash live-cell imaging.[18]
Quantitative Data: Reaction Kinetics
The second-order rate constant (k₂) is a critical parameter for quantifying the speed of the tetrazine ligation. The table below summarizes typical rate constants for various tetrazine-alkene pairs.
| Tetrazine Derivative | Strained Alkene (Dienophile) | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference(s) |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-Cyclooctene (TCO) | ~2000 - 3,300,000 | [8][12][14] |
| 3,6-diphenyl-s-tetrazine | trans-Cyclooctene (TCO) | ~19.1 - 520 | [14] |
| Methyl-substituted tetrazine | Norbornene | ~1.9 | [7][17] |
| Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate | Cyclopropene | ~448 | [18] |
Note: Reaction rates are highly dependent on the specific substituents on both the tetrazine and the alkene, as well as the solvent and temperature.
Factors Influencing Reaction Efficiency
Several factors can be modulated to fine-tune the efficiency and rate of the tetrazine ligation:
-
Tetrazine Electronics: The reactivity of the tetrazine is inversely correlated with its stability.[7] Electron-withdrawing groups (EWGs) on the tetrazine ring lower the energy of its LUMO, increasing the reaction rate.[20][21][22] Conversely, electron-donating groups (EDGs) decrease the reaction rate.
-
Alkene Strain and Electronics: Higher ring strain in the dienophile generally leads to a faster reaction.[14] Electron-donating groups on the alkene can increase its HOMO energy, further accelerating the reaction.
-
Steric Hindrance: Bulky substituents on either the tetrazine or the alkene can sterically hinder the approach of the reactants, slowing down the reaction.[20]
-
Solvent: The reaction can proceed in a variety of organic and aqueous solvents. Protic solvents can sometimes influence the stability of the reactants and the reaction rate.[8]
-
pH: The reaction is typically performed at a physiological pH range of 6-9.[9][13] Extreme pH values can affect the stability of the reactants.
Experimental Protocol: A General Workflow for Tetrazine Ligation
This protocol outlines a generalized procedure for a typical tetrazine ligation, such as for protein-protein conjugation. Specific concentrations and incubation times may need to be optimized based on the specific reactants and application.
Step-by-Step Methodology
-
Preparation of Reactants:
-
Dissolve the biomolecule to be functionalized with the strained alkene (e.g., a protein) in a suitable buffer (e.g., PBS, pH 7.4).
-
Prepare a stock solution of the activated strained alkene (e.g., TCO-NHS ester) in a compatible organic solvent (e.g., DMSO).
-
Similarly, prepare the biomolecule to be functionalized with the tetrazine and a stock solution of the activated tetrazine (e.g., Tetrazine-NHS ester).
-
-
Biomolecule Functionalization:
-
To the solution of the first biomolecule, add the activated strained alkene stock solution. The molar ratio will depend on the number of available functional groups (e.g., primary amines for NHS esters) and the desired degree of labeling.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 30-60 minutes).[13]
-
Repeat this process for the second biomolecule with the activated tetrazine.
-
-
Purification:
-
Remove the excess, unreacted labeling reagent from both functionalized biomolecule solutions. This can be achieved using methods such as dialysis, size-exclusion chromatography, or spin desalting columns.[9] This step is crucial to prevent interference in the subsequent ligation reaction.
-
-
Tetrazine Ligation:
-
Mix the purified, functionalized biomolecules in a 1:1 molar ratio in a suitable reaction buffer.[23]
-
Allow the ligation reaction to proceed at room temperature. The reaction is often very rapid, with significant product formation occurring within minutes.[4] Incubation times can range from a few minutes to an hour.[13]
-
The progress of the reaction can be monitored by observing the disappearance of the characteristic color of the tetrazine (typically pink/red) or the absorbance band between 510 and 550 nm.[13]
-
-
Analysis:
-
Analyze the reaction product to confirm successful conjugation. Common analytical techniques include SDS-PAGE (which will show a shift in molecular weight for the conjugated product), mass spectrometry, and HPLC.
-
Conclusion: A Versatile Tool for Scientific Discovery
The tetrazine ligation with strained alkenes stands out as a premier bioorthogonal reaction, offering an unparalleled combination of speed, selectivity, and biocompatibility.[15] A thorough understanding of its underlying iEDDA mechanism, the factors influencing its kinetics, and the characteristics of different strained dienophiles empowers researchers to harness its full potential. From elucidating complex biological pathways through in vivo imaging to pioneering novel therapeutic strategies in drug development, the tetrazine ligation continues to be an indispensable tool driving innovation across the scientific disciplines.[1][2][6]
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The Lynchpin of Bioorthogonal Chemistry: A Technical Guide to 3,6-di(2-pyridinyl)-1,2,4,5-tetrazine (DPTZ)
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the rapidly evolving landscape of bioorthogonal chemistry, the inverse-electron-demand Diels-Alder (iEDDA) reaction has emerged as a cornerstone technology, prized for its exceptionally fast kinetics and exquisite selectivity within complex biological milieu. At the heart of this powerful ligation strategy lies a class of remarkable molecules: the 1,2,4,5-tetrazines. This technical guide provides an in-depth exploration of a particularly influential and widely utilized tetrazine derivative, 3,6-di(2-pyridinyl)-1,2,4,5-tetrazine (DPTZ). We will dissect the fundamental principles governing its reactivity, delve into its practical applications in cellular and in vivo systems, and offer detailed, field-proven insights to empower researchers in harnessing the full potential of this versatile bioorthogonal tool.
Introduction: The Imperative for Bioorthogonal Tools
The intricate and dynamic nature of biological systems necessitates chemical tools that can operate with precision and without interfering with native biochemical processes. This is the central tenet of bioorthogonal chemistry.[1] Such reactions must be fast, selective, and biocompatible, enabling the visualization, tracking, and manipulation of biomolecules in their natural environment. The iEDDA reaction between a tetrazine and a strained dienophile has risen to prominence due to its unparalleled reaction rates, often orders of magnitude faster than other bioorthogonal ligations.[2] This rapidity is crucial for probing biological phenomena that occur on short timescales and for achieving high reaction yields at the low concentrations typical of biological systems.
3,6-di(2-pyridinyl)-1,2,4,5-tetrazine (DPTZ): A Privileged Reagent
Among the diverse family of tetrazines, 3,6-di(2-pyridinyl)-1,2,4,5-tetrazine (DPTZ) has garnered significant attention and widespread adoption. Its popularity stems from a finely tuned balance of electronic properties, reactivity, and synthetic accessibility.
Synthesis and Physicochemical Properties
DPTZ can be synthesized following established literature procedures, typically involving the condensation of 2-cyanopyridine with hydrazine, followed by oxidation.[3][4] The resulting crystalline solid is characterized by a distinctive magenta color.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₈N₆ | |
| Molecular Weight | 236.23 g/mol | |
| Appearance | Magenta solid | [3] |
| CAS Number | 1671-87-0 |
The Electronic Advantage of the Pyridyl Substituents
The key to DPTZ's efficacy lies in the electron-withdrawing nature of its two pyridyl substituents. In the context of the iEDDA reaction, the tetrazine acts as the electron-poor diene. The pyridyl groups pull electron density from the tetrazine core, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This reduced LUMO energy leads to a smaller energy gap between the tetrazine's LUMO and the Highest Occupied Molecular Orbital (HOMO) of an electron-rich dienophile, such as a strained alkene. According to frontier molecular orbital theory, this smaller energy gap is the primary driver for the exceptionally high reaction rates observed.[1] The introduction of the pyridyl groups significantly enhances the reaction rate compared to tetrazines bearing electron-donating or less electron-withdrawing substituents.[1] For instance, the reaction of DPTZ with bicyclo[6.1.0]nonyne (BCN) is approximately 37-fold faster than that of 3,6-diphenyl-1,2,4,5-tetrazine.[1]
The DPTZ-Mediated Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction
The hallmark of DPTZ is its rapid and specific reaction with strained dienophiles, most notably trans-cyclooctene (TCO) and its derivatives. This reaction proceeds via a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that irreversibly releases a molecule of dinitrogen gas, driving the reaction to completion.
Caption: Mechanism of the DPTZ-TCO iEDDA reaction.
Reaction Kinetics: A Quantitative Comparison
The second-order rate constants for the iEDDA reaction are a critical parameter for planning experiments. DPTZ exhibits one of the fastest rates among commonly used tetrazines.
| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent | Reference |
| 3,6-di(2-pyridinyl)-1,2,4,5-tetrazine (DPTZ) | trans-cyclooctene (TCO) | ~2000 | Various | [5] |
| 3,6-di(2-pyridinyl)-1,2,4,5-tetrazine (DPTZ) | bicyclo[6.1.0]nonyne (BCN) | 118 | Methanol | [1] |
| 3,6-diphenyl-1,2,4,5-tetrazine | bicyclo[6.1.0]nonyne (BCN) | 3.6 | Methanol | [1] |
| 3-methyl-6-phenyl-1,2,4,5-tetrazine | trans-cyclooctene (TCO) | ~30 | Various | [6] |
This table highlights the significant rate enhancement provided by the dipyridyl substitution in DPTZ. This rapid kinetics is particularly advantageous for in vivo applications where reactant concentrations are low and reaction times are limited.
Stability in Physiological Conditions
A crucial consideration for any bioorthogonal reagent is its stability in aqueous, physiological environments. While highly reactive, DPTZ does exhibit a trade-off in terms of stability. It has a reported half-life of 9.6 hours in phosphate-buffered saline (PBS) at 37°C.[7] In contrast, some alkyl-substituted tetrazines, which are less reactive, show greater stability.[7] This underscores the importance of selecting a tetrazine with a reactivity profile that is well-matched to the specific biological application and experimental timeframe. For experiments requiring prolonged stability, a less reactive but more stable tetrazine might be preferable. Conversely, for applications demanding rapid labeling, the superior kinetics of DPTZ often outweigh its moderate stability.
Applications in Bioorthogonal Chemistry
The exceptional properties of DPTZ have led to its widespread use in a variety of bioorthogonal applications, from cellular imaging to in vivo pre-targeted drug delivery.
Cellular Imaging and Labeling
DPTZ is a powerful tool for the fluorescent labeling of biomolecules on the surface of or within living cells. A common strategy involves the genetic or metabolic incorporation of a strained dienophile, such as TCO, into a protein of interest. The cells are then treated with a DPTZ-fluorophore conjugate, leading to rapid and specific labeling of the target protein.
Caption: Workflow for cell surface protein labeling using DPTZ.
Experimental Protocol: Cell Surface Protein Labeling
-
Cell Culture and Dienophile Incorporation: Culture cells expressing the protein of interest containing a non-canonical amino acid with a TCO group.
-
Preparation of Labeling Solution: Prepare a solution of the DPTZ-fluorophore conjugate in a biocompatible buffer (e.g., PBS or serum-free media) at a final concentration typically in the low micromolar range.
-
Labeling Reaction: Wash the cells with PBS and then incubate with the DPTZ-fluorophore solution at 37°C for 30-60 minutes.[8]
-
Washing: Gently wash the cells three times with pre-warmed, complete cell culture medium to remove any unreacted DPTZ-fluorophore conjugate.[8][9]
-
Imaging: Image the cells using fluorescence microscopy with the appropriate filter sets for the chosen fluorophore.
In Vivo Pre-targeted Drug Delivery and Imaging
The rapid kinetics of the DPTZ-TCO ligation make it exceptionally well-suited for in vivo pre-targeting strategies.[10] This approach decouples the targeting and therapeutic/imaging steps, which can significantly improve the therapeutic index and reduce off-target toxicity.
In a typical pre-targeting scenario, a TCO-modified antibody is first administered and allowed to accumulate at the target site (e.g., a tumor) while the unbound antibody is cleared from circulation. Subsequently, a DPTZ-conjugated therapeutic agent (e.g., a potent cytotoxin or a radionuclide) is administered. The DPTZ-drug conjugate rapidly reacts with the TCO-antibody at the target site, concentrating the therapeutic payload where it is needed most.
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An In-Depth Technical Guide to Tetrazine-TCO Click Chemistry for Advanced Bioconjugation
Prepared by: Gemini, Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the principles, applications, and practical execution of tetrazine-trans-cyclooctene (TCO) click chemistry. We will delve into the core mechanisms, kinetic considerations, and field-proven applications that establish this ligation as a premier tool for bioconjugation.
Introduction: The Need for Speed and Specificity in Bioorthogonal Chemistry
The ability to perform chemical reactions within a living system without interfering with native biochemical processes—a concept known as bioorthogonal chemistry—has revolutionized our ability to probe and manipulate biological systems.[1] Early examples, such as the Staudinger ligation and strain-promoted alkyne-azide cycloaddition (SPAAC), laid the groundwork for this field. However, the demand for faster kinetics, particularly for in vivo applications where reactant concentrations are vanishingly low, spurred the development of new chemistries.
In 2008, the introduction of the tetrazine ligation, specifically the reaction between an electron-deficient tetrazine (Tz) and a strained trans-cyclooctene (TCO), marked a paradigm shift.[1] With reaction rates orders of magnitude faster than previous methods, the Tz-TCO ligation has become the gold standard for applications requiring exceptional speed and selectivity, from live-cell imaging to pretargeted cancer therapy.[1][2]
The Ligation Mechanism: An Inverse-Electron-Demand Diels-Alder Reaction
The tetrazine-TCO reaction is a powerful example of an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[1][2][3][4] Unlike standard Diels-Alder reactions, the IEDDA involves an electron-deficient diene (the tetrazine) reacting with an electron-rich dienophile (the TCO).[1]
The reaction proceeds in two key steps:
-
[4+2] Cycloaddition: The reaction is initiated by a rapid IEDDA cycloaddition between the 1,2,4,5-tetrazine ring and the TCO double bond. This is the rate-determining step.[1]
-
Retro-Diels-Alder Elimination: The resulting unstable bicyclic intermediate undergoes a subsequent, extremely rapid retro-Diels-Alder reaction, irreversibly releasing a molecule of nitrogen gas (N₂).[1][3] This step drives the reaction to completion and forms a stable dihydropyridazine product, covalently linking the two molecules of interest.[3][4]
The only byproduct of this reaction is nitrogen gas, highlighting its clean and biocompatible nature.[3]
Caption: The Tetrazine-TCO Inverse-Electron-Demand Diels-Alder (IEDDA) reaction mechanism.
The Engine of the Reaction: Kinetics and Molecular Orbitals
The extraordinary speed of the tetrazine ligation is governed by frontier molecular orbital (FMO) theory. The reaction rate is inversely proportional to the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dienophile (TCO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene (tetrazine).[1]
-
TCO (Dienophile): The inherent ring strain of the trans-cyclooctene raises the energy of its HOMO, making it a more potent dienophile. Adding electron-donating groups (EDGs) to the TCO can further raise the HOMO energy, increasing the reaction rate.[1] However, highly strained TCOs can exhibit reduced stability in vivo.[5]
-
Tetrazine (Diene): The four nitrogen atoms make the tetrazine ring electron-deficient, lowering its LUMO energy. Adding electron-withdrawing groups (EWGs) to the tetrazine ring further lowers the LUMO, dramatically accelerating the reaction.[1]
This electronic tuning allows for the rational design of tetrazine-TCO pairs with reaction rate constants (k₂) spanning several orders of magnitude, from ~1 M⁻¹s⁻¹ to over 10⁶ M⁻¹s⁻¹.[3]
| Reagent Type | Substituent Characteristics | Impact on Reaction Rate | Representative Example | Approx. Rate Constant (k₂) |
| Tetrazine | H (monosubstituted) | High | 3-(p-benzylamino)-1,2,4,5-tetrazine | >10,000 M⁻¹s⁻¹ |
| Methyl | Moderate | 3-methyl-6-phenyl-1,2,4,5-tetrazine | ~100 M⁻¹s⁻¹ | |
| Di-pyridyl | High | 3,6-di-(2-pyridyl)-s-tetrazine | ~1,000 M⁻¹s⁻¹ | |
| TCO | Standard TCO | High | (E)-cyclooct-4-enol | Baseline |
| s-TCO (strained) | Very High | Bicyclononyne-fused TCO | Increased reactivity | |
| oxo-TCO | Moderate | 4-oxocyclooct-2-en-1-yl | Reactivity can be tuned |
Note: Rate constants are approximate and depend on the specific reaction partner and conditions.
Core Advantages in Drug Development and Research
The Tz-TCO ligation is not merely fast; its combination of features makes it uniquely suited for demanding biological applications.
-
Exceptional Kinetics: With rates reaching up to 10⁷ M⁻¹ s⁻¹, it is the fastest bioorthogonal reaction reported to date, enabling reactions at nanomolar concentrations typical of in vivo studies.[1][3]
-
Superb Bioorthogonality: TCO and tetrazine moieties are abiotic and do not react with endogenous functional groups like amines or thiols, ensuring the reaction proceeds only between the intended partners.[3]
-
Catalyst-Free: The reaction does not require a metal catalyst (unlike copper-catalyzed click chemistry), avoiding concerns about catalyst-induced cytotoxicity and making it ideal for live-cell and in vivo applications.[4]
-
Irreversible Covalent Bond: The release of N₂ gas makes the reaction irreversible, forming a highly stable covalent bond crucial for applications like pretargeted radioimmunotherapy where the payload must remain attached to its target.[1]
-
Tunable Reactivity: As discussed, the kinetics can be tuned by modifying the electronic properties of the reactants, allowing researchers to select a pair with the optimal balance of reactivity and stability for their specific application.[1]
Field-Proven Applications
The unique properties of the tetrazine-TCO reaction have enabled significant advances in several areas of drug development and biomedical research.[4]
Pretargeted Nuclear Imaging and Theranostics
This is arguably the most impactful application of Tz-TCO chemistry.[1] Traditional radioimmunotherapy involves directly labeling a monoclonal antibody (mAb) with a radionuclide. However, the slow pharmacokinetics of mAbs lead to high radiation doses to healthy tissues.[1]
The pretargeting strategy decouples the targeting and imaging/therapy steps:
-
Step 1 (Targeting): A TCO-modified mAb is administered. It circulates, binds to its target (e.g., a tumor antigen), and unbound antibody is allowed to clear from the bloodstream over 24-72 hours.[1]
-
Step 2 (Ligation): A small, radiolabeled tetrazine molecule is injected. It rapidly circulates, finds and "clicks" to the TCO-tagged mAb at the target site, and any unbound tetrazine is quickly cleared through the kidneys.[1]
This approach dramatically improves target-to-background signal ratios and allows for the use of short-lived, clinically relevant radionuclides like ⁶⁸Ga and ¹⁸F.[1]
Caption: A typical workflow for pretargeted nuclear imaging using Tz-TCO ligation.
Antibody-Drug Conjugates (ADCs) and Click-to-Release Strategies
The precision of Tz-TCO chemistry is ideal for constructing homogenous ADCs with a defined drug-to-antibody ratio (DAR). Beyond simple conjugation, this chemistry enables "click-to-release" systems. In this strategy, a drug is linked to a TCO moiety via a self-immolative linker. Upon administration of a tetrazine, the click reaction occurs, triggering the linker to decompose and release the active drug specifically at the desired site of action.[6] This provides an exceptional level of temporal and spatial control over drug delivery.[5]
Live-Cell Imaging and Biomolecule Labeling
The catalyst-free nature and rapid kinetics of the Tz-TCO reaction make it perfect for labeling proteins, glycans, and other biomolecules on the surface of or inside living cells without causing perturbation.[4] This has been instrumental in tracking molecular dynamics and visualizing cellular processes in real-time.
Experimental Protocols and Self-Validating Systems
A robust protocol is a self-validating one. The following section provides a detailed methodology for a common application: protein-protein conjugation. The inherent properties of the reagents provide clear checkpoints for success.
Protocol: Two-Step Protein-Protein Conjugation
This protocol details the functionalization of two separate proteins—one with TCO and the other with tetrazine—followed by their conjugation.
Materials:
-
Protein-1 (e.g., an antibody) in Phosphate-Buffered Saline (PBS).
-
Protein-2 (e.g., a reporter enzyme) in PBS.
-
TCO-PEG-NHS ester (e.g., TCO-PEG12-NHS).
-
Tetrazine-PEG-NHS ester (e.g., Methyl-tetrazine-PEG8-NHS).
-
1M Sodium Bicarbonate (NaHCO₃) buffer.
-
Spin desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO).
-
Spectrophotometer (for protein quantification and reaction monitoring).
Workflow:
Caption: Step-by-step workflow for creating a covalent protein-protein conjugate.
Step-by-Step Methodology:
Part A: Functionalization of Protein 1 with TCO
-
Preparation: In a microcentrifuge tube, combine 100 µg of Protein 1 with 100 µL of PBS. Add 5 µL of 1M NaHCO₃ to raise the pH to ~8.3.
-
Causality: NHS esters react efficiently with primary amines (e.g., lysine residues) under slightly basic conditions (pH 7.5-8.5). The bicarbonate buffer provides this environment while being biocompatible.
-
-
Activation: Add a 10-20 fold molar excess of TCO-PEG-NHS ester (e.g., 20 nmol) to the protein solution.
-
Incubation: Incubate the reaction mixture at room temperature for 60 minutes with gentle mixing.[3]
-
Purification: Purify the TCO-functionalized protein using a spin desalting column according to the manufacturer's protocol to remove unreacted TCO-PEG-NHS ester.[3]
-
Trustworthiness: This step is critical. Removing excess TCO ensures that the subsequent ligation is specific and prevents the formation of small-molecule byproducts.
-
Part B: Functionalization of Protein 2 with Tetrazine
-
Repeat steps A1-A4 using Protein 2 and the Methyl-tetrazine-PEG-NHS ester.[3]
Part C: Ligation of Functionalized Proteins
-
Quantification: Determine the concentration of the recovered Protein 1-TCO and Protein 2-Tz using a BCA assay or by measuring absorbance at 280 nm.
-
Ligation: Mix the two functionalized proteins in a desired molar ratio (e.g., 1:1) in PBS at room temperature.
-
Validation (Self-Validating System): The reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine, which has a visible absorbance peak between 510-550 nm.[3] A successful reaction is visually confirmed as the solution becomes colorless. The reaction is typically complete within minutes.
-
Analysis: The final conjugate can be analyzed by SDS-PAGE, where a new band at the expected higher molecular weight of the conjugate will appear.
Conclusion and Future Perspectives
The tetrazine-TCO ligation has firmly established itself as a cornerstone of bioorthogonal chemistry. Its unparalleled speed, specificity, and biocompatibility have unlocked new possibilities in drug development, diagnostics, and fundamental biological research.[4] Future developments will likely focus on creating even more stable and reactive Tz/TCO pairs, expanding the "click-to-release" toolbox for more sophisticated drug delivery paradigms, and pushing the limits of in vivo imaging with ever-greater precision and sensitivity. This powerful chemical tool will undoubtedly continue to be at the forefront of scientific innovation.
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-
Niklas, S., et al. (2022). Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation. Polymer Chemistry, 13(32), 4699-4712. [Link]
-
Tomarchio, E. G., et al. (2024). Tetrazine–trans-cyclooctene ligation: Unveiling the chemistry and applications within the human body. Bioorganic & Medicinal Chemistry, 111, 117912. [Link]
-
Karver, M. R., et al. (2012). Bioorthogonal Reaction Pairs Enable Simultaneous, Spatially Resolved, Covalent Labeling of Distinct Cellular Targets. ACS Chemical Biology, 7(8), 1377-1384. [Link]
-
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The Core of Rapid Bioconjugation: An In-Depth Technical Guide to Inverse Electron Demand Diels-Alder (IEDDA) Reactions
An In-depth Technical Guide on the Core of Inverse Electron Demand Diels-Alder Reactions
Authored by a Senior Application Scientist
Introduction
The inverse electron demand Diels-Alder (IEDDA) reaction has emerged as a powerhouse in the field of bioorthogonal chemistry, providing an exceptional combination of rapid kinetics, high specificity, and biocompatibility.[1][2][3] Its capacity to forge covalent bonds within intricate biological systems, all without the need for toxic catalysts, has propelled its use in diverse applications, from high-resolution cellular imaging to the targeted delivery of therapeutics.[1][4][5][6] This guide offers a deep dive into the foundational principles of IEDDA chemistry, presents detailed experimental workflows, and summarizes key kinetic data to empower researchers, scientists, and drug development professionals in harnessing the full potential of this remarkable reaction.
Part 1: Foundational Principles of IEDDA Reactions
The Diels-Alder Reaction: A Tale of Two Demands
The classical Diels-Alder reaction, a cornerstone of organic synthesis, is a [4+2] cycloaddition between an electron-rich diene and an electron-poor dienophile.[7][8] The inverse electron demand variant, as its name suggests, inverts these electronic requirements, involving the reaction of an electron-deficient diene with an electron-rich dienophile.[7][9][10] This fundamental difference in electronic pairing is what makes the IEDDA reaction exceptionally well-suited for biological applications. The reactants are designed to be abiological, ensuring they are highly reactive towards each other while remaining inert to the multitude of functional groups present in a biological setting.[11]
Frontier Molecular Orbital (FMO) Theory: The Heart of Reactivity
The reactivity in IEDDA reactions is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.[1][7][12] The rate of the reaction is inversely proportional to the energy gap between these two frontier orbitals; a smaller energy gap leads to a faster reaction.[1][12] In the IEDDA reaction, the electron-rich nature of the dienophile raises the energy of its HOMO, while the electron-deficient character of the diene lowers the energy of its LUMO. This synergistic effect narrows the HOMO-LUMO gap, resulting in the exceptionally fast reaction kinetics observed.[1][12]
Caption: A pretargeting workflow using IEDDA.
Experimental Protocol: Tetrazine-TCO Ligation for Antibody Labeling
This protocol provides a general framework for labeling an antibody with a TCO derivative, followed by conjugation to a tetrazine-functionalized molecule (e.g., a fluorescent dye).
Materials:
-
Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
TCO-PEG-NHS ester (amine-reactive TCO)
-
Tetrazine-fluorophore conjugate
-
Reaction buffer (e.g., 1M NaHCO₃)
-
Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)
-
Desalting columns
Procedure:
-
Antibody Preparation:
-
Prepare the antibody solution at a concentration of 1-5 mg/mL in PBS.
-
-
TCO Activation of Antibody:
-
Immediately before use, dissolve the TCO-PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Add a 20-fold molar excess of the TCO-PEG-NHS ester solution to the antibody solution.
-
Incubate the reaction for 1 hour at room temperature with gentle mixing.
-
-
Quenching and Purification:
-
Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM and incubate for 5 minutes.
-
Remove the excess, unreacted TCO reagent using a desalting column, exchanging the buffer back to PBS.
-
-
IEDDA Conjugation:
-
To the purified TCO-labeled antibody, add the tetrazine-fluorophore conjugate. A 1.5 to 2-fold molar excess of the tetrazine reagent over the antibody is recommended.
-
Incubate the reaction for 30 minutes to 2 hours at room temperature or 4°C. The reaction progress can be monitored by the disappearance of the tetrazine's characteristic color. [13][14]5. Final Purification:
-
If necessary, purify the final antibody-fluorophore conjugate to remove any unreacted tetrazine-fluorophore using a desalting column or size-exclusion chromatography. The labeled antibody is now ready for use. [15]
-
Conclusion
The inverse electron demand Diels-Alder reaction stands out as a premier bioorthogonal ligation strategy, distinguished by its unparalleled kinetics and exceptional specificity. [1]Its versatility has been demonstrated in a vast array of applications, fundamentally changing the landscape of chemical biology, drug discovery, and medical diagnostics. As research continues to yield even more stable and reactive diene-dienophile pairs, the impact of IEDDA chemistry is poised to grow, enabling scientists to probe and manipulate biological systems with ever-increasing precision.
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McKay, C. S., & Finn, M. G. (2014). Arylethynyltrifluoroborate Dienophiles for on Demand Activation of IEDDA Reactions. ACS Chemical Biology, 9(8), 1873-1880. [Link]
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Gademann, K., et al. (2011). Silver-Catalyzed Formal Inverse Electron-Demand Diels-Alder Reaction of 1,2-Diazines and Siloxy Alkynes. Organic Letters, 13(15), 4032-4035. [Link]
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Wiessler, M., et al. (2016). The Diels-Alder-Reaction with inverse-Electron-Demand, a very efficient versatile Click-Reaction Concept for proper Ligation of variable molecular Partners. Journal of Cancer Science & Therapy, 8(11), 263-269. [Link]
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Chalker, J. M., et al. (2015). Strain-promoted reaction of 1,2,4-triazines with bicyclononynes. Chemical Communications, 51(76), 14300-14303. [Link]
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Jacobsen, E. N., et al. (2007). Catalyst-Controlled Inverse-Electron-Demand Hetero-Diels−Alder Reactions in the Enantio- and Diastereoselective Synthesis of Iridoid Natural Products. Organic Letters, 9(18), 3539-3542. [Link]
-
Engberts, J. B. F. N., et al. (1996). Substituent Effects on an Inverse Electron Demand Hetero Diels−Alder Reaction in Aqueous Solution and Organic Solvents: Cycloaddition of Substituted Styrenes to Di(2-pyridyl)-1,2,4,5-tetrazine. The Journal of Organic Chemistry, 61(6), 2001-2005. [Link]
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Organic Chemistry Portal. (n.d.). Diels-Alder Reaction. [Link]
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Jorgensen, W. L., & Blake, J. F. (1991). Solvent effects on a Diels-Alder reaction from computer simulations. Journal of the American Chemical Society, 113(6), 1976-1984. [Link]
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Chalker, J. M., et al. (2015). Strain-Promoted Reaction of 1,2,4-Triazines with Bicyclononynes. Chemical Communications, 51(76), 14300-14303. [Link]
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Wu, H., et al. (2021). Tetrazine-based inverse-electron-demand Diels–Alder reaction: a powerful tool for fabrication and functionalization of polymeric materials. Polymer Chemistry, 12(4), 455-467. [Link]
-
Blackman, M. L., et al. (2011). Tetrazine-trans-Cyclooctene Ligation for the Rapid Construction of 18F Labeled Probes. Bioconjugate Chemistry, 22(5), 808-813. [Link]
-
ResearchGate. (2017). Examples of strained and unstrained dienophiles for IEDDA reactions and their corresponding reaction rates. [Link]
-
Feng, X., et al. (2022). Nickel(II)-Catalyzed Asymmetric Inverse-Electron-Demand Diels–Alder Reaction of 2-Pyrones with Styrenes and Indenes. Organic Letters, 24(22), 4065-4070. [Link]
-
Knall, A.-C., & Slugovc, C. (2013). Kinetic studies of inverse electron demand Diels–Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine. Tetrahedron Letters, 54(3), 267-269. [Link]
-
Domingo, L. R., et al. (2002). Influence of Reactant Polarity on the Course of the Inverse-Electron-Demand Diels−Alder Reaction. A DFT Study of Regio- and Stereoselectivity, Presence of Lewis Acid Catalyst, and Inclusion of Solvent Effects in the Reaction between Nitroethene and Substituted Ethenes. The Journal of Organic Chemistry, 67(25), 8943-8951. [Link]
-
Interchim. (n.d.). TCO (Trans-CycloOctyne) reagents for "Click Chemistry" – Amine reactive. [Link]
-
Cativiela, C., et al. (1996). Modelling of solvent effects on the Diels–Alder reaction. Chemical Society Reviews, 25(3), 209-218. [Link]
-
Zhu, L., et al. (2020). SNAP/CLIP-Tags and Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC)/Inverse Electron Demand Diels–Alder (IEDDA) for Intracellular Orthogonal/Bioorthogonal Labeling. Bioconjugate Chemistry, 31(5), 1370-1381. [Link]
-
Oliveira, B. L., et al. (2017). Inverse electron demand Diels–Alder reactions in chemical biology. Chemical Society Reviews, 46(16), 4895-4950. [Link]
-
Bernardes, G. J. L., et al. (2017). Inverse electron demand Diels-Alder reactions in chemical biology. ULisboa Research Portal. [Link]
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Niederwieser, D., et al. (2021). Application of the Inverse-Electron-Demand Diels-Alder Reaction for Metabolic Glycoengineering. Frontiers in Chemistry, 9, 662092. [Link]
-
Collins, I., & Prevet, H. (2018). Strain-promoted azide-alkyne cycloaddition and inverse-electron demand Diels-Alder bioorthogonal reactions. ResearchGate. [Link]
-
Zeglis, B. M., et al. (2013). The Growing Impact of Bioorthogonal Click Chemistry on the Development of Radiopharmaceuticals. Journal of Nuclear Medicine, 54(3), 329-332. [Link]
-
Silber, E. (1972). Solvent Effects in the Diels Alder Reaction. Texas Tech University. [Link]
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Methodological & Application
Precision Protein Labeling: A Detailed Guide to 3,6-di(2-pyridinyl)-1,2,4,5-tetrazine Ligation Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Bioorthogonal Chemistry
In the intricate landscape of biological research and therapeutic development, the ability to precisely attach probes, tags, or drugs to a protein of interest without perturbing its native function is paramount. The inverse-electron-demand Diels-Alder (IEDDA) reaction between 3,6-di(2-pyridinyl)-1,2,4,5-tetrazine and a strained alkene, such as trans-cyclooctene (TCO), has emerged as a premier bioorthogonal ligation strategy.[1][2] This "click chemistry" reaction is characterized by its exceptionally fast kinetics, high specificity, and ability to proceed under physiological conditions without the need for cytotoxic catalysts.[1][3]
The 3,6-di(2-pyridinyl)-1,2,4,5-tetrazine moiety is a highly reactive diene that rapidly and specifically reacts with the strained dienophile, TCO. This ligation results in a stable covalent bond and the release of nitrogen gas as the sole byproduct, ensuring a clean and irreversible conjugation.[2] The remarkable speed and selectivity of this reaction have made it an indispensable tool for a wide range of applications, including live-cell imaging, in vivo pre-targeting for PET imaging, and the construction of antibody-drug conjugates (ADCs).[4][5]
This comprehensive guide provides detailed protocols for two primary strategies for protein labeling using 3,6-di(2-pyridinyl)-1,2,4,5-tetrazine: site-specific incorporation of a TCO-containing unnatural amino acid via genetic code expansion and chemical modification of native amino acid residues with a TCO-NHS ester.
The Chemistry: Inverse-Electron-Demand Diels-Alder Reaction
The core of this labeling technology is the IEDDA reaction. This cycloaddition involves the reaction of an electron-deficient diene (the tetrazine) with an electron-rich dienophile (the strained TCO). The reaction proceeds through a concerted [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that releases dinitrogen gas, driving the reaction to completion.
Caption: Mechanism of the IEDDA reaction between tetrazine and TCO.
Protocol 1: Site-Specific Labeling via Genetic Code Expansion
This method offers the highest degree of precision, allowing for the incorporation of a TCO-containing unnatural amino acid (UAA) at a specific site within the protein's sequence. This is achieved by repurposing a stop codon (e.g., TAG) to encode the UAA.
Experimental Workflow
Caption: Workflow for site-specific labeling using genetic code expansion.
Step-by-Step Protocol
-
Plasmid Preparation:
-
Transformation:
-
Co-transform competent E. coli cells (e.g., BL21(DE3)) with both the protein-of-interest plasmid and the orthogonal pair plasmid.[8]
-
Plate on selective media (e.g., LB agar with appropriate antibiotics) and incubate overnight at 37°C.
-
-
Protein Expression:
-
Inoculate a starter culture with a single colony and grow overnight.
-
The following day, inoculate a larger volume of expression media containing the appropriate antibiotics and the TCO-unnatural amino acid (typically 1-2 mM).
-
Grow the culture at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression with IPTG (or other appropriate inducer) and continue to culture at a reduced temperature (e.g., 18-25°C) for 12-18 hours.[8]
-
-
Purification of TCO-Protein:
-
Harvest the cells by centrifugation.
-
Lyse the cells using standard methods (e.g., sonication, French press).
-
Purify the TCO-containing protein using an appropriate chromatography method (e.g., Ni-NTA for His-tagged proteins).
-
-
Tetrazine Labeling Reaction:
-
Prepare a stock solution of the 3,6-di(2-pyridinyl)-1,2,4,5-tetrazine-fluorophore or other conjugate in an organic solvent like DMSO.
-
In a microcentrifuge tube, combine the purified TCO-protein (typically at 10-50 µM in PBS, pH 7.4) with a 1.5 to 5-fold molar excess of the tetrazine conjugate.
-
Incubate the reaction at room temperature for 30-60 minutes. The reaction is often complete in minutes.[8]
-
-
Removal of Excess Reagent:
-
Remove unreacted tetrazine using a desalting column or dialysis.
-
Protocol 2: Chemical Labeling of Native Amino Acids
This approach involves the chemical modification of surface-accessible lysine residues with a TCO-NHS ester, followed by reaction with the tetrazine probe. This method is simpler as it does not require genetic manipulation.
Experimental Workflow
Caption: Workflow for chemical labeling of native amino acids.
Step-by-Step Protocol
-
Protein Preparation:
-
TCO-NHS Ester Reaction:
-
Purification of TCO-Modified Protein:
-
Tetrazine Labeling Reaction:
-
Final Purification:
-
If necessary, remove any remaining unreacted tetrazine by size-exclusion chromatography.
-
Data Presentation and Analysis
Successful protein labeling should be confirmed by analytical techniques such as SDS-PAGE and mass spectrometry.
| Analytical Technique | Information Provided | Expected Outcome |
| SDS-PAGE | Assessment of labeling and purity | A shift in the molecular weight of the labeled protein compared to the unlabeled protein. The magnitude of the shift depends on the mass of the attached label. A single, sharp band indicates a pure, homogenously labeled product.[12][13][14] |
| Mass Spectrometry (MALDI-TOF or ESI-MS) | Precise mass of the labeled protein | Confirms the covalent attachment of the label and allows for the determination of the degree of labeling (number of labels per protein).[15][16] |
| UV-Vis Spectroscopy | Monitoring the reaction | The disappearance of the characteristic absorbance of the tetrazine (around 520 nm) can be used to monitor the progress of the ligation reaction.[2] |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no labeling | TCO-NHS ester hydrolyzed: The NHS ester is moisture-sensitive. | Allow the reagent to equilibrate to room temperature before opening. Use high-quality, anhydrous DMSO or DMF for stock solutions.[9] |
| Presence of primary amines in the buffer: Buffers like Tris or glycine will compete with the protein for reaction with the NHS ester. | Perform buffer exchange into an amine-free buffer (e.g., PBS) before labeling.[9] | |
| Suboptimal pH: The reaction of NHS esters with primary amines is pH-dependent. | Ensure the reaction pH is between 7.2 and 8.5.[17] | |
| Protein precipitation | High concentration of organic solvent: Adding a large volume of the reagent stock solution (in DMSO or DMF) can cause the protein to precipitate. | Prepare a more concentrated stock solution of the labeling reagent to minimize the volume added. |
| Protein instability: The protein may not be stable under the labeling conditions. | Perform a small-scale trial to optimize labeling conditions (e.g., temperature, incubation time, reagent concentration). | |
| Non-specific labeling (in live cells) | Tetrazine reactivity with cellular nucleophiles: Some tetrazine derivatives can exhibit off-target reactivity. | Use more stable tetrazine derivatives (e.g., methyl-substituted tetrazines) for in vivo applications.[18][19] |
References
- BenchChem. (2025). Mass Spectrometry for Validating Cy5-PEG8-Tetrazine Labeling: A Comparison Guide. BenchChem.
- Eddins, A.J. et al. (2024).
- Kim, E., et al. (2018). Investigation of Proteome-Tetrazine Reactivity for a Highly Selective Tetrazine Ligation in Live Cells.
- BenchChem. (2025). Quantitative analysis of methyltetrazine labeling efficiency on proteins. BenchChem.
- Lee, H., et al. (2017). Tetrazine ligation for chemical proteomics. BMB Reports, 50(6), 287-296.
- Interchim. (n.d.). TCO (Trans-CycloOctyne) reagents for "Click Chemistry" – Amine reactive. Interchim.
- Abberior. (n.d.). NHS ester protocol for labeling proteins. Abberior.
- Richter, D., et al. (2023). Site-specific bioorthogonal protein labelling by tetrazine ligation using endogenous β-amino acid dienophiles.
- Glen Research. (n.d.). Application Note – Protein Labeling with NHS Esters. Glen Research.
- Lumiprobe. (n.d.). Protein Labeling with Pyrylium Dyes. Lumiprobe.
- Lee, H., et al. (2017). Tetrazine ligation for chemical proteomics. BMB Reports, 50(6), 287-296.
- Fürth lab. (n.d.).
- Klöppner, C., et al. (2021). Genetic Code Expansion and Click-Chemistry Labeling to Visualize GABA-A Receptors by Super-Resolution Microscopy. Frontiers in Synaptic Neuroscience, 13, 738373.
- Lang, K., & Chin, J. W. (2018). Site-Specific Protein Labeling with Tetrazine Amino Acids. In Noncanonical Amino Acids: Methods and Protocols (pp. 189-203). Humana Press.
- Plass, T., et al. (2015). Genetic Code Expansion Enables Live-Cell and Super-Resolution Imaging of Site-Specifically Labeled Cellular Proteins. Journal of the American Chemical Society, 137(14), 4629–4632.
- BenchChem. (2025).
- Bernardes, G. J. L., et al. (2015). Site-Specific Glycoconjugation of Protein via Bioorthogonal Tetrazine Cycloaddition with a Genetically Encoded trans-Cyclooctene or Bicyclononyne.
- BroadPharm. (2022).
- Jensen, L. (2022). NHS-ester-protein-labeling. protocols.io.
- Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim.
- Lee, H., et al. (2017). Protein imaging with tetrazine ligation using small molecule-TCO conjugates. Methods in Enzymology, 586, 159-181.
- Sigma-Aldrich. (n.d.). 3,6-Di-2-pyridyl-1,2,4,5-tetrazine. Sigma-Aldrich.
- QIAGEN. (n.d.). Protein analysis SDS PAGE. QIAGEN.
- J&K Scientific. (n.d.). 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine. J&K Scientific.
- Sigma-Aldrich. (n.d.). 3,6-Di-2-pyridyl-1,2,4,5-tetrazine. Sigma-Aldrich.
- Creative Proteomics. (n.d.). Overview of SDS-PAGE.
- GoldBio. (n.d.). Protein Electrophoresis Using SDS-PAGE: A Detailed Overview. GoldBio.
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Application Note & Protocols: Leveraging 3,6-di(2-pyridinyl)-1,2,4,5-tetrazine for Advanced Live Cell Imaging
Introduction: The Bioorthogonal Revolution in Live Cell Imaging
Live cell imaging provides an unparalleled window into the dynamic processes of biology. A significant challenge, however, is to label and visualize specific biomolecules with high precision without perturbing the cellular machinery. Bioorthogonal chemistry offers a powerful solution by introducing reactions that occur selectively and efficiently within living systems without interfering with native biochemical processes.[1][2]
Among the most potent bioorthogonal tools is the inverse-electron demand Diels-Alder (IEDDA) reaction between a 1,2,4,5-tetrazine and a strained dienophile, most notably a trans-cyclooctene (TCO).[3][4] This reaction is distinguished by its exceptionally fast kinetics (up to 10⁶ M⁻¹s⁻¹), its ability to proceed at physiological temperatures and pH without a catalyst, and its high specificity.[3][5]
This application note focuses on a particularly reactive and effective diene: 3,6-di(2-pyridinyl)-1,2,4,5-tetrazine (DiPyTet) . The strong electron-withdrawing nature of its two pyridyl substituents renders the tetrazine core highly electron-deficient, dramatically accelerating the IEDDA reaction.[6][7] When conjugated to a fluorophore, DiPyTet acts as an efficient quencher, leading to a "fluorogenic" or "turn-on" probe. The fluorescence is unleashed only upon reaction with a TCO-tagged molecule of interest, providing an extremely high signal-to-noise ratio that is ideal for no-wash, real-time imaging applications.[8][9]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the underlying principles and detailed protocols for deploying DiPyTet-based probes in live cell imaging.
Principle of the Method: A Fluorogenic Click Reaction
The utility of DiPyTet probes in live cell imaging is rooted in a sophisticated fluorescence quenching and activation mechanism. In its unbound state, the DiPyTet moiety, when conjugated to a fluorescent dye, effectively quenches the dye's emission. This quenching is primarily attributed to a process known as Energy Transfer to a Dark State (ETDS), where the excited-state energy of the fluorophore is non-radiatively transferred to the tetrazine's low-lying n–π* electronic transition state.[10][11][12]
The bioorthogonal IEDDA reaction with a TCO-modified target molecule fundamentally alters the electronic structure of the tetrazine. The [4+2] cycloaddition is followed by a retro-Diels-Alder reaction that eliminates a molecule of dinitrogen (N₂), converting the tetrazine ring into a fluorescent dihydropyridazine derivative.[13][14] This conversion destroys the quenching ETDS pathway, "breaking" the energy sink and restoring the fluorophore's native fluorescence, leading to a dramatic increase in signal intensity precisely at the site of the reaction.[10][15]
Key Reagents & Comparative Data
The success of this imaging technique relies on the unique properties of the DiPyTet-TCO reaction pair. While various tetrazine derivatives exist, DiPyTet offers one of the fastest reaction rates, making it suitable for capturing dynamic processes and labeling low-abundance targets.[7][13]
| Parameter | 3,6-di(2-pyridinyl)-tetrazine (DiPyTet) | 3,6-diphenyl-tetrazine | 3,6-dimethyl-tetrazine |
| Reaction Partner | trans-cyclooctene (TCO) | trans-cyclooctene (TCO) | trans-cyclooctene (TCO) |
| Relative Reactivity | Extremely High | Moderate | Low to Moderate |
| Second-Order Rate Constant (k₂) with TCO | ~2,000 - 22,000 M⁻¹s⁻¹[7][13] | ~3.6 - 30 M⁻¹s⁻¹[7] | Slower, less commonly used for rapid labeling |
| Key Feature | Pyridyl groups are strongly electron-withdrawing, accelerating the reaction.[4] | Phenyl groups are less electron-withdrawing than pyridyl groups. | Alkyl groups are electron-donating, slowing the reaction. |
| Primary Use Case | Rapid, real-time imaging; low concentration labeling; pre-targeting applications. | General bioorthogonal labeling. | Click-to-release applications where slower kinetics are desired.[14] |
| Stability in Media | Good, but highly reactive tetrazines can have a trade-off with stability.[1][13] | Generally stable. | Highly stable. |
Application Workflow: A Pre-Targeting Strategy
To minimize background from unbound fluorescent probes and maximize target specificity, a pre-targeting workflow is the gold standard for live cell imaging with the DiPyTet-TCO system.[2][16] This two-step approach separates the target binding event from the fluorescence activation event.
-
Targeting Step: A biomolecule of interest (e.g., a cell surface receptor) is first labeled with a non-fluorescent TCO-conjugated probe (e.g., an antibody or a small molecule).
-
Washing/Clearance Step: Unbound TCO-probe is removed by washing (for in vitro cultures) or allowed to clear from circulation (for in vivo models).
-
Labeling Step: The highly cell-impermeant DiPyTet-fluorophore conjugate is added. It rapidly "clicks" onto the TCO-tagged targets, activating its fluorescence and revealing the location of the target molecule.
Experimental Protocols
A. Reagent Preparation and Storage
-
DiPyTet-Fluorophore Conjugates: These reagents are typically supplied as lyophilized solids.
-
Prepare a stock solution (typically 1-10 mM) by dissolving the solid in anhydrous dimethyl sulfoxide (DMSO).
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C, protected from light and moisture. When stored correctly, the stock solution should be stable for several months.
-
-
TCO-Conjugates: Preparation and storage will depend on the nature of the conjugate (e.g., antibody, small molecule). Follow the manufacturer's specific recommendations. For TCO-antibodies, store at 4°C for short-term use or in glycerol-containing buffers at -20°C for long-term storage.
B. Protocol for Cell Surface Labeling (Pre-Targeting)
This protocol is designed for labeling a cell surface protein (e.g., HER2) on an adherent cancer cell line (e.g., SK-BR-3) grown in a glass-bottom imaging dish.
-
Cell Preparation:
-
Seed cells onto a glass-bottom imaging dish at a density that will result in 60-80% confluency on the day of the experiment.
-
Culture cells overnight in complete growth medium under standard conditions (37°C, 5% CO₂).
-
-
Targeting Step:
-
Prepare a working solution of your TCO-conjugated antibody in pre-warmed, serum-free media or a suitable buffer like Hanks' Balanced Salt Solution (HBSS). A typical concentration range is 5-20 µg/mL.
-
Aspirate the culture medium from the cells and gently wash once with warm PBS.
-
Add the TCO-antibody solution to the cells and incubate for 45-60 minutes at 37°C.
-
Negative Control: Incubate a separate dish of cells with media/buffer lacking the TCO-antibody.
-
-
Washing Step:
-
Aspirate the TCO-antibody solution.
-
Gently wash the cells three times with warm PBS to thoroughly remove any unbound antibody.
-
-
Labeling Step:
-
Prepare a working solution of the DiPyTet-fluorophore conjugate in pre-warmed, serum-free media or HBSS. A final concentration of 1-5 µM is a good starting point.
-
Add the DiPyTet-fluorophore solution to the cells.
-
Incubate for 5-10 minutes at 37°C, protected from light. The reaction is very fast, and longer incubation times are usually not necessary and may increase non-specific background.
-
Specificity Control: Add the DiPyTet-fluorophore solution to the negative control cells (which were not treated with the TCO-antibody).
-
-
Imaging:
-
The cells can be imaged directly without a final wash step. If desired, one final wash with fresh media/buffer can be performed.
-
Acquire images using a confocal or widefield fluorescence microscope equipped with appropriate filter sets for the chosen fluorophore.
-
Expected Outcome: The cells treated with both TCO-antibody and DiPyTet-fluorophore should show bright, specific fluorescence localized to the cell membrane. The control cells (TCO-probe only or DiPyTet-probe only) should exhibit minimal background fluorescence.[16][17]
-
C. Protocol for Intracellular Labeling
This protocol provides a general framework for labeling an intracellular target using a cell-permeable, TCO-modified small molecule (e.g., TCO-Taxol for labeling microtubules).[9]
-
Cell Preparation:
-
Prepare cells as described in Protocol B, Step 1.
-
-
Targeting Step:
-
Prepare a working solution of the cell-permeable TCO-small molecule in complete growth medium. The optimal concentration must be determined empirically but often falls in the 50 nM to 500 nM range.
-
Aspirate the culture medium and add the TCO-small molecule solution to the cells.
-
Incubate for 1-4 hours at 37°C to allow for cell entry and target binding.
-
-
Washing Step:
-
Aspirate the TCO-small molecule solution and wash the cells three to five times with warm PBS. Thorough washing is critical for removing unbound intracellular probe.
-
-
Labeling and Imaging:
-
Follow steps 4 and 5 from Protocol B. For intracellular targets, ensuring the DiPyTet-fluorophore has low cell permeability is advantageous to reduce cytoplasmic background. If the probe is cell-permeant, a final wash step before imaging is recommended.
-
Expected Outcome: Specific, fluorescently labeled intracellular structures (e.g., a filamentous microtubule network) should be visible in the experimental group, with low diffuse signal in the controls.[9]
-
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No/Weak Signal | - Ineffective TCO-probe binding.- Degradation of DiPyTet-fluorophore.- Low target expression. | - Validate TCO-probe binding with an alternative method (e.g., western blot, flow cytometry).- Use fresh aliquots of the DiPyTet probe; ensure proper storage.- Use a cell line with known high expression of the target. |
| High Background Fluorescence | - Incomplete removal of unbound TCO-probe.- Non-specific binding of the DiPyTet-probe.- Intrinsic reactivity of the tetrazine with cellular components.[1] | - Increase the number and duration of wash steps after TCO-probe incubation.- Reduce the concentration or incubation time of the DiPyTet-probe.- Include a blocking agent (e.g., BSA) during incubations. |
| Phototoxicity/Cell Death | - High laser power during imaging.- Probe-induced toxicity. | - Reduce laser power and exposure time.- Perform a cell viability assay (e.g., with Trypan Blue or a live/dead stain) to confirm probe concentrations are non-toxic. |
Conclusion
3,6-di(2-pyridinyl)-1,2,4,5-tetrazine is a premier bioorthogonal reagent for live cell imaging. Its combination of extremely rapid, catalyst-free reaction kinetics with the powerful signal amplification of fluorogenic turn-on activation enables researchers to visualize biological targets with exceptional specificity and signal-to-noise. The pre-targeting strategy outlined here provides a robust and reliable method for labeling both cell surface and intracellular molecules, opening new avenues for studying complex cellular dynamics, tracking drug engagement, and developing novel diagnostic tools.
References
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Blackman, M. L., Royzen, M., & Fox, J. M. (2008). The Tetrazine Ligation: A New Bioorthogonal Reaction for Modern Chemistry. Journal of the American Chemical Society. Available at: [Link]
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Wang, W., et al. (2021). A unified fluorescence quenching mechanism of tetrazine-based fluorogenic dyes: energy transfer to a dark state. Materials Chemistry Frontiers. Available at: [Link]
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Li, J., et al. (2025). Investigation of Proteome-Tetrazine Reactivity for a Highly Selective Tetrazine Ligation in Live Cells. ACS Central Science. Available at: [Link]
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Pinto-Pacheco, B., et al. (2020). Fluorescence Quenching Effects of Tetrazines and Their Diels-Alder Products: Mechanistic Insight Toward Fluorogenic Efficiency. Angewandte Chemie International Edition. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine: A Key Player in Advanced Organic Synthesis and Catalysis. Pharmaffiliates. Available at: [Link]
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Wieber, T., et al. (2021). Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging. Pharmaceuticals. Available at: [Link]
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Liu, X., et al. (2021). A unified fluorescence quenching mechanism of tetrazine-based fluorogenic dyes: energy transfer to a dark state. Materials Chemistry Frontiers. Available at: [Link]
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Devaraj, N. K. (2015). Advancing tetrazine ligations to develop fluorogenic probes for cellular imaging. Morressier. Available at: [Link]
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Hilderbrand, S. A., et al. (2011). Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. Bioconjugate Chemistry. Available at: [Link]
-
Hilderbrand, S. A., et al. (2009). Tetrazine-Based Cycloadditions: Application to Pretargeted Live Cell Imaging. Bioconjugate Chemistry. Available at: [Link]
-
Wang, W., et al. (2021). A unified fluorescence quenching mechanism of tetrazine-based fluorogenic dyes: energy transfer to a dark state. Materials Chemistry Frontiers. Available at: [Link]
-
Pinto-Pacheco, B., et al. (2020). Fluorescence Quenching Effects of Tetrazines and Their Diels-Alder Products: Mechanistic Insight Toward Fluorogenic Efficiency. Angewandte Chemie. Available at: [Link]
-
Wu, T., et al. (2013). 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications. Organic & Biomolecular Chemistry. Available at: [Link]
-
Wu, T., et al. (2013). 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications. ResearchGate. Available at: [Link]
-
Wagner, M., et al. (2022). Uncovering the Key Role of Distortion in Bioorthogonal Tetrazine Tools That Defy the Reactivity/Stability Trade-Off. Journal of the American Chemical Society. Available at: [Link]
-
Wang, H., et al. (2020). Tetrazine-TCO Ligation: A Potential Simple Approach to Improve Tumor Uptake through Enhanced Blood Circulation. Bioconjugate Chemistry. Available at: [Link]
-
EL-Qisairi, A. K., & Qaseer, H. A. (2007). Synthesis and Characterization of 3,6-(2-pyridyl)-1,2,4,5-tetrazine Complexes with Gold(III). Journal of Applied Sciences. Available at: [Link]
-
Hilderbrand, S. A., et al. (2011). Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. ResearchGate. Available at: [Link]
-
Domotor, O., et al. (2023). Bioorthogonal Chemistry in Cellular Organelles. International Journal of Molecular Sciences. Available at: [Link]
-
Versteegen, R. M., et al. (2020). Ortho-functionalized pyridinyl-tetrazines break the inverse correlation between click reactivity and cleavage yields in click-to-release chemistry. Nature Communications. Available at: [Link]
-
Hilderbrand, S. A., et al. (2011). Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. DASH (Harvard). Available at: [Link]
-
Lee, Y., & Park, S. B. (2021). Overview of Syntheses and Molecular-Design Strategies for Tetrazine-Based Fluorogenic Probes. Molecules. Available at: [Link]
-
Vatolina, S. E., et al. (2025). Interaction of 3,6-Bis(2-pyridyl)-1,2,4,5-tetrazine and 3,4,5,6-Tetrabromo-1,2-dehydrobenzene. ResearchGate. Available at: [Link]
-
Devaraj, N. K., et al. (2010). Bioorthogonal Turn-On Probes for Imaging Small Molecules inside Living Cells. Angewandte Chemie International Edition. Available at: [Link]
-
Wu, H., et al. (2022). Light-activated tetrazines enable precision live-cell bioorthogonal chemistry. Nature Chemistry. Available at: [Link]
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Application Notes and Protocols for 3,6-di(2-pyridinyl)-1,2,4,5-tetrazine Conjugation to Antibodies
A Senior Application Scientist's Guide to Harnessing the Power of Bioorthogonal Chemistry for Advanced Bioconjugates
Introduction: The Precision and Speed of Tetrazine Bioorthogonal Chemistry
The field of bioconjugation has been revolutionized by the advent of "click chemistry," a suite of reactions that are rapid, specific, and biocompatible. Among these, the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene, such as trans-cyclooctene (TCO), stands out for its exceptional speed and selectivity.[1][2][3] This reaction proceeds with second-order rate constants that can exceed 10^6 M⁻¹s⁻¹, making it one of the fastest bioorthogonal reactions known to date.[1][4][5] The reaction is highly specific, occurs under mild physiological conditions without the need for a catalyst, and its only byproduct is nitrogen gas.[1][4] These features make the TCO-tetrazine ligation an ideal tool for a wide range of applications, including the development of antibody-drug conjugates (ADCs), in vivo imaging agents, and other sophisticated biomolecular tools.[1][5][6]
This guide focuses on the use of a specific tetrazine derivative, 3,6-di(2-pyridinyl)-1,2,4,5-tetrazine (Dp-Tet), for antibody conjugation. The pyridinyl substituents on the tetrazine ring enhance its reactivity and stability, making it a popular choice for IEDDA reactions.[7][8] We will explore the fundamental principles of this conjugation strategy, provide detailed step-by-step protocols, and offer expert insights to ensure successful and reproducible results.
The Chemistry of Conjugation: A Tale of Two Partners
The core of this technology is the IEDDA reaction, a [4+2] cycloaddition between an electron-deficient diene (the tetrazine) and an electron-rich dienophile (the TCO).[6][7] This is followed by a retro-Diels-Alder reaction that releases nitrogen gas and forms a stable dihydropyridazine linkage.[1][7]
Figure 1: The inverse-electron-demand Diels-Alder (IEDDA) reaction workflow.
A critical decision in this workflow is whether to modify the antibody with the TCO moiety or the tetrazine. While both approaches are feasible, modifying the antibody with TCO is often the preferred strategy.[7][9] TCO moieties can be susceptible to degradation under physiological conditions and their hydrophobic nature can lead to them being buried within the protein structure, reducing their reactivity.[9][10] However, the use of hydrophilic linkers, such as polyethylene glycol (PEG), can mitigate these issues.[11] Conversely, modifying the antibody with the more stable tetrazine and using a TCO-functionalized payload is also a valid approach that can offer advantages in certain contexts.[9][10] This guide will focus on the more common approach of first modifying the antibody with TCO.
Key Considerations for Successful Conjugation
Several factors must be carefully considered to ensure the successful conjugation of Dp-Tet to antibodies.
| Parameter | Recommendation | Rationale |
| Antibody Modification | Target a low drug-to-antibody ratio (DAR) of 2-4. | Higher DARs can lead to increased hydrophobicity, aggregation, and altered pharmacokinetics.[12] |
| Reagent Purity | Use high-purity TCO and Dp-Tet reagents. | Impurities can lead to side reactions and inconsistent results. |
| Reaction Buffer | PBS, pH 7.2-7.5. | Mild physiological conditions are optimal for maintaining antibody integrity and ensuring efficient conjugation.[1] |
| Reagent Stoichiometry | Use a slight molar excess of the Dp-Tet-payload. | This drives the reaction to completion without introducing a large excess of unreacted payload, which would complicate purification. |
| Reaction Monitoring | Monitor the disappearance of the tetrazine's characteristic color (pink/red). | This provides a simple visual cue for reaction progress. The reaction can also be monitored spectroscopically by the disappearance of the tetrazine absorbance around 520 nm.[4] |
Experimental Protocols
This section provides detailed, step-by-step protocols for the conjugation of a Dp-Tet-functionalized payload to a TCO-modified antibody.
Protocol 1: Antibody Modification with TCO-NHS Ester
This protocol describes the modification of primary amines (e.g., lysine residues) on the antibody with a TCO-NHS ester.
Materials:
-
Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
TCO-PEGn-NHS ester (n=4, 8, or 12 to enhance solubility)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Antibody Preparation:
-
Exchange the antibody into the Reaction Buffer to a final concentration of 5-10 mg/mL.
-
-
TCO-NHS Ester Stock Solution:
-
Immediately before use, dissolve the TCO-PEGn-NHS ester in anhydrous DMSO to a concentration of 10-20 mM.
-
-
Antibody Modification Reaction:
-
Add the desired molar excess of the TCO-NHS ester stock solution to the antibody solution. A 5-10 fold molar excess is a good starting point.
-
Incubate the reaction at room temperature for 60 minutes with gentle mixing.[4]
-
-
Purification of TCO-Modified Antibody:
-
Remove the excess, unreacted TCO-NHS ester using a desalting column equilibrated with PBS, pH 7.4.
-
-
Characterization of TCO-Modified Antibody:
-
Determine the concentration of the purified TCO-modified antibody using a protein concentration assay (e.g., BCA assay).
-
The degree of labeling (DOL), or the number of TCO molecules per antibody, can be determined by reacting the TCO-antibody with a molar excess of a tetrazine-fluorophore conjugate and measuring the absorbance of the fluorophore.[11]
-
Figure 2: Workflow for antibody modification with a TCO-NHS ester.
Protocol 2: Conjugation of Dp-Tet-Payload to TCO-Modified Antibody
This protocol describes the IEDDA reaction between the TCO-modified antibody and a Dp-Tet-functionalized payload.
Materials:
-
Purified TCO-modified antibody in PBS, pH 7.4
-
Dp-Tet-functionalized payload (e.g., drug, fluorophore)
-
Anhydrous DMSO (if payload is not water-soluble)
-
Reaction Buffer: PBS, pH 7.4
-
Purification system (e.g., size exclusion chromatography (SEC) or protein A chromatography)
Procedure:
-
Payload Preparation:
-
Dissolve the Dp-Tet-payload in a minimal amount of anhydrous DMSO to create a concentrated stock solution.
-
-
Conjugation Reaction:
-
Add a 1.5-3 fold molar excess of the Dp-Tet-payload stock solution to the TCO-modified antibody solution.
-
Incubate the reaction at room temperature for 1-2 hours, or until the characteristic pink/red color of the tetrazine disappears. The reaction can be performed at 4°C overnight if desired.
-
-
Purification of the Antibody Conjugate:
-
Remove the excess, unreacted Dp-Tet-payload and any aggregates using a suitable purification method such as SEC or protein A chromatography.
-
-
Characterization of the Final Antibody Conjugate:
-
Determine the final concentration of the antibody conjugate.
-
Characterize the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.
-
Assess the purity and aggregation state of the conjugate using SEC.
-
Evaluate the binding affinity of the conjugate to its target antigen using methods like ELISA or surface plasmon resonance (SPR).
-
Expert Insights and Troubleshooting
-
Hydrophobicity is a Key Challenge: Both TCO and many drug payloads are hydrophobic. This can lead to aggregation of the antibody conjugate.[12] The inclusion of hydrophilic linkers (e.g., PEG) in the TCO reagent and careful control of the DAR are crucial to mitigate this issue.
-
Controlling the Degree of Labeling (DOL): The number of TCO molecules per antibody can be controlled by adjusting the molar excess of the TCO-NHS ester and the reaction time. It is essential to empirically determine the optimal conditions for your specific antibody to achieve the desired DOL.[5] Over-modification can lead to a loss of antibody activity.[5]
-
Reaction Quenching: If necessary, the IEDDA reaction can be quenched by adding an excess of a small molecule TCO or tetrazine derivative to consume the unreacted partner.
-
Storage of Reagents: TCO and tetrazine reagents should be stored under inert gas (e.g., argon or nitrogen) at -20°C or -80°C to prevent degradation. TCOs, in particular, can be sensitive to oxidation and isomerization.[13]
Conclusion
The conjugation of 3,6-di(2-pyridinyl)-1,2,4,5-tetrazine to antibodies via the IEDDA reaction with TCO is a powerful and versatile strategy for creating advanced bioconjugates. The exceptional kinetics, high specificity, and biocompatibility of this reaction make it an invaluable tool for researchers in drug development, diagnostics, and fundamental biological research. By carefully following the protocols outlined in this guide and considering the key scientific principles, researchers can successfully harness the power of this bioorthogonal chemistry to advance their scientific endeavors.
References
- Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging. (n.d.). National Institutes of Health.
- TCO-Tetrazine Conjugation: Unmatched Speed, Precision, And Biocompatibility. (n.d.). Vector Laboratories.
- Next-Generation of Novel Antibody-Drug Conjugates: Click Chemistry ADCs. (2024, May 22). AxisPharm.
- Development of a novel antibody–tetrazine conjugate for bioorthogonal pretargeting. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes. (n.d.). National Institutes of Health.
- Tetrazine-TCO Ligation Protocol. (2022, January 18). BroadPharm.
- Covalent Immobilization of Antibodies through Tetrazine-TCO Reaction to Improve Sensitivity of ELISA Technique. (2021, December 20). National Center for Biotechnology Information.
- Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. (2025, August 6). ResearchGate.
- Improving TCO-‐Conjugated Antibody Reactivity for Bioorthogonal Pretargeting. (n.d.). eScholarship.org.
- Effect of trans-Cyclooctene modification on antibody distribution and modular method of antibody labeling. (n.d.). Journal of Nuclear Medicine.
- Development of a novel antibody-tetrazine conjugate for bioorthogonal pretargeting. (n.d.). ResearchGate.
- Ortho-functionalized pyridinyl-tetrazines break the inverse correlation between click reactivity and cleavage yields in click-to-release chemistry. (n.d.). National Center for Biotechnology Information.
- Tetrazine-triggered drug release from tc-ADC in vitro. a HPLC-QTOF-MS... (n.d.). ResearchGate.
- Inverse Electron-Demand Diels–Alder Bioconjugation Reactions Using 7-Oxanorbornenes as Dienophiles. (2020, April 22). ACS Publications.
- Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. (n.d.). Harvard University.
- Hydrophilic tetrazine-functionalized payloads for preparation of targeting conjugates. (n.d.). Google Patents.
- Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates. (2018, July 2). PubMed.
- Rapid and Efficient Generation of Stable Antibody–Drug Conjugates via an Encoded Cyclopropene and an Inverse‐Electron‐Demand Diels–Alder Reaction. (n.d.). National Institutes of Health.
- The Unique Properties and Click Capacity of the Tetrazine Group Enable Tetrazine Allyl Acetate to Serve as a Versatile Bis-Thiol Bioconjugation and Functionalization Agent. (2025, October 1). National Institutes of Health.
- Inverse Electron Demand Diels-Alder Reactions. (n.d.). Sigma-Aldrich.
- The Emerging Role of Tetrazines in Drug‐Activation Chemistries. (n.d.). ResearchGate.
- TCO (trans-cyclooctene) Derivatives: The Fastest Click Reaction Reagents. (n.d.). Tokyo Chemical Industry Co., Ltd.
- Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation. (2019, May 26). National Institutes of Health.
- Inverse Electron Demand Diels-Alder Reaction (IEDDA). (n.d.). Creative Biolabs.
- Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. (n.d.).
- Conformationally strained trans-cyclooctene with improved stability and excellent reactivity in tetrazine ligation. (n.d.). Chemical Science (RSC Publishing).
- TCO (Trans-CycloOctyne) reagents for "Click Chemistry" – Amine reactive. (n.d.). Interchim.
- Uncovering the Key Role of Distortion in Bioorthogonal Tetrazine Tools That Defy the Reactivity/Stability Trade-Off. (2022, May 2). Journal of the American Chemical Society.
- Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs. (2020, November 30). MDPI.
- Inverse electron demand Diels–Alder reactions in chemical biology. (2017, June 29). RSC Publishing.
- Diels Alder reaction regiochemistry and inverse electron demand. (2021, April 1). YouTube.
- The Discovery of Pyridinium 1,2,4-Triazines with Enhanced Performance in Bioconjugation Reactions. (2017, March 1). ResearchGate.
- Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography. (n.d.). MDPI.
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experimental setup for tetrazine ligation in aqueous media
Application Note & Protocol Guide
Topic: Experimental Setup for Tetrazine Ligation in Aqueous Media
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Bioorthogonal Chemistry in Aqueous Systems
The ability to perform specific, rapid, and high-yield chemical reactions within the complex environment of a living system has revolutionized molecular biology, drug development, and materials science. This field, known as bioorthogonal chemistry, provides tools to tag, track, and manipulate biomolecules in their native environment without interfering with biochemical processes[1]. Among the elite class of bioorthogonal reactions, the tetrazine ligation—an inverse-electron-demand Diels-Alder (iEDDA) reaction—stands out for its exceptionally fast kinetics, specificity, and biocompatibility[2][3].
This guide provides a comprehensive overview of the principles and practical considerations for setting up and optimizing tetrazine ligations in aqueous media. We will delve into the causality behind experimental choices, from selecting reactants to fine-tuning reaction conditions, and provide detailed, validated protocols for common applications.
The Reaction Mechanism: A Rapid and Irreversible Bond Formation
The tetrazine ligation is a two-step process initiated by a [4+2] cycloaddition between an electron-deficient 1,2,4,5-tetrazine (the diene) and a strained, electron-rich dienophile, typically a trans-cyclooctene (TCO)[4][5]. This initial step is the rate-determining inverse-electron-demand Diels-Alder reaction. The resulting bicyclic intermediate is unstable and rapidly undergoes a retro-Diels-Alder reaction, irreversibly eliminating a molecule of nitrogen gas (N₂) to form a stable dihydropyridazine product[3][6]. The release of N₂ gas makes the reaction irreversible, a highly desirable feature for bioconjugation[3][7].
This reaction proceeds efficiently in aqueous media, often with accelerated rates compared to organic solvents, and requires no catalyst, making it ideal for biological applications[1][6].
Caption: The inverse-electron-demand Diels-Alder (iEDDA) mechanism of tetrazine ligation.
Choosing Your Reactants: The Reactivity vs. Stability Trade-Off
The success of a tetrazine ligation experiment hinges on the careful selection of the tetrazine and dienophile pair. The kinetics are governed by the electronic properties of the reactants: the more electron-poor the tetrazine and the more electron-rich the dienophile, the faster the reaction[4]. However, this comes at a cost, creating a critical trade-off between reactivity and stability.
Tetrazine Selection
The substituents on the tetrazine ring are critical for tuning its properties.
-
Electron-Withdrawing Groups (EWGs): Groups like pyridyl or pyrimidinyl dramatically increase the reaction rate by lowering the energy of the tetrazine's Lowest Unoccupied Molecular Orbital (LUMO)[3][4]. Highly reactive tetrazines are ideal for applications requiring rapid labeling at very low concentrations[8]. However, these same electronic effects can decrease the tetrazine's stability in aqueous media, making it more susceptible to hydrolysis or degradation[9].
-
Electron-Donating Groups (EDGs): Alkyl or methoxy groups tend to increase the tetrazine's stability but at the cost of slower reaction kinetics[9]. These are suitable for experiments involving long incubation times where the tetrazine must remain intact before encountering its reaction partner[10].
-
Symmetry: Asymmetric tetrazines often provide a good balance of reactivity and stability and can be easier to synthesize and functionalize.
Dienophile Selection
The choice of dienophile is equally important. The reactivity is primarily driven by ring strain and electronic properties.
-
trans-Cyclooctenes (TCOs): TCOs are the most widely used dienophiles for tetrazine ligations due to their high ring strain, which leads to exceptionally fast reaction rates[1][4]. Various TCO derivatives are commercially available, including those with enhanced stability or hydrophilicity (e.g., (R)-TCO-OH) for improved performance in biological systems[11].
-
Bicyclononynes (BCN): These are another class of strained alkynes that react rapidly with tetrazines.
-
Norbornenes: Less strained than TCOs, norbornenes exhibit slower kinetics but can be useful when a more controlled, slower reaction is desired[1].
-
Methylcyclopropenes: Their small size is a key advantage, minimizing steric hindrance and making them excellent metabolic reporter tags[2].
The table below summarizes the second-order rate constants (k₂) for several common tetrazine-dienophile pairs, illustrating the vast range of available reaction speeds.
| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent/Conditions | Reference |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene (TCO) | ~2000 | 9:1 Methanol:Water | [6] |
| 3-methyl-6-phenyl-s-tetrazine | TCO | ~13 | Methanol | [4] |
| 3-(p-benzylamino)-6-methyl-s-tetrazine | TCO | ~0.2 | Methanol | [4] |
| 3,6-di-(2-pyridyl)-s-tetrazine | Norbornene | ~1 | Aqueous Media | [1] |
Expert Insight: The choice of reactants is not merely about achieving the fastest possible reaction. For in vivo pre-targeting applications, a hyper-reactive tetrazine might be cleared from circulation or degrade before it can find its TCO-labeled target. Conversely, a highly stable but slow-reacting tetrazine may require unfeasibly long incubation times. The optimal pair must be empirically determined based on the specific biological context, target concentration, and experimental timeline.
Optimizing the Reaction in Aqueous Media
While the tetrazine ligation is robust, several parameters can be adjusted to ensure optimal performance.
-
Concentration: The reaction rate is directly dependent on the concentration of both the tetrazine and the dienophile. If the reaction is slow, increasing the concentration of one or both components is the most straightforward solution[12].
-
Stoichiometry: While a 1:1 molar ratio is theoretically ideal, using a slight excess (1.1 to 1.5-fold) of one reactant can help drive the reaction to completion. In bioconjugation, it is common to use a slight excess of the small-molecule tetrazine reagent to ensure complete labeling of the lower-concentration biomolecule[12].
-
pH: The reaction is generally tolerant of a wide pH range, but optimal performance is typically observed between pH 6 and 9[7]. Highly acidic or basic conditions can lead to the degradation of reactants, particularly TCOs at low pH and certain tetrazines at high pH[12][13]. Buffers free of primary amines (e.g., PBS, HEPES) should be used, especially if NHS esters are involved in a prior labeling step[14].
-
Temperature: Most tetrazine ligations proceed efficiently at room temperature (20-25°C). For slow reactions or when dealing with sensitive biomolecules, the reaction can be performed at 4°C over a longer period (e.g., overnight) or gently heated to 37°C to increase the rate[12].
-
Solubility and Spacers: In aqueous buffers, poor solubility of hydrophobic reactants can hinder the reaction. Using hydrophilic derivatives (e.g., TCO-OH) or incorporating flexible polyethylene glycol (PEG) spacers can improve solubility and reduce steric hindrance, increasing the accessibility of the reactive moieties[11][12].
Experimental Protocols: A Self-Validating System
A trustworthy protocol includes built-in checks to monitor progress and validate the outcome. Here, we provide a general workflow for the conjugation of a tetrazine-labeled small molecule (e.g., a fluorophore) to a TCO-modified protein.
Sources
- 1. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 2. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
Title: A Practical Guide to Quantifying Protein Labeling Efficiency Using 3,6-di(2-pyridinyl)-1,2,4,5-tetrazine Chemistry
An Application Note and Protocol from the Senior Application Scientist
Abstract
This comprehensive application note provides researchers, scientists, and drug development professionals with a detailed guide to accurately quantify the efficiency of protein labeling using the bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) reaction between 3,6-di(2-pyridinyl)-1,2,4,5-tetrazine (DP-Tet) and a strained dienophile-modified protein. We delve into the core principles behind this powerful conjugation technique and present multiple validated protocols for quantification, including UV-Vis spectrophotometry, mass spectrometry, and the use of fluorogenic probes. This guide emphasizes the causality behind experimental choices, offers troubleshooting insights, and provides a comparative analysis of the methods to help researchers select the optimal strategy for their specific application, ensuring robust and reproducible results in fields ranging from therapeutic development to advanced bio-imaging.
Introduction: The Power of Bioorthogonal Chemistry
In the intricate landscape of biological research and therapeutic development, the ability to selectively modify proteins is paramount. Bioorthogonal chemistry, a class of reactions that can occur in living systems without interfering with native biochemical processes, has provided an invaluable toolkit for achieving this precision.
The Inverse Electron-Demand Diels-Alder (IEDDA) Reaction
Among the most prominent bioorthogonal reactions is the IEDDA cycloaddition between a tetrazine and a strained alkene or alkyne, such as a trans-cyclooctene (TCO). This reaction is characterized by exceptionally fast kinetics (with second-order rate constants up to 10^6 M⁻¹s⁻¹) and high specificity, proceeding rapidly at physiological conditions (pH, temperature) without the need for cytotoxic catalysts. The tetrazine acts as the electron-deficient diene, which rapidly and irreversibly reacts with the electron-rich dienophile (the TCO-modified protein), forming a stable dihydropyrazine linkage, which then typically oxidizes to a pyrazine.
3,6-di(2-pyridinyl)-1,2,4,5-tetrazine (DP-Tet): A Versatile Reagent
3,6-di(2-pyridinyl)-1,2,4,5-tetrazine (DP-Tet) is a commonly used tetrazine derivative prized for its balance of stability and reactivity. Its symmetrical structure and well-defined spectroscopic properties make it an excellent choice for bioconjugation applications where precise quantification is essential.
Why Quantifying Labeling Efficiency is Critical
The degree of labeling (DOL), or the average number of labels per protein, is a critical quality attribute that dictates the functionality, efficacy, and safety of a protein conjugate. For antibody-drug conjugates (ADCs), an incorrect DOL can drastically alter potency and pharmacokinetics. In imaging applications, it affects signal intensity and target specificity. Therefore, robust and accurate quantification of labeling efficiency is not merely a characterization step but a prerequisite for reliable and reproducible science.
Principle of Quantification: Leveraging Spectroscopic Changes
The quantification of labeling efficiency with DP-Tet hinges on the distinct and predictable changes in its electronic properties upon reacting with a dienophile.
The Chromophoric Nature of the Tetrazine Moiety
The 1,2,4,5-tetrazine ring is a unique chromophore. DP-Tet exhibits a characteristic visible absorbance peak around 520-530 nm, which gives it a magenta color. This absorbance is directly attributable to the conjugated π-system of the tetrazine ring.
Reaction with Dienophiles (e.g., TCO-modified proteins)
Upon undergoing the IEDDA reaction with a TCO-modified protein, the tetrazine's conjugated system is disrupted. This leads to the complete loss of the visible absorbance peak and the disappearance of its color. This stoichiometric, colorimetric change forms the basis of a simple and powerful quantification method.
Quantification Method 1: UV-Vis Spectrophotometry
This method is often the first choice due to its accessibility, simplicity, and non-destructive nature. It relies on monitoring the decrease in tetrazine absorbance as it is consumed in the reaction.
Theoretical Basis
By measuring the absorbance of the DP-Tet solution before and after the conjugation reaction, one can use the Beer-Lambert law (A = εcl) to calculate the exact amount of tetrazine consumed. This value directly corresponds to the number of TCO sites on the protein that have reacted.
Protocol 3.1: Step-by-Step Quantification via UV-Vis
1. Determine the Molar Extinction Coefficient (ε) of DP-Tet:
- Prepare a stock solution of DP-Tet in a suitable solvent (e.g., DMSO).
- Create a dilution series in the reaction buffer (e.g., PBS, pH 7.4).
- Measure the absorbance of each dilution at the λmax (~525 nm).
- Plot absorbance vs. concentration. The slope of the line equals the molar extinction coefficient (ε). For DP-Tet at 525 nm, this is often cited as ~300 M⁻¹cm⁻¹, but it should be determined empirically in your specific buffer.
2. Prepare the Protein and Reagents:
- Prepare your TCO-modified protein at a known concentration in the reaction buffer. The protein concentration is typically determined by its absorbance at 280 nm.
- Prepare a stock solution of DP-Tet with a precisely known concentration, based on the ε value determined in step 1.
3. Set up the Labeling Reaction:
- In a microcentrifuge tube, add a defined molar excess of DP-Tet to the TCO-modified protein. A 3 to 5-fold molar excess is a good starting point.
- Crucially, prepare a "Reference" sample containing the exact same concentration of DP-Tet in buffer but without the protein. This will serve as your initial absorbance reading (A_initial).
- Incubate the reaction at room temperature or 4°C. Reaction times can vary but are often complete within 30-60 minutes due to the fast kinetics.
4. Measure Absorbance:
- After incubation, pellet any precipitate by centrifugation.
- Measure the absorbance of the supernatant from the reaction mixture at ~525 nm. This is your final absorbance (A_final).
- Measure the absorbance of your "Reference" sample. This is A_initial.
Data Analysis and Calculation
-
Calculate the change in absorbance (ΔA): ΔA = A_initial - A_final
-
Calculate the concentration of reacted tetrazine: [Tetrazine_reacted] = ΔA / (ε * l) (where l is the path length of the cuvette in cm)
-
Calculate the Degree of Labeling (DOL): DOL = [Tetrazine_reacted] / [Protein_initial]
| Parameter | Symbol | Example Value | Unit |
| Initial Protein Concentration | [Protein_initial] | 2.5 x 10⁻⁵ | M |
| Initial Tetrazine Absorbance | A_initial | 0.45 | a.u. |
| Final Tetrazine Absorbance | A_final | 0.15 | a.u. |
| Molar Extinction Coefficient | ε | 300 | M⁻¹cm⁻¹ |
| Path Length | l | 1 | cm |
| Calculated DOL | DOL | 4.0 | labels/protein |
Diagram: Workflow for UV-Vis Quantification
Caption: Workflow for quantifying DOL using UV-Vis spectrophotometry.
Strengths and Limitations
-
Strengths: Rapid, inexpensive, requires common laboratory equipment, and is non-destructive to the protein conjugate.
-
Limitations: Requires accurate protein concentration determination. Can be affected by interfering substances that absorb at 525 nm. Less sensitive for very low protein concentrations or low DOLs.
Quantification Method 2: Mass Spectrometry
Mass spectrometry (MS) provides a direct and highly accurate measurement of the conjugate's mass, allowing for unambiguous determination of the DOL distribution.
Theoretical Basis
By measuring the mass of the unlabeled protein and the masses of the species formed after conjugation, one can directly count the number of attached labels. Each DP-Tet-TCO adduct adds a specific mass increment to the protein. This is particularly powerful for analyzing heterogeneity in the labeled product.
Protocol 4.1: Sample Preparation for MS Analysis
1. Perform the Labeling Reaction:
- React the TCO-protein with DP-Tet as described previously. It is advisable to use a slight excess of the tetrazine to drive the reaction to completion.
2. Remove Excess Reagents:
- This step is critical for high-quality MS data. Unreacted DP-Tet can suppress the protein signal.
- Use a desalting column (e.g., Zeba™ Spin Desalting Columns) or size-exclusion chromatography (SEC) appropriate for the size of your protein to separate the labeled protein from excess, unreacted DP-Tet.
3. Prepare for Analysis:
- For intact protein analysis, dilute the purified conjugate in a solvent suitable for electrospray ionization (ESI), such as water with 0.1% formic acid.
- For more complex proteins like antibodies, a deglycosylation step (e.g., using PNGase F) and/or subunit analysis (e.g., using IdeS digestion and subsequent reduction) may be required to simplify the spectrum and achieve better mass resolution.
Data Interpretation
The ESI-MS spectrum of the unlabeled protein will show a characteristic charge state envelope. After deconvolution, this yields the precise mass of the protein. The spectrum of the labeled protein will show new peaks corresponding to the mass of the protein plus one, two, three, etc., adducts. The DOL is determined by calculating the mass difference.
Mass_Adduct = Mass_DP-Tet + Mass_TCO - Mass_N₂ (due to N₂ extrusion in the reaction)
The relative abundance of each peak in the deconvoluted spectrum reflects the population distribution of each labeled species (e.g., 10% DOL=1, 40% DOL=2, 50% DOL=3).
Diagram: Logic of MS-based Quantification
Caption: Logical flow for determining DOL distribution via Mass Spectrometry.
Strengths and Limitations
-
Strengths: Provides the most accurate and direct measurement. Reveals the distribution of labeled species (heterogeneity). Unambiguous.
-
Limitations: Requires expensive instrumentation. Sample cleanup is critical. Can be complex for very large or heavily glycosylated proteins.
Quantification Method 3: Fluorogenic Tetrazine Probes
This advanced method utilizes specially designed tetrazine probes that are non-fluorescent (quenched) but become highly fluorescent upon reaction with a dienophile.
Principle of "Turn-On" Fluorescence
These probes often incorporate a fluorophore that is held in a quenched state by the tetrazine ring through mechanisms like Förster Resonance Energy Transfer (FRET) or photoinduced electron transfer (PeT). The IEDDA reaction destroys the tetrazine moiety, thus breaking the quenching pathway and "turning on" a strong fluorescent signal. The increase in fluorescence intensity is directly proportional to the number of labeling events.
Protocol 5.1: Quantification using a Fluorogenic Probe
1. Select the Appropriate Probe:
- Choose a fluorogenic tetrazine probe with excitation/emission spectra suitable for your available equipment (e.g., plate reader, fluorometer).
2. Generate a Standard Curve:
- React a known concentration of the fluorogenic tetrazine with a large excess of a small-molecule dienophile (e.g., TCO-PEG-amine) to drive the reaction to 100% completion.
- Create a dilution series of this fully reacted, fluorescent product.
- Measure the fluorescence intensity of each dilution to generate a standard curve of fluorescence vs. concentration.
3. Perform the Labeling Reaction:
- React your TCO-modified protein with a known concentration of the fluorogenic tetrazine probe.
- Incubate until the reaction is complete, monitoring the fluorescence signal until it plateaus.
4. Calculate the DOL:
- Measure the final fluorescence intensity of your reaction mixture.
- Using the standard curve, interpolate the concentration of the fluorescent product formed. This is your [Probe_reacted].
- Calculate the DOL: DOL = [Probe_reacted] / [Protein_initial]
Diagram: Mechanism of Fluorogenic Activation
Caption: Principle of "turn-on" fluorescence upon IEDDA reaction.
Strengths and Limitations
-
Strengths: High sensitivity, ideal for low concentration samples. Enables real-time monitoring of reaction kinetics.
-
Limitations: Requires a fluorometer or plate reader. Probes can be expensive. The standard curve must be generated carefully under identical buffer conditions.
Comparative Summary of Methods
| Method | Principle | Pros | Cons | Best For |
| UV-Vis Spectrophotometry | Colorimetric (Absorbance Loss) | Inexpensive, rapid, accessible | Lower sensitivity, requires pure samples | Routine, rapid checks; high concentration samples |
| Mass Spectrometry | Direct Mass Measurement | Highest accuracy, provides distribution data | Expensive, requires expertise and cleanup | In-depth characterization, ADC development, publication-quality data |
| Fluorogenic Probes | Fluorescence "Turn-On" | Highest sensitivity, real-time kinetics | Probes are costly, requires standard curve | Low concentration samples, kinetic studies, high-throughput screening |
Troubleshooting and Expert Insights
-
Problem: Low DOL Calculated by UV-Vis.
-
Cause: Inaccurate protein concentration; inactive TCO groups (hydrolyzed); insufficient incubation time.
-
Solution: Verify protein concentration with a secondary method (e.g., BCA assay). Ensure TCO-protein was stored correctly (e.g., protected from light/acid). Perform a time-course experiment to ensure the reaction has reached completion.
-
-
Problem: Noisy or Uninterpretable MS Spectrum.
-
Cause: Incomplete removal of excess tetrazine or other salts.
-
Solution: Be rigorous with the post-reaction cleanup step. Use a fresh desalting column and ensure the buffer exchange is efficient.
-
-
Problem: High Background in Fluorescence Assay.
-
Cause: Intrinsic fluorescence from the protein or buffer components; instability of the probe.
-
Solution: Always run a control sample with protein only. Ensure the buffer is filtered and does not contain fluorescent contaminants. Check the probe's stability in your buffer over the reaction time.
-
Conclusion
The IEDDA reaction with 3,6-di(2-pyridinyl)-1,2,4,5-tetrazine is a cornerstone of modern bioconjugation. The ability to accurately quantify the efficiency of this reaction is fundamental to the successful development of precisely engineered biomolecules. By understanding the principles and practical steps of UV-Vis, mass spectrometry, and fluorogenic methods, researchers can select the most appropriate tool for their needs. Each method offers a unique balance of accuracy, sensitivity, and accessibility, and their proper implementation, as detailed in this guide, will ensure the generation of high-quality, reproducible protein conjugates for any application.
References
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Blackman, M. L., Royzen, M., & Fox, J. M. (2008). The Tetrazine Ligation: A New Bioorthogonal Reaction for Labeling Biomolecules. Journal of the American Chemical Society. [Link]
-
Devaraj, N. K., & Weissleder, R. (2011). Biomedical Applications of Tetrazine Cycloadditions. Accounts of Chemical Research. [Link]
-
Karver, M. R., Weissleder, R., & Hilderbrand, S. A. (2011). Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. Bioconjugate Chemistry. [Link]
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Kovács, L., Groza, D., & Takács, A. (2021). Spectrophotometric Determination of the Molar Extinction Coefficient of 3,6-di-(2-pyridyl)-1,2,4,5-tetrazine. Chemistry-Methods. [Link]
-
Hilderbrand, S. A., Weissleder, R., & Reiner, T. (2010). Tetrazine-based cycloadditions: application to pretargeted live cell imaging. Bioconjugate Chemistry. [Link]
Application Notes & Protocols: 3,6-di(2-pyridinyl)-1,2,4,5-tetrazine for Advanced Drug Delivery
Abstract: The convergence of chemistry and biology has unlocked powerful new strategies for therapeutic intervention. Among the most promising are bioorthogonal reactions, which occur selectively within living systems without interfering with native biochemical processes[1][2]. The inverse-electron-demand Diels-Alder (IEDDA) reaction between 1,2,4,5-tetrazines and strained dienophiles stands out for its exceptionally rapid kinetics and high specificity, making it an ideal tool for drug delivery[3][4]. This guide focuses on 3,6-di(2-pyridinyl)-1,2,4,5-tetrazine (dptz), a key tetrazine derivative whose electron-withdrawing pyridyl groups confer a superb balance of high reactivity and physiological stability[5][6]. We provide an in-depth exploration of its core mechanism and present detailed protocols for its application in two transformative drug delivery paradigms: pre-targeted therapy and triggered drug release from nanocarriers.
The Core Engine: Inverse-Electron-Demand Diels-Alder (IEDDA) Ligation
The utility of 3,6-di(2-pyridinyl)-1,2,4,5-tetrazine in drug delivery is powered by its reaction with a strained dienophile, most commonly a trans-cyclooctene (TCO) derivative. This is not a typical Diels-Alder reaction; it is an IEDDA cycloaddition where the electron-poor tetrazine (diene) reacts with an electron-rich or strained dienophile[7].
The reaction proceeds in two stages: an initial [4+2] cycloaddition to form an unstable intermediate, followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas (N₂) to form a stable dihydropyridazine product[2][8][9]. This N₂ release provides a strong thermodynamic driving force, preventing the reverse reaction and ensuring efficient ligation even at the low concentrations found in vivo[8][10]. The ligation between dptz and TCO is exceptionally rapid, with second-order rate constants reported around 2000 M⁻¹s⁻¹[8][11].
Caption: IEDDA-triggered drug release from a liposome.
Protocol 3.1: Triggered Release of Calcein from Tetrazine-Liposomes
This protocol details the formulation of tetrazine-functionalized liposomes encapsulating a fluorescent reporter (calcein) and demonstrates its triggered release using a TCO derivative.
Materials:
-
Lipids: DPPC, Cholesterol, DSPE-PEG(2000) (from a supplier like Avanti Polar Lipids)
-
3,6-di(2-pyridinyl)-1,2,4,5-tetrazine-PEG-DSPE (custom synthesis or specialized supplier)
-
Calcein (self-quenching concentration, 50-100 mM)
-
Dienophile trigger: trans-Cyclooctenol (TCO-OH)
-
Chloroform, Methanol
-
PBS (pH 7.4), Sephadex G-50 column
-
Liposome extrusion equipment (e.g., mini-extruder with 100 nm polycarbonate membranes)
-
Fluorometer
Part A: Formulation of Tetrazine-Functionalized Liposomes
-
Lipid Film Hydration: In a round-bottom flask, combine DPPC, Cholesterol, DSPE-PEG(2000), and dptz-PEG-DSPE in a molar ratio of 55:40:4:1. Dissolve the lipids in a chloroform/methanol mixture.
-
Scientist's Note: The 1% tetrazine-lipid is sufficient to induce destabilization upon reaction. DSPE-PEG(2000) provides a "stealth" coating to improve circulation time in vivo.
-
-
Film Formation: Remove the organic solvent by rotary evaporation under vacuum to form a thin, uniform lipid film. Further dry under vacuum for at least 2 hours to remove residual solvent.
-
Hydration: Hydrate the lipid film with a 50 mM calcein solution in PBS by vortexing vigorously above the lipid transition temperature (~50°C for DPPC). This forms multilamellar vesicles (MLVs).
-
Extrusion: Subject the MLV suspension to 10-15 freeze-thaw cycles. Then, extrude the suspension 11-21 times through a 100 nm polycarbonate membrane using a mini-extruder heated to 50°C. This produces unilamellar vesicles of a defined size.
-
Purification (Validation): Remove unencapsulated calcein by passing the liposome suspension through a Sephadex G-50 size-exclusion column, eluting with PBS. The liposomes will elute in the void volume.
Part B: Triggered Release Assay
-
Setup: Dilute the purified calcein-loaded liposome suspension in PBS to a final lipid concentration of 1 mM in a fluorometer cuvette.
-
Baseline Measurement: Record the baseline fluorescence (Excitation: 495 nm, Emission: 515 nm). The fluorescence should be low due to the self-quenching of encapsulated calcein.
-
Triggering: Add TCO-OH from a stock solution in DMSO to the cuvette (final concentration 100 µM). Start recording the fluorescence intensity over time.
-
Scientist's Note: TCO-OH is a simple, water-soluble dienophile suitable for in vitro triggering experiments.
-
-
Maximum Release Control (Validation): After the reaction plateaus, add a small amount of Triton X-100 (10% solution) to lyse all liposomes and achieve 100% release. Record this maximum fluorescence (F_max).
-
Calculation: Calculate the percentage of release at any given time point (t) using the formula: % Release = [(F_t - F_0) / (F_max - F_0)] * 100 where F_t is the fluorescence at time t, and F_0 is the initial baseline fluorescence. A rapid increase in fluorescence upon addition of TCO-OH confirms successful IEDDA-triggered release.
Key Experimental & Comparative Data
The choice of tetrazine and dienophile is critical and involves a trade-off between reaction kinetics and stability. [6][12]While highly reactive tetrazines enable faster ligation, they may be less stable in physiological media. 3,6-di(2-pyridinyl)-1,2,4,5-tetrazine offers a robust solution, providing excellent reactivity while maintaining sufficient stability for in vivo applications. [5] Table 1: Comparative Reaction Kinetics
| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Characteristics |
|---|---|---|---|
| 3,6-di(2-pyridinyl)-tetrazine | trans-Cyclooctene (TCO) | ~2000 | [8][11] Excellent balance of high reactivity and stability. Widely used. |
| 3,6-diphenyl-tetrazine | trans-Cyclooctene (TCO) | ~3.2 | [13] Lower reactivity due to less electron-withdrawing substituents. |
| 3-methyl-6-phenyl-tetrazine | trans-Cyclooctene (TCO) | ~300 | Asymmetric tetrazines offer tunable properties. |
| 3,6-di(2-pyridinyl)-tetrazine | Norbornene | ~1 | [14] Norbornenes are more stable than TCO but react much slower. |
| 3,6-di(2-pyridinyl)-tetrazine | Bicyclononyne (BCN) | ~118 |[13] Strained alkyne, faster than norbornene but slower than TCO. |
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Versteegen, R. M., van den Elst, H., van der Marel, G. A., & Overkleeft, H. S. (2013). Rapid and efficient tetrazine-induced drug release from highly stable benzonorbornadiene derivatives. Chemical Communications. [Link]
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van der Zouwen, M., Janssen, E., de Groot, A. M., Bonger, K. M., & Bonger, K. M. (2018). Vinylboronic Acids as Efficient Bioorthogonal Reactants for Tetrazine Labeling in Living Cells. Bioconjugate Chemistry. [Link]
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Italia, J. S., Addy, P. S., & Chatterjee, A. (2021). Tetrazine Amino Acid Encoding for Rapid and Complete Protein Bioconjugation. Current Protocols. [Link]
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Carlson, J. C. T., & Weissleder, R. (2018). Unraveling Tetrazine-Triggered Bioorthogonal Elimination Enables Chemical Tools for Ultrafast Release and Universal Cleavage. Journal of the American Chemical Society. [Link]
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Synthesis and Application of Metal Complexes Utilizing the 3,6-di(2-pyridinyl)-1,2,4,5-tetrazine (dptz) Ligand
An Application Note for Researchers and Drug Development Professionals
Abstract
The 3,6-di(2-pyridinyl)-1,2,4,5-tetrazine (dptz) ligand is a highly versatile heterocyclic compound renowned for its robust coordination chemistry.[1] Its unique structure, featuring two pyridyl groups attached to an electron-deficient tetrazine ring, allows it to act as a potent polydentate ligand, forming stable and functionally diverse complexes with a wide array of metal ions.[2][3] These metal-dptz complexes are of significant interest across various scientific disciplines, including catalysis, materials science, and pharmaceutical development.[1][4] This guide provides an in-depth exploration of the synthesis, characterization, and application of metal-dptz complexes, offering detailed protocols and expert insights for researchers in both academic and industrial settings.
Introduction: The Significance of the dptz Ligand
3,6-di(2-pyridinyl)-1,2,4,5-tetrazine, also known as 3,6-bis(2-pyridyl)-1,2,4,5-tetrazine, is a planar, aromatic system characterized by two key features that dictate its chemical behavior:
-
N-Donor Coordination Sites: The nitrogen atoms of the two pyridine rings and the two uncoordinated nitrogen atoms of the central tetrazine ring serve as excellent coordination sites for metal ions.[4] This allows dptz to act as a chelating ligand, forming stable mononuclear or dinuclear complexes.[2]
-
Electron-Deficient Tetrazine Core: The tetrazine ring is highly electron-deficient, which not only influences the electronic properties of its metal complexes but also makes the ligand reactive in inverse electron demand Diels-Alder (IEDDA) reactions, further expanding its synthetic utility.[4][5]
The combination of these properties enables the rational design of metal complexes with tailored electronic, catalytic, and photophysical characteristics.[6] Consequently, dptz-based systems are actively investigated as potential catalysts for organic transformations, components for advanced materials, and as novel therapeutic agents in drug development.[1][3][4]
Core Principles of Metal Complex Synthesis
The synthesis of a metal-dptz complex is fundamentally a coordination reaction between a Lewis acid (the metal ion) and a Lewis base (the dptz ligand).[7] The ligand donates lone pairs of electrons from its nitrogen atoms to the vacant d-orbitals of the transition metal, forming coordinate covalent bonds. The stability and structure of the resulting complex are governed by several factors, including the nature of the metal ion, the reaction solvent, and the stoichiometry of the reactants.
Diagram 1: Coordination of dptz Ligand
Caption: How different analytical techniques provide interlocking evidence.
Spectroscopic and Analytical Techniques
-
NMR Spectroscopy (¹H & ¹³C): This is a primary tool for confirming that the dptz ligand has coordinated to the metal center. U[8][9]pon complexation, the electron density around the pyridyl protons and carbons changes, leading to significant downfield shifts in their respective NMR signals compared to the free ligand. T[2]his provides direct evidence of the metal-ligand interaction in solution.
-
Infrared (IR) Spectroscopy: Coordination of the nitrogen atoms to the metal alters the vibrational modes of the tetrazine and pyridine rings. S[2]hifts in the characteristic ring breathing and stretching frequencies in the IR spectrum of the complex relative to the free ligand are indicative of successful coordination. *[3] Elemental Analysis: This technique provides the percentage composition of C, H, and N in the final product. A close match between the experimental values and the calculated values for the proposed formula of the complex is strong evidence of its identity and purity. *[2][3] Molar Conductivity Measurements: By measuring the molar conductivity of the complex in a solvent like DMF, one can determine whether it is an electrolyte or a neutral species. F[10]or example, values for a 1:1 electrolyte are well-established, allowing for the confirmation of ionic structures like [AuCl₂(dptz)]Cl. *[3] X-ray Crystallography: This is the most definitive method for structural elucidation. I[11]f suitable single crystals can be grown, X-ray diffraction analysis provides the precise three-dimensional arrangement of atoms, confirming the coordination geometry of the metal, bond lengths, and bond angles.
[12][13]#### Table 1: Representative Characterization Data for a [M(dptz)] Complex
| Technique | Parameter | Observation in Free dptz Ligand | Expected Observation in Metal Complex | Rationale for Change |
|---|
| ¹H NMR | Pyridyl Protons | Multiplets in the 7.5-8.8 ppm range | Downfield shifts of pyridyl signals | Coordination to metal deshields the protons. |[2] | IR Spectroscopy | C=N/C=C Stretch | ~1580-1600 cm⁻¹ | Shift to higher or lower frequency | Change in bond order upon electron donation to metal. |[3] | Molar Conductivity | Λ_M (in DMF) | N/A | ~65-90 Ω⁻¹cm²mol⁻¹ (for 1:1 electrolyte) | Presence of free counter-ions in solution. |[3] | Elemental Analysis | % Composition | C: 61.01, H: 3.41, N: 35.58 | Matches calculated values for proposed formula | Confirms the stoichiometry of the complex. |[2]
Applications in Drug Development and Beyond
The unique properties of metal complexes, such as their variable coordination geometries, redox activity, and ligand exchange kinetics, make them powerful candidates for therapeutic applications.
[6]* Anticancer Agents: Inspired by the success of platinum-based drugs like cisplatin, researchers are exploring other metal complexes as potential anticancer agents. G[3][6]old(III) complexes, for instance, are known for their pharmacological activities and are being investigated for their potential to overcome resistance mechanisms associated with platinum drugs. *[3] Antimicrobial Agents: The derivatization of bioactive organic molecules with organometallic components is a promising strategy for developing new antimicrobial compounds to combat drug-resistant pathogens. T[14]he metal center can enhance the biological activity of the organic ligand through synergistic effects.
-
Catalysis and Bioimaging: Beyond medicine, dptz metal complexes are used in catalysis for key organic reactions. T[4]heir fluorescent properties also make them suitable for development as probes for biological imaging, allowing for the visualization of cellular processes in real time.
The 3,6-di(2-pyridinyl)-1,2,4,5-tetrazine ligand is a foundational building block for constructing a vast range of functional metal complexes. By following systematic protocols for synthesis and employing a comprehensive suite of characterization techniques, researchers can reliably produce and validate novel compounds. The insights gained from these studies are paving the way for significant advancements in medicinal chemistry, catalysis, and materials science, making the exploration of dptz-based metal complexes a rich and rewarding field of scientific inquiry.
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- 10. Synthesis, Spectroscopic Characterization, Coordination, and Antimicrobial Activity of Some Metal Complexes Derived From 1, 2-Diphenylethane-1, 2-dione and Dinitrophenyl Hydrazine Schiff Base Ligand [brieflands.com]
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- 14. mdpi.com [mdpi.com]
Application Notes & Protocols: In Vivo Pretargeting with 3,6-di(2-pyridinyl)-1,2,4,5-tetrazine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: A Paradigm Shift in Targeted Molecular Imaging and Therapy
Conventional approaches in targeted radionuclide applications, particularly those using monoclonal antibodies (mAbs), are often hampered by a fundamental conflict: the slow pharmacokinetics of the large targeting vector. While excellent for target specificity, the long circulation time of an antibody directly labeled with a radionuclide leads to high background signal, significant radiation exposure to healthy tissues, and a delay of days before optimal imaging contrast is achieved.[1][2] This limits the use of potent, short-lived radionuclides.
Pretargeting resolves this conflict by decoupling the targeting event from the delivery of the payload.[3] This two-step strategy first involves the administration of a modified targeting vector (e.g., an antibody conjugated to a bioorthogonal handle) which is allowed to accumulate at the target site and clear from circulation. In a second, later step, a small, rapidly clearing molecule carrying the imaging or therapeutic payload is administered. This "chaser" molecule is tagged with the complementary bioorthogonal reactive partner, initiating a highly specific in vivo chemical reaction—a "click"—that localizes the payload precisely at the target.[4]
The unparalleled speed and specificity of the inverse-electron-demand Diels-Alder (IEDDA) reaction between 1,2,4,5-tetrazines (Tz) and strained trans-cyclooctenes (TCO) have established this ligation as the gold standard for in vivo pretargeting.[1][5] Among the various tetrazine scaffolds, 3,6-di(2-pyridinyl)-1,2,4,5-tetrazine (DP-tetrazine) and its derivatives are of particular interest due to their exceptional reactivity, driven by the electron-withdrawing nature of the pyridyl rings.[6][7] This guide provides a comprehensive overview of the principles, design considerations, and detailed protocols for employing DP-tetrazine derivatives in advanced in vivo pretargeting applications.
Section 1: The Bioorthogonal Chemistry at the Core
The success of the pretargeting strategy hinges on the efficiency and selectivity of the in vivo ligation. The IEDDA reaction between a DP-tetrazine and a TCO is exceptionally well-suited for biological systems for several key reasons:
-
Extraordinary Kinetics: Second-order rate constants can reach up to 10⁵ M⁻¹s⁻¹, enabling efficient ligation even at the low nanomolar concentrations typical of in vivo molecular targeting.[8]
-
Bioorthogonality: Neither the tetrazine nor the TCO moiety cross-reacts with native biological functional groups, ensuring the reaction is highly specific.[9]
-
Biocompatibility: The reaction proceeds rapidly under physiological conditions (temperature, pH) and the only byproduct is nitrogen gas (N₂), which is innocuous.[10]
The electron-deficient π-system of the DP-tetrazine core makes it a potent diene for the [4+2] cycloaddition with the strained π-bond of the TCO dienophile. This reaction is irreversible and forms a stable dihydropyridazine linkage.
Caption: The two-step in vivo pretargeting workflow.
Section 3: Quantitative Data & Radionuclide Selection
The choice of radionuclide is dictated by the intended application—be it diagnostic imaging or therapy. The short-lived nature of many PET and SPECT isotopes, previously incompatible with slow-clearing antibodies, becomes a major advantage in pretargeting.
| Radionuclide | Half-Life (t½) | Decay Mode | Primary Application | Key Considerations |
| Fluorine-18 (¹⁸F) | 109.8 min | β+ (Positron) | PET Imaging | Excellent resolution. Requires multi-step synthesis for labeling. [11][12] |
| Gallium-68 (⁶⁸Ga) | 67.7 min | β+ (Positron) | PET Imaging | Generator-produced. Simple chelation chemistry (DOTA, NOTA). [13] |
| Copper-64 (⁶⁴Cu) | 12.7 hours | β+, β- | PET Imaging, Theranostics | Longer half-life allows for later imaging time points. [14] |
| Technetium-99m (⁹⁹mTc) | 6.0 hours | γ (Isomeric) | SPECT Imaging | Widely available and cost-effective workhorse for SPECT. [15] |
| Lutetium-177 (¹⁷⁷Lu) | 6.7 days | β- (Beta) | Therapy | Established therapeutic with optimal particle range for solid tumors. [16] |
| Astatine-211 (²¹¹At) | 7.2 hours | α (Alpha) | Therapy | High-LET alpha emitter for potent, localized cell killing. [3][10] |
Section 4: Experimental Protocols
These protocols provide a framework for a typical pretargeted imaging study in a tumor xenograft mouse model. Note: All animal procedures must be conducted in accordance with approved institutional guidelines (e.g., IACUC).
Protocol 4.1: Radiolabeling of a DOTA-conjugated DP-Tetrazine with ¹⁷⁷Lu (Theranostic Example)
Causality: This protocol uses a DOTA chelator, which forms highly stable complexes with trivalent radiometals like ¹⁷⁷Lu, crucial for preventing in vivo dissociation of the radionuclide. The reaction is performed in a slightly acidic buffer to facilitate metal incorporation into the macrocyclic chelator.
-
Reagent Preparation :
-
Prepare a 1 mg/mL stock solution of DOTA-PEG₄-DP-tetrazine in metal-free water.
-
Prepare a 0.1 M ammonium acetate buffer (pH 5.5) using metal-free reagents.
-
Obtain [¹⁷⁷Lu]LuCl₃ in 0.05 M HCl.
-
-
Labeling Reaction :
-
In a sterile, low-binding microcentrifuge tube, combine 5-10 µg of the DOTA-tetrazine stock solution with 100 µL of the ammonium acetate buffer.
-
Add 100-200 MBq of [¹⁷⁷Lu]LuCl₃ to the tube.
-
Incubate the reaction mixture at 85-95°C for 20-30 minutes.
-
-
Quality Control :
-
Spot a small aliquot (0.5 µL) of the reaction mixture onto a reverse-phase TLC plate (e.g., C18).
-
Develop the plate using a mobile phase of 10% ammonium acetate:methanol (1:1 v/v).
-
Analyze the plate using a radio-TLC scanner. The radiolabeled product ([¹⁷⁷Lu]Lu-DOTA-tetrazine) should remain at the origin (Rf = 0), while free ¹⁷⁷Lu will move with the solvent front (Rf ≈ 1).
-
Acceptance Criterion : Radiochemical purity should be >95%. If lower, purification via C18 solid-phase extraction (SPE) is required.
-
-
Purification (if necessary) :
-
Condition a C18 Sep-Pak cartridge with ethanol followed by water.
-
Load the reaction mixture onto the cartridge.
-
Wash with water to remove unbound ¹⁷⁷Lu.
-
Elute the final product with a small volume of 50% ethanol.
-
Formulate the final product in sterile saline for injection, ensuring the final ethanol concentration is <10%.
-
Protocol 4.2: In Vivo Pretargeted Imaging in a Xenograft Mouse Model
Causality: This workflow is designed to maximize the signal-to-noise ratio. The 48-hour pretargeting interval is chosen as a balance between allowing the large antibody-TCO conjugate to clear from the blood while minimizing its metabolism or degradation. Imaging at multiple time points post-tetrazine injection allows for the visualization of target-specific accumulation versus background clearance.
-
Animal Model :
-
Use immunodeficient mice (e.g., athymic nude) bearing subcutaneous tumors derived from a cell line overexpressing the antigen of interest (e.g., HER2-positive NCI-N87 cells). Tumors should reach 100-200 mm³ before starting the study.
-
-
Step A: Administration of Targeting Agent :
-
Administer 10-20 µg of the TCO-conjugated antibody (e.g., Trastuzumab-TCO) to each mouse via intravenous (tail vein) injection.
-
Control Group : A cohort of mice receives no antibody. This group is essential to assess the non-specific uptake of the radiolabeled tetrazine itself.
-
-
Step B: Pretargeting Interval :
-
Wait for 48-72 hours. This interval allows the Antibody-TCO to accumulate at the tumor and for the unbound conjugate to clear from the bloodstream. The optimal time should be determined empirically for each specific antibody.
-
-
Step C: Administration of Radiolabeled Tetrazine :
-
Inject 5-10 MBq of the freshly prepared and purified radiolabeled DP-tetrazine (from Protocol 4.1) into each mouse via intravenous injection.
-
-
Step D: SPECT/CT Imaging :
-
Anesthetize the mice and perform SPECT/CT imaging at 1, 4, and 24 hours post-injection of the tetrazine.
-
The CT scan provides anatomical reference for the functional SPECT data.
-
Image analysis will involve drawing regions of interest (ROIs) over the tumor and major organs (liver, kidneys, muscle) to quantify tracer uptake.
-
-
Ex Vivo Biodistribution (Terminal Step) :
-
Immediately after the final imaging session, euthanize the mice.
-
Dissect tumors and major organs. Weigh each tissue and measure its radioactivity in a gamma counter.
-
Calculate the uptake as a percentage of the injected dose per gram of tissue (%ID/g). This provides the definitive quantitative data to support the imaging results.
-
Section 5: Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Tumor Uptake | 1. Poor immunoreactivity of Ab-TCO. 2. Degradation of TCO moiety in vivo. 3. Suboptimal pretargeting interval. | 1. Confirm Ab-TCO binding via in vitro assays (ELISA, flow cytometry). 2. Use more stable TCO derivatives (e.g., oxo-TCO). 3. Titrate the pretargeting interval (e.g., test 24, 48, 72 hours). |
| High Background Signal (Non-target organs) | 1. Incomplete clearance of Ab-TCO. 2. Unfavorable pharmacokinetics of the tetrazine tracer. 3. In vivo instability of the radiolabel. | 1. Increase the pretargeting interval. Consider using an antibody fragment (e.g., diabody) for faster clearance. [17] 2. Modify the tetrazine with hydrophilic linkers (e.g., PEG) to enhance renal clearance. 3. Use more stable chelators (e.g., DOTA, SarAr). Check for bone uptake, which indicates free radiometal. |
| High Kidney Uptake | Predominantly renal clearance of the small tetrazine molecule. | This is expected. However, excessive retention may be modulated by altering the charge and hydrophilicity of the tetrazine construct. |
References
-
Wu, H., & Devaraj, N. K. (2018). Tetrazine Bioorthogonal Chemistry for In Vivo Imaging. In Vivo Imaging and Quantitation, 1-17. [Link]
-
García-Vázquez, R., et al. (2022). Development of 18F-Labeled Bispyridyl Tetrazines for In Vivo Pretargeted PET Imaging. Pharmaceuticals, 15(10), 1238. [Link]
-
Stéen, E. J. L., et al. (2021). Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry. Theranostics, 11(1), 393–406. [Link]
-
Denk, C., et al. (2016). 18F-Based Pretargeted PET Imaging Based on Bioorthogonal Diels–Alder Click Chemistry. Bioconjugate Chemistry, 27(7), 1707–1712. [Link]
-
Devaraj, N. K. (2013). Expanding Room for Tetrazine Ligations in the in Vivo Chemistry Toolbox. Bioconjugate Chemistry, 24(9), 1475–1483. [Link]
-
Rondon, A., et al. (2016). Development of a novel antibody–tetrazine conjugate for bioorthogonal pretargeting. Organic & Biomolecular Chemistry, 14(24), 5654–5662. [Link]
-
Er, J. C., et al. (2018). Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation. Polymer Chemistry, 9(4), 454–462. [Link]
-
Lang, K., et al. (2012). Genetically Encoded Tetrazine Amino Acid Directs Rapid Site-Specific in Vivo Bioorthogonal Ligation with trans-Cyclooctenes. Journal of the American Chemical Society, 134(6), 2898–2901. [Link]
-
Knight, J. C., & Cornelissen, B. (2014). Bioorthogonal chemistry: implications for pretargeted nuclear (PET/SPECT) imaging and therapy. American Journal of Nuclear Medicine and Molecular Imaging, 4(2), 99–113. [Link]
-
Liu, Z., et al. (2012). Tetrazine-trans-cyclooctene ligation for the rapid construction of integrin αvβ3 targeted PET tracer based on a cyclic RGD peptide. Theranostics, 2(5), 510–517. [Link]
-
García-Vázquez, R., et al. (2023). An 211At-labeled Tetrazine for Pretargeted Therapy. Journal of Medicinal Chemistry, 66(15), 10565–10574. [Link]
-
Bernard, C., et al. (2022). Development of [18F]AmBF3 Tetrazine for Radiolabeling of Peptides: Preclinical Evaluation and PET Imaging of [18F]AmBF3-PEG7-Tyr3-Octreotide in an AR42J Pancreatic Carcinoma Model. Bioconjugate Chemistry, 33(7), 1278–1289. [Link]
-
Pavan, S., et al. (2020). Antibody Pretargeting Based on Bioorthogonal Click Chemistry for Cancer Imaging and Targeted Radionuclide Therapy. Bioconjugate Chemistry, 31(1), 2–14. [Link]
-
García-Vázquez, R., et al. (2022). 18 F-labeling of tetrazines developed in this study. ResearchGate. [Link]
-
Iannitelli, A., et al. (2024). Tetrazine–trans-cyclooctene ligation: Unveiling the chemistry and applications within the human body. ResearchGate. [Link]
-
Atterhem, H., et al. (2023). Pretargeted Alpha Therapy of Disseminated Cancer Combining Click Chemistry and Astatine-211. Pharmaceuticals, 16(4), 594. [Link]
-
Zeglis, B. M., et al. (2013). A Pretargeted PET Imaging Strategy Based on Bioorthogonal Diels–Alder Click Chemistry. Journal of Nuclear Medicine, 54(8), 1389–1396. [Link]
-
Zeglis, B. M., et al. (2017). Pretargeted Imaging and Therapy. Journal of Nuclear Medicine, 58(Suppl 2), 48S–55S. [Link]
-
Zhang, Y., et al. (2024). A Bioorthogonal TCO–Tetrazine-Based Pretargeted PET/NIRF Platform Enabling High-Contrast Tumor Imaging. International Journal of Molecular Sciences, 25(6), 3469. [Link]
-
Lambidis, E., et al. (2022). Synthesis and ex vivo biodistribution of two 68Ga-labeled tetrazine tracers : comparison of pharmacokinetics. University of Helsinki. [Link]
-
Kletting, P., et al. (2024). Development of a 99mTc-labeled tetrazine for pretargeted SPECT imaging using an alendronic acid-based bone targeting model. PLOS ONE, 19(4), e0301931. [Link]
-
Zeglis, B. M., et al. (2015). Pretargeting components used in the first clinical trial of... ResearchGate. [Link]
-
Kletting, P., et al. (2024). Direct and pretargeted nuclear imaging. PLOS ONE. [Link]
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Shalgunov, V., et al. (2022). (A) Visualization of the pretargeting based on tetrazine. (B–E)... ResearchGate. [Link]
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Kostopoulou, A. (2015). Novel approach to radionuclide therapy of cancer: affibody-based bio-orthogonal chemistry mediated pretargeting. DiVA. [Link]
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Versteegen, R. M., et al. (2017). Ortho-functionalized pyridinyl-tetrazines break the inverse correlation between click reactivity and cleavage yields in click-to-release chemistry. Nature Communications, 8, 15316. [Link]
-
Neves, A. A., et al. (2020). In Vivo Pretargeting Based on Cysteine-Selective Antibody Modification with IEDDA Bioorthogonal Handles for Click Chemistry. Bioconjugate Chemistry, 31(12), 2736–2746. [Link]
-
Zeglis, B. M., et al. (2013). A Pretargeted PET Imaging Strategy Based on Bioorthogonal Diels-Alder Click Chemistry. Request PDF. [Link]
-
Yang, J., et al. (2011). Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. DASH (Harvard). [Link]
-
T. R. A. M. (2021). In Vivo Applications of Bioorthogonal Reactions: Chemistry and Targeting Mechanisms. CentAUR. [Link]
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- 4. Bioorthogonal chemistry: implications for pretargeted nuclear (PET/SPECT) imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: 3,6-di(2-pyridinyl)-1,2,4,5-tetrazine (dpp-tetrazine)
A Guide to Enhancing Solubility in Aqueous Buffers
Welcome to the technical support center for 3,6-di(2-pyridinyl)-1,2,4,5-tetrazine. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this versatile molecule into their experimental workflows. We understand that managing the solubility of hydrophobic compounds like dpp-tetrazine in aqueous buffers is a critical step for successful and reproducible results in applications ranging from bioorthogonal labeling to materials science.[1][2][3] This document provides field-proven insights and detailed protocols to help you overcome these challenges.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and properties of dpp-tetrazine.
Q1: What are the basic properties of 3,6-di(2-pyridinyl)-1,2,4,5-tetrazine?
This compound is a red to brown crystalline powder.[1] Due to its diaryl-substituted tetrazine core, it is an intrinsically hydrophobic molecule.[2][4] Understanding its fundamental properties is the first step in designing a successful experimental plan.
| Property | Value | Source |
| Molecular Formula | C₁₂H₈N₆ | [1] |
| Molecular Weight | 236.24 g/mol | [1][5] |
| Appearance | Red, dark red or brown crystalline powder | [1] |
| Melting Point | ~225 °C (decomposes) | [1][5] |
| Aqueous Solubility | Slightly soluble / Poor | [6][7] |
| Organic Solubility | Soluble in DMSO and DMF | [8] |
Q2: Why does my dpp-tetrazine precipitate when I add it to my aqueous buffer?
Precipitation is the most common issue encountered and is a direct result of the compound's low water solubility.[6][8] When a concentrated stock solution of dpp-tetrazine in an organic solvent (like DMSO) is added to a fully aqueous buffer, the local concentration of the organic solvent is insufficient to keep the hydrophobic tetrazine molecules dissolved. This causes them to aggregate and precipitate out of the solution.[8]
Q3: What is the quickest way to improve the solubility of dpp-tetrazine for a screening experiment?
The most direct method is to use a water-miscible organic co-solvent.[9] Prepare a high-concentration stock solution in anhydrous DMSO and add it to your buffer while vortexing. The key is to ensure the final concentration of the co-solvent is high enough to maintain solubility but low enough to not interfere with your biological system, typically not exceeding 10% (v/v).[8]
Q4: Does the pH of my buffer matter for solubility?
Yes, pH can be a critical factor. The dpp-tetrazine molecule contains two pyridyl rings, each with a nitrogen atom that can be protonated at acidic pH. Protonation adds a positive charge to the molecule, which can significantly increase its interaction with polar water molecules and, therefore, its aqueous solubility. Experimenting with a range of buffer pH values (e.g., from pH 5.0 to 7.4) is a recommended optimization step.
In-Depth Troubleshooting & Protocols
This section provides detailed, step-by-step guidance for systematically resolving solubility issues.
Issue 1: Precipitate Formation During Working Solution Preparation
You've prepared a stock solution in DMSO, but upon adding it to your phosphate-buffered saline (PBS), a fine precipitate forms immediately.
Causality Analysis: This is a classic solubility crash. The hydrophobic tetrazine molecules, forced out of the organic solvent environment, are driven to aggregate to minimize their contact with water. The speed of addition and the buffer composition can exacerbate this issue.
This workflow provides a logical sequence of steps to diagnose and solve precipitation issues.
Caption: Decision workflow for troubleshooting dpp-tetrazine precipitation.
The foundation of a successful experiment is a properly prepared stock solution. Using anhydrous solvent is critical as moisture can cause hydrolysis of some tetrazine derivatives and affect solubility.
-
Equilibration: Allow the vial of dpp-tetrazine to warm to room temperature before opening. This prevents atmospheric moisture from condensing on the cold powder.
-
Solvent Addition: Add a minimal volume of fresh, anhydrous dimethyl sulfoxide (DMSO) to the vial to create a high-concentration stock (e.g., 10-20 mM or 2-5 mg/mL).
-
Dissolution: Vortex or sonicate the vial until all solid material is completely dissolved. The solution should be clear and intensely colored.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
This protocol minimizes the risk of precipitation when diluting the organic stock into your aqueous buffer.
-
Buffer Preparation: Prepare your desired aqueous buffer (e.g., PBS, HEPES). Ensure all components are fully dissolved.
-
Dispense Buffer: Add the required volume of the aqueous buffer to your final reaction tube.
-
Initiate Mixing: Begin vigorously vortexing or stirring the aqueous buffer.
-
Slow Addition of Stock: While the buffer is mixing, add the calculated volume of the dpp-tetrazine stock solution dropwise directly into the vortexing liquid. Crucially, add the stock to the buffer, not the other way around. This rapid dispersion is key to preventing localized high concentrations that lead to precipitation.[8]
-
Final Check: Once the addition is complete, visually inspect the solution for any signs of precipitation or cloudiness.
Issue 2: Poor Solubility Persists Despite Co-Solvents and Proper Mixing
Even with up to 10% DMSO and correct mixing, the solution is hazy or solubility is limited at the desired concentration.
Causality Analysis: The intrinsic properties of the buffer system itself may be working against you. High concentrations of certain salts (like phosphates) can reduce the solubility of organic molecules in what is known as a "salting-out" effect.[8] Furthermore, the pH may not be optimal for protonating the pyridyl groups.
-
Reduce Salt Concentration: If possible, lower the salt concentration of your buffer.
-
Change Buffer System: Phosphate buffers are known to sometimes cause precipitation in the presence of organic solvents.[10] Consider switching to alternative biological buffers such as HEPES, MOPS, or Tris, which may offer better compatibility.[11][12]
-
pH Screening: As illustrated below, lowering the pH can increase the protonation of the pyridyl nitrogens, enhancing aqueous solubility. Prepare your working solution in a series of buffers across a pH range (e.g., 5.5 to 8.0) to identify the optimal condition for your system. Acid-functionalized tetrazines have shown markedly enhanced release and solubility across a wide pH range, demonstrating the power of this principle.[13]
Caption: Impact of pH on the protonation and solubility of dpp-tetrazine.
For particularly challenging systems requiring high concentrations of dpp-tetrazine, more advanced formulation strategies can be employed.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can encapsulate hydrophobic molecules like dpp-tetrazine, effectively shielding them from the aqueous environment and increasing their apparent solubility.[4] Sulfobutylether β-cyclodextrin (SBE-β-CD) is a common and effective choice.[9]
-
Surfactants: Non-ionic surfactants like Polysorbate 20 (Tween® 20) or Polysorbate 80 can form micelles that encapsulate the hydrophobic compound, but care must be taken as they can interfere with biological assays.[14]
Issue 3: Long-Term Instability in Solution
The dpp-tetrazine solution is initially clear but develops a precipitate after several hours at room temperature or 4°C.
Causality Analysis: This indicates that the solution is supersaturated and thermodynamically unstable. While kinetically stable for a short period, the molecules will eventually aggregate and precipitate. Additionally, some tetrazines exhibit limited stability in aqueous solutions over extended periods.[2][15]
-
Prepare Fresh: The most reliable solution is to prepare the dpp-tetrazine working solution immediately before use.[8]
-
Reduce Concentration: Your target concentration may be beyond the practical solubility limit in that specific buffer system. If the experimental design allows, reduce the final concentration.
-
Consider Alternatives: If high aqueous solubility and stability are paramount, consider using a derivative that incorporates a hydrophilic linker, such as a polyethylene glycol (PEG) chain (e.g., Tetrazine-PEG4).[8] These derivatives are specifically designed for improved performance in aqueous media.
References
-
Chem-Impex International. (n.d.). 3,6-Di(2-pyridyl)-1,2,4,5-tetrazine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3,6-Di(2-pyridinyl)-1,2-dihydro-1,2,4,5-tetraazine. PubChem Compound Summary. Retrieved from [Link]
-
Garcés-Garcés, J., et al. (2015). First Occurrence of Tetrazines in Aqueous Solution: Electrochemistry and Fluorescence. ChemPhysChem, 16(17), 3581-3585. Retrieved from [Link]
-
Karver, M. R., et al. (2012). Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. Bioconjugate Chemistry, 23(8), 1541–1550. Retrieved from [Link]
-
Wu, H., & Devaraj, N. K. (2018). Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles. Accounts of Chemical Research, 51(5), 1074–1082. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3,6-Di(4-pyridyl)-1,2,4,5-tetrazine. PubChem Compound Summary. Retrieved from [Link]
-
Svatunek, D., et al. (2022). Uncovering the Key Role of Distortion in Bioorthogonal Tetrazine Tools That Defy the Reactivity/Stability Trade-Off. Journal of the American Chemical Society, 144(19), 8776–8791. Retrieved from [Link]
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Wang, M., et al. (2020). Tetrazine bioorthogonal chemistry derived in vivo imaging. Frontiers in Chemistry, 8, 603. Retrieved from [Link]
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Patterson, D. M., et al. (2021). Bioorthogonal Chemistry and Its Applications. ACS Chemical Biology, 16(11), 2266–2284. Retrieved from [Link]
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Wikipedia. (n.d.). Bioorthogonal chemistry. Retrieved from [Link]
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El-Qisairi, A. K., & Qaseer, H. A. (2007). Synthesis and Characterization of 3,6-(2-pyridyl)-1,2,4,5-tetrazine Complexes with Gold(III). Journal of Applied Sciences, 7(18), 2661-2665. Retrieved from [Link]
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Postnikov, P., et al. (2023). Redox-Active Water-Soluble Low-Weight and Polymer-Based Anolytes Containing Tetrazine Groups: Synthesis and Electrochemical Characterization. Polymers, 15(1), 195. Retrieved from [Link]
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Calbiochem. (n.d.). Buffers. Retrieved from [Link]
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Verstraete, K., et al. (2022). Synergistic Experimental and Computational Investigation of the Bioorthogonal Reactivity of Substituted Aryltetrazines. Bioconjugate Chemistry, 33(4), 622–633. Retrieved from [Link]
-
Kulkarni, K., & Cui, H. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (127), 56283. Retrieved from [Link]
-
Versteegen, R. M., et al. (2018). Unraveling Tetrazine-Triggered Bioorthogonal Elimination Enables Chemical Tools for Ultrafast Release and Universal Cleavage. Journal of the American Chemical Society, 140(4), 1594–1603. Retrieved from [Link]
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- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Tetrazine bioorthogonal chemistry derived in vivo imaging [frontiersin.org]
- 4. First Occurrence of Tetrazines in Aqueous Solution: Electrochemistry and Fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3,6-Di-2-pyridyl-1,2,4,5-tetrazine 96 1671-87-0 [sigmaaldrich.com]
- 6. 3,6-Di-2-pyridyl-1,2,4,5-tetrazine, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. This compound | C12H10N6 | CID 286497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 11. med.unc.edu [med.unc.edu]
- 12. Buffers for Biochemical Reactions [worldwide.promega.com]
- 13. Unraveling Tetrazine-Triggered Bioorthogonal Elimination Enables Chemical Tools for Ultrafast Release and Universal Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 14. EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions - Google Patents [patents.google.com]
- 15. pubs.acs.org [pubs.acs.org]
stability of 3,6-di(2-pyridinyl)-1,2,4,5-tetrazine in aqueous solutions
Welcome to the technical support resource for 3,6-di(2-pyridinyl)-1,2,4,5-tetrazine (DPTZ). This guide is designed for researchers, scientists, and drug development professionals utilizing DPTZ in bioorthogonal applications. Here, we address common challenges related to its stability in aqueous environments, providing expert insights, troubleshooting protocols, and answers to frequently asked questions to ensure the success and reproducibility of your experiments.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments with DPTZ.
Issue 1: Rapid Loss of Pink/Red Color in Aqueous Buffer
Problem: You've prepared a solution of DPTZ in an aqueous buffer (e.g., PBS, cell culture media), and you observe a significant fading of its characteristic pink or red color in a matter of hours, even before initiating your reaction.
Potential Cause(s): The fading color is a direct visual indicator of the degradation of the DPTZ tetrazine ring. 3,6-di(2-pyridinyl)-1,2,4,5-tetrazine is known to have limited stability in aqueous solutions, particularly under physiological conditions (pH 7.4, 37°C)[1]. The electron-withdrawing nature of the two pyridyl rings, which makes DPTZ highly reactive in inverse-electron-demand Diels-Alder (IEDDA) reactions, also renders the tetrazine core more susceptible to nucleophilic attack by water or other nucleophiles in the buffer, leading to decomposition[2]. Some studies report that 60-85% of dipyridyl-tetrazine can degrade within 12 hours in a DMSO/PBS mixture[3]. One study noted a half-life of approximately 9.6 hours in PBS[4].
Recommended Solution(s):
-
Prepare Solutions Fresh: Always prepare DPTZ solutions immediately before use. Avoid storing stock solutions in aqueous buffers for extended periods. If a stock solution is required, prepare it in an anhydrous organic solvent like DMSO or DMF and store it at -20°C or -80°C, tightly sealed.
-
Control the pH: Tetrazine degradation can be accelerated in basic aqueous solutions[5]. Verify the pH of your buffer. If your experiment allows, conduct the reaction at a slightly acidic to neutral pH (6.5-7.4) to potentially slow hydrolysis.
-
Minimize Incubation Time: Design your experiment to minimize the time DPTZ spends in the aqueous buffer before reacting with its dienophile partner.
-
Increase Reactant Concentration: If permissible, increasing the concentration of the dienophile can accelerate the desired bioorthogonal reaction, allowing it to outcompete the DPTZ degradation pathway.
Issue 2: Inconsistent or Low Yields in Bioorthogonal Ligation
Problem: You are performing an IEDDA reaction with DPTZ and a dienophile (e.g., a trans-cyclooctene derivative), but you are observing lower-than-expected product yields or high variability between experiments.
Potential Cause(s): This issue is often linked to the stability problem described above. If DPTZ degrades before it can react with the dienophile, the effective concentration of the tetrazine decreases over the course of the experiment, leading to poor yields. This is particularly problematic in experiments requiring long incubation times or those conducted at very low (micromolar) concentrations.
Recommended Solution(s):
-
Perform a Stability Assessment: Before conducting your full experiment, run a simple control to assess DPTZ stability under your specific conditions (buffer, temperature, additives). Use UV-Vis spectrophotometry to monitor the decay of the DPTZ absorbance maximum (~515-540 nm) over time[1]. This will give you a clear window of time for your experiment.
-
Optimize Reaction Kinetics: DPTZ is prized for its extremely fast reaction rates with strained dienophiles like trans-cyclooctene (TCO), with second-order rate constants reported as high as 2000 M⁻¹s⁻¹ or more[6]. If you are using a less reactive dienophile, such as norbornene, the reaction will be slower, giving the degradation pathway more time to occur[7]. Consider switching to a more reactive dienophile if your system allows.
-
Staged Reagent Addition: If long incubation is unavoidable, consider a staged addition of DPTZ to the reaction mixture over time to maintain a more consistent concentration of the active reagent.
Experimental Protocol: Assessing DPTZ Stability in Your Buffer
This protocol provides a straightforward method to quantify the stability of DPTZ under your specific experimental conditions using a UV-Vis spectrophotometer.
-
Preparation:
-
Prepare your specific aqueous buffer (e.g., PBS, pH 7.4).
-
Prepare a concentrated stock solution of DPTZ in anhydrous DMSO (e.g., 10 mM).
-
-
Execution:
-
Add a small volume of the DPTZ stock solution to your pre-warmed buffer (e.g., 37°C) to achieve a final concentration that gives a clear absorbance reading in the linear range of your spectrophotometer (e.g., 50-100 µM). Ensure the final DMSO percentage is low (e.g., <1%) to accurately reflect aqueous conditions.
-
Immediately take an initial absorbance reading at the λmax of DPTZ (typically ~520 nm). This is your T=0 time point.
-
Incubate the solution under your experimental conditions (e.g., in a 37°C incubator).
-
At regular intervals (e.g., every 30-60 minutes), take another absorbance reading.
-
-
Analysis:
-
Plot the absorbance vs. time. The rate of decrease in absorbance corresponds to the rate of DPTZ degradation.
-
Calculate the half-life (t₁/₂) of DPTZ in your system, which is the time it takes for the absorbance to decrease by 50%. This value is critical for planning your experiment's duration.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental trade-off between DPTZ reactivity and stability?
The exceptional reactivity of DPTZ in IEDDA reactions is governed by its electronic properties. The two electron-withdrawing pyridyl substituents lower the energy of the tetrazine's Lowest Unoccupied Molecular Orbital (LUMO)[7][8]. This reduced LUMO energy accelerates the [4+2] cycloaddition with electron-rich dienophiles. However, this same electron deficiency makes the tetrazine ring more electrophilic and thus more vulnerable to nucleophilic attack from water or biological nucleophiles, leading to its degradation[2]. This inverse relationship between reactivity and stability is a key consideration in designing bioorthogonal experiments[2][9].
Q2: How does pH impact the stability of DPTZ?
While comprehensive studies on DPTZ across a wide pH range are specific, the general behavior of tetrazines indicates that stability is pH-dependent. Degradation via hydrolysis can be accelerated under basic conditions (pH > 8) due to the increased concentration of the more potent hydroxide (OH⁻) nucleophile compared to water[5]. Some click-to-release applications using tetrazine-acid conjugates have shown enhanced performance across a broad pH range, indicating the system is sensitive to protonation states[10]. For optimal stability, maintaining a buffer pH in the slightly acidic to neutral range (6.0-7.4) is generally recommended, unless your specific application requires otherwise.
Q3: Are there more stable alternatives to DPTZ for long-duration experiments?
Yes. If the high reactivity of DPTZ is not strictly necessary and stability is a major concern, you might consider other tetrazine derivatives. Tetrazines with more electron-donating or neutral substituents (e.g., phenyl or alkyl groups) are generally more stable in aqueous media, though they react more slowly. For example, one study showed that while dipyridyl-tetrazine was highly unstable, phenyl-substituted tetrazines remained over 75% intact after 12 hours under the same conditions[3]. The choice always depends on balancing the required reaction speed with the necessary stability for the experimental timeframe.
Table 1: Comparative Stability of Selected Tetrazines in Aqueous Buffer
| Tetrazine Derivative | Substituent Type | Stability in 1:9 DMSO/PBS (pH 7.4) at 37°C after 12h | Key Characteristic |
| 3,6-di(2-pyridinyl)-tetrazine (DPTZ) | Strongly Electron-Withdrawing | ~15-40% remaining | Very high reactivity, lower stability |
| 3-Phenyl-6-(pyrimidin-2-yl)-tetrazine | Strongly Electron-Withdrawing | ~15-40% remaining | High reactivity, lower stability |
| 3,6-diphenyl-tetrazine | Neutral | >75% remaining | Moderate reactivity, higher stability |
| 3,6-bis(hydroxyphenyl)-tetrazine | Electron-Donating | >90% remaining | Lower reactivity, very high stability |
Data synthesized from reported stability screens. Percentages are approximate and intended for comparative purposes.
Q4: How should I properly store DPTZ?
DPTZ should be stored as a solid in a cool, dark, and dry place. A desiccator at 4°C or -20°C is ideal. For solutions, prepare concentrated stocks in high-quality, anhydrous DMSO or DMF and store in small aliquots at -20°C or -80°C to avoid multiple freeze-thaw cycles. Always ensure vials are tightly sealed to prevent moisture contamination.
Visual Guides: Workflows and Mechanisms
To further clarify these concepts, the following diagrams illustrate the degradation pathway and a logical troubleshooting workflow.
Caption: Simplified DPTZ aqueous degradation pathway.
Sources
- 1. dash.harvard.edu [dash.harvard.edu]
- 2. Uncovering the Key Role of Distortion in Bioorthogonal Tetrazine Tools That Defy the Reactivity/Stability Trade-Off - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 6. Design and Synthesis of Highly Reactive Dienophiles for the Tetrazine-trans-Cyclooctene Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Unraveling Tetrazine-Triggered Bioorthogonal Elimination Enables Chemical Tools for Ultrafast Release and Universal Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low yield in 3,6-di(2-pyridinyl)-1,2,4,5-tetrazine conjugation reactions
Welcome to the technical support center for 3,6-di(2-pyridinyl)-1,2,4,5-tetrazine (DPTZ) and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their DPTZ-mediated conjugation reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to overcome experimental challenges.
I. Frequently Asked Questions (FAQs)
This section addresses common questions about DPTZ conjugation chemistry.
Q1: What is the underlying mechanism of the DPTZ conjugation reaction?
A1: The conjugation reaction proceeds via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[1][2][3] In this reaction, the electron-deficient 1,2,4,5-tetrazine ring (the diene) reacts with an electron-rich dienophile, most commonly a strained alkene like trans-cyclooctene (TCO).[1][4] This is followed by a retro-Diels-Alder reaction that releases nitrogen gas (N₂), forming a stable dihydropyridazine product.[1] This reaction is known for its exceptionally fast kinetics and high specificity, making it a powerful tool for bioconjugation in complex biological systems.[3][5][6][7]
Q2: Why is 3,6-di(2-pyridinyl)-1,2,4,5-tetrazine a commonly used tetrazine derivative?
A2: The pyridyl substituents on the tetrazine ring are electron-withdrawing, which lowers the energy of the tetrazine's Lowest Unoccupied Molecular Orbital (LUMO).[1][8] This reduced energy gap between the tetrazine's LUMO and the dienophile's Highest Occupied Molecular Orbital (HOMO) is a key factor that dramatically accelerates the IEDDA reaction rate.[1][2] The reaction between 3,6-di(2-pyridyl)-s-tetrazine and trans-cyclooctene is one of the fastest bioorthogonal reactions known.[6][7]
Q3: What are the critical factors influencing the yield of my DPTZ conjugation?
A3: Several factors can impact your conjugation efficiency:
-
Reactivity of the Dienophile: The choice of dienophile is crucial. Strained alkenes like trans-cyclooctene (TCO) and its derivatives are highly reactive.[4][9]
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Purity of Reactants: Impurities in either the DPTZ or the dienophile can interfere with the reaction. It is essential to use highly pure reagents.[10]
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Reaction Conditions: pH, temperature, and solvent can all affect the reaction rate and the stability of the reactants.[11]
-
Stability of DPTZ: While the pyridyl groups enhance reactivity, they can also make the tetrazine more susceptible to degradation in aqueous media over extended periods.[12][13]
Q4: Can I monitor the progress of my DPTZ conjugation reaction?
A4: Yes. 3,6-di(2-pyridinyl)-1,2,4,5-tetrazine has a characteristic magenta color with a visible absorbance maximum around 520-540 nm.[14] The progress of the reaction can be monitored by the disappearance of this color as the tetrazine is consumed. This can be quantified using a UV-Vis spectrophotometer.[14] For protein conjugations, SDS-PAGE can be used to observe the shift in molecular weight of the modified protein.[11]
II. Troubleshooting Guides
This section provides in-depth solutions to specific problems you may encounter.
Guide 1: Low or No Product Formation
A common and frustrating issue is the lack of desired product. Let's break down the potential causes and solutions.
Issue: My reaction shows little to no formation of the desired conjugate.
| Possible Cause | Scientific Rationale | Suggested Solution |
| Low Dienophile Reactivity | The kinetics of the IEDDA reaction are highly dependent on the dienophile's structure and strain. Less strained dienophiles react significantly slower.[9][15] | - If possible, switch to a more reactive dienophile such as a strained trans-cyclooctene (TCO) derivative.[4] - Increase the concentration of the dienophile to favor the reaction equilibrium. |
| Degradation of DPTZ | Electron-withdrawing substituents that increase reactivity can also decrease the stability of the tetrazine ring, especially in aqueous buffers over long incubation times or at non-optimal pH.[12][13] | - Prepare fresh DPTZ solutions immediately before use. - Minimize long incubation periods. - Ensure the reaction pH is within the optimal range (typically 6.5 - 7.5).[11] |
| Hydrolysis of NHS Ester (for protein labeling) | If you are functionalizing a protein with a dienophile using an NHS ester, the NHS ester is susceptible to hydrolysis, especially in aqueous buffers. A hydrolyzed NHS ester will not react with the primary amines on your protein.[11] | - Prepare the TCO-NHS ester solution immediately before use in anhydrous DMF or DMSO.[11] - Ensure the protein buffer is amine-free (e.g., PBS). |
| Insufficient Reactant Concentration | The IEDDA reaction is bimolecular, so its rate is dependent on the concentration of both reactants. | - Increase the molar excess of the DPTZ derivative. A 1.5 to 5-fold molar excess is a good starting point.[11] |
| Incorrect Buffer Composition | Buffers containing primary amines (e.g., Tris) will compete with the protein for reaction with the TCO-NHS ester. | - Use an amine-free buffer such as PBS for the protein modification step.[11] |
Troubleshooting Workflow: Low or No Product
Caption: Troubleshooting workflow for low product yield.
Guide 2: Side Product Formation and Inconsistent Results
The high reactivity of DPTZ can sometimes lead to unexpected outcomes.
Issue: I'm observing unexpected side products or my results are not reproducible.
| Possible Cause | Scientific Rationale | Suggested Solution |
| Reaction with Nucleophiles | While highly bioorthogonal, very reactive tetrazines can, under certain conditions, react with highly nucleophilic groups like thiols, especially over long reaction times.[8] | - If your biomolecule contains free thiols, consider using a milder tetrazine derivative or protecting the thiols. - Reduce the reaction time or temperature. |
| Protein Precipitation | High concentrations of organic solvents (like DMF or DMSO) used to dissolve DPTZ can cause protein denaturation and precipitation.[11] | - Keep the final concentration of the organic solvent below 10% (v/v) in the reaction mixture.[11] - Perform the reaction at a lower temperature (4°C) if protein stability is a concern.[11] |
| Inconsistent Reagent Quality | The purity of DPTZ can vary between suppliers and even batches. Impurities can interfere with the reaction.[10] | - Purchase from a reputable supplier and always request a Certificate of Analysis (CoA).[10] - If possible, verify the purity of your DPTZ using techniques like NMR or HPLC. |
| Oxygen Sensitivity | While generally stable, some tetrazine reactions can be sensitive to dissolved oxygen, which may lead to minor side products. | - For highly sensitive applications, consider degassing your buffers before use. |
III. Experimental Protocols
These protocols provide a starting point for your experiments. Always optimize for your specific application.
Protocol 1: General Procedure for DPTZ Conjugation to a TCO-Modified Protein
This protocol assumes the protein of interest has already been functionalized with a trans-cyclooctene (TCO) group.
-
Protein Preparation:
-
Ensure your TCO-modified protein is in an appropriate buffer (e.g., PBS, pH 7.4). The protein concentration should be determined based on your experimental needs.
-
-
DPTZ Stock Solution Preparation:
-
Immediately before use, prepare a stock solution of 3,6-di(2-pyridinyl)-1,2,4,5-tetrazine in an anhydrous organic solvent such as DMF or DMSO. A concentration of 1-10 mM is typical.
-
-
Conjugation Reaction:
-
Incubation:
-
Incubate the reaction mixture for 1 to 4 hours at room temperature or for 2-24 hours at 4°C.[11] The optimal time will depend on the reactivity of your specific TCO derivative and the concentrations used.
-
The reaction can be monitored by the disappearance of the magenta color of the tetrazine.
-
-
Purification:
-
Remove excess, unreacted DPTZ using a desalting column or dialysis against your buffer of choice.
-
Reaction Workflow
Caption: General workflow for protein conjugation with DPTZ.
IV. Data and Reactivity
The rate of the IEDDA reaction is quantifiable and varies significantly with the dienophile used.
Table 1: Second-Order Rate Constants of DPTZ with Various Dienophiles
| Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| trans-Cyclooctene (TCO) | ~2,000 - 3,300 | [7][16] |
| Strained TCO (sTCO) | ~22,000 | [15][16] |
| Bicyclononyne (BCN) | ~118 | [17] |
| Norbornene | ~0.65 | [18] |
Note: Reaction rates are dependent on solvent and temperature and should be considered as comparative values.
Reaction Mechanism: Inverse-Electron-Demand Diels-Alder (IEDDA)
Caption: The IEDDA reaction mechanism of DPTZ and TCO.
V. References
-
Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging. (National Institutes of Health) [Link]
-
Dienophiles for tetrazine bioorthogonal reaction and corresponding... (ResearchGate) [Link]
-
Design and Synthesis of Highly Reactive Dienophiles for the Tetrazine-trans-Cyclooctene Ligation. (National Institutes of Health) [Link]
-
trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling. (National Institutes of Health) [Link]
-
The tetrazine ligation: Development of a novel bioorthogonal Diels-Alder reaction and its applications. (ProQuest) [Link]
-
Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs. (National Institutes of Health) [Link]
-
Tetrazine Ligation: Fast Bioconjugation Based on Inverse-Electron-Demand Diels−Alder Reactivity. (ResearchGate) [Link]
-
Tetrazine–trans-cyclooctene ligation: Unveiling the chemistry and applications within the human body. (ResearchGate) [Link]
-
Inverse electron demand Diels–Alder reactions in chemical biology. (RSC Publishing) [Link]
-
The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity. (National Institutes of Health) [Link]
-
Advances in the synthesis of bioorthogonal reagents—s-Tetrazines, 1,2,4-Triazines, Cyclooctynes, Heterocycloheptynes, and trans-Cyclooctenes. (National Institutes of Health) [Link]
-
Discovery of new tetrazines for bioorthogonal reactions with strained alkenes via computational chemistry. (RSC Publishing) [Link]
-
Unraveling Tetrazine-Triggered Bioorthogonal Elimination Enables Chemical Tools for Ultrafast Release and Universal Cleavage. (ACS Publications) [Link]
-
Uncovering the Key Role of Distortion in Bioorthogonal Tetrazine Tools That Defy the Reactivity/Stability Trade-Off. (National Institutes of Health) [Link]
-
Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids. (ACS Publications) [Link]
-
Discovery of new tetrazines for bioorthogonal reactions with strained alkenes via computational chemistry. (ResearchGate) [Link]
-
Ortho-functionalized pyridinyl-tetrazines break the inverse correlation between click reactivity and cleavage yields in click-to-release chemistry. (National Institutes of Health) [Link]
-
Inverse electron-demand diels-alder reactions of tetrazine and norbornene at the air-water interface. (PubMed) [Link]
-
1,2,4,5-Tetrazine-based Click Reactions in Bioorthogonal Chemistry. (University of Illinois Urbana-Champaign) [Link]
-
The Inverse Electron Demand Diels‐Alder Reaction Between Tetrazine and Trans‐Cyclooctene for Pretargeted Bioimaging Applications. (ResearchGate) [Link]
-
Tetrazine Amino Acid Encoding for Rapid and Complete Protein Bioconjugation. (Oregon State University) [Link]
-
Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. (ResearchGate) [Link]
-
3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications. (MDPI) [Link]
-
3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications. (ResearchGate) [Link]
-
Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry. (National Institutes of Health) [Link]
Sources
- 1. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 3. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The tetrazine ligation: Development of a novel bioorthogonal Diels-Alder reaction and its applications - ProQuest [proquest.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of new tetrazines for bioorthogonal reactions with strained alkenes via computational chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08712C [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Uncovering the Key Role of Distortion in Bioorthogonal Tetrazine Tools That Defy the Reactivity/Stability Trade-Off - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. Design and Synthesis of Highly Reactive Dienophiles for the Tetrazine-trans-Cyclooctene Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
minimizing side reactions of 3,6-di(2-pyridinyl)-1,2,4,5-tetrazine in cells
Welcome to the technical support guide for 3,6-di(2-pyridinyl)-1,2,4,5-tetrazine (DPTZ), a cornerstone reagent for rapid bioorthogonal chemistry. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using DPTZ in cellular environments. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your results.
Introduction: The Reactivity-Stability Paradigm of DPTZ
3,6-di(2-pyridinyl)-1,2,4,5-tetrazine, also known as DpTz, is a highly reactive diene used in the inverse-electron-demand Diels-Alder (IEDDA) reaction.[1][2][3] Its popularity stems from its exceptionally fast reaction kinetics with strained dienophiles like trans-cyclooctenes (TCO).[4][5][6] This high reactivity is conferred by the two electron-withdrawing pyridyl groups, which lower the energy of the tetrazine's Lowest Unoccupied Molecular Orbital (LUMO).[3][4][7]
However, this same electronic feature renders DPTZ more susceptible to degradation in aqueous, nucleophile-rich environments compared to more electron-rich tetrazines.[8][9][10] Successfully using DPTZ in cells requires a nuanced understanding of this trade-off. This guide will help you harness its rapid kinetics while strategically minimizing side reactions and instability.
Figure 1. Relationship between tetrazine substituents, LUMO energy, reactivity, and stability.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Issue 1: Low or No Signal in Fluorescence Imaging Experiments
Question: I've treated my dienophile-labeled cells with a DPTZ-fluorophore conjugate but see very weak or no fluorescence. What's going wrong?
This is a common issue that can stem from multiple points in the experimental workflow. Let's break down the potential causes and solutions.
Potential Causes & Recommended Solutions
-
Degradation of DPTZ: As an electron-poor tetrazine, DPTZ has limited stability in aqueous media, especially in the presence of biological nucleophiles like glutathione.[8][9]
-
Solution: Always prepare DPTZ solutions fresh. Dissolve the solid in an anhydrous solvent like DMSO, and add it to your cell culture medium immediately before application. Avoid storing DPTZ in aqueous buffers for extended periods.
-
-
Inappropriate Dienophile Partner: While DPTZ is highly reactive, the choice of dienophile is critical. Reaction rates can vary by several orders of magnitude.[7][11]
-
Suboptimal Concentrations: The IEDDA reaction is bimolecular, so its rate depends on the concentration of both DPTZ and the dienophile.[10]
-
Solution: If signal is low, consider increasing the concentration of the DPTZ-fluorophore conjugate. However, be mindful of potential cytotoxicity.[10] Perform a concentration titration to find the optimal balance between signal and cell health. (See Table 2 for starting points).
-
-
Poor Cell Permeability (for Intracellular Targets): DPTZ is relatively polar and is often considered membrane-impermeable, making it ideal for cell surface labeling.[10]
-
Solution: If your target is intracellular, DPTZ may not be reaching it effectively. Consider using a more lipophilic, mono-substituted tetrazine which generally shows better cell permeability.[10] Alternatively, ensure your experimental design accounts for surface-only labeling.
-
-
Steric Hindrance: The accessibility of the dienophile on your biomolecule of interest can significantly impact the ligation efficiency.
-
Solution: If possible, design the linker between your biomolecule and the dienophile to be long and flexible enough to avoid steric clash with the incoming DPTZ molecule.
-
Figure 2. Troubleshooting decision tree for low signal in DPTZ-based labeling.
Issue 2: High Background Signal and Non-Specific Staining
Question: My cells are fluorescent, but the signal is diffuse and not localized to my target. How can I improve the signal-to-noise ratio?
High background is often due to off-target reactions or the physical properties of the probe.
Potential Causes & Recommended Solutions
-
Reaction with Endogenous Nucleophiles: The high electrophilicity of DPTZ makes it susceptible to slow reaction with abundant cellular nucleophiles (e.g., thiols), leading to non-specific labeling.[8]
-
Solution: Minimize incubation time to what is necessary for the specific IEDDA reaction. Lowering the DPTZ concentration can also reduce the probability of these slower, off-target reactions.
-
-
Hydrophobic Aggregation of the Probe: Many DPTZ-fluorophore conjugates can be hydrophobic, leading them to aggregate or non-specifically associate with cellular membranes and proteins.
-
Solution: Include a mild, non-ionic detergent like Pluronic F-127 or Tween-20 in your buffers at a low concentration (e.g., 0.01-0.05%) to prevent aggregation. Ensure your wash steps are thorough.
-
-
Insufficient Washing: Residual, unbound DPTZ-fluorophore conjugate will contribute to high background.
-
Cellular Autofluorescence: Particularly in the green channel, cells have a natural background fluorescence.
-
Solution: Always include a "cells only" control to assess the baseline autofluorescence. If possible, use a DPTZ conjugate with a red or far-red fluorophore to move out of the primary autofluorescence range.
-
Issue 3: Observed Cytotoxicity
Question: After incubating my cells with DPTZ, I'm observing significant cell death or changes in morphology. Is DPTZ toxic?
While bioorthogonal reagents are designed to be non-perturbative, cytotoxicity can occur, especially at high concentrations or during long incubation times.[10][15]
Potential Causes & Recommended Solutions
-
High Reagent Concentration: At high concentrations (typically >100 µM), both the tetrazine and some dienophiles can induce cellular stress.[10]
-
Solution: The most critical step is to determine the working concentration range for your specific cell line. Perform a dose-response experiment and calculate the IC50 value. Always aim to work at the lowest effective concentration. (See Protocol 2).
-
-
Extended Incubation Time: Prolonged exposure increases the likelihood of off-target effects and metabolic stress.
-
Solution: Leverage the fast kinetics of DPTZ. For many applications with TCO, incubations of 5-30 minutes are sufficient. Optimize your incubation time to be as short as possible.
-
-
Solvent Toxicity: The solvent used to dissolve DPTZ, typically DMSO, can be toxic to cells at concentrations above 0.5-1%.
-
Solution: Ensure the final concentration of your organic solvent in the cell culture medium is well below toxic levels (ideally ≤0.1%).
-
Data & Protocols
Data Summaries
Table 1: Comparison of Common Dienophiles for DPTZ Ligation
| Dienophile | Typical k₂ with DPTZ (M⁻¹s⁻¹) | Key Advantages | Key Disadvantages |
|---|---|---|---|
| trans-Cyclooctene (TCO) | ~1,000 - 20,000[4][5] | Extremely fast kinetics, ideal for in vivo and low concentration applications. | Can be unstable; may isomerize to the less reactive cis-isomer.[16] |
| Bicyclononyne (BCN) | ~1 - 125[7] | Good balance of reactivity and stability. | Slower than TCO. |
| Norbornene | ~0.1 - 1.0[7][11] | Highly stable, commercially available, small size. | Slow reaction kinetics, requires higher concentrations or longer times. |
| Cyclopropene | Variable, can be fast[5] | Very small, highly strained. | Can be sterically sensitive; stability varies with substitution.[5] |
Table 2: Recommended Starting Concentrations for Cellular Experiments
| Application | DPTZ Concentration | Dienophile-labeled Biomolecule | Notes |
|---|---|---|---|
| Cell Surface Labeling | 5 - 25 µM | Endogenous or overexpressed | DPTZ is well-suited for surface labeling due to its general membrane impermeability.[10] |
| Intracellular Labeling | 25 - 100 µM | Metabolically incorporated | Higher concentrations may be needed to drive diffusion, but cytotoxicity must be carefully monitored. Consider alternative tetrazines. |
| Prodrug Activation | 1 - 50 µM | Pre-targeted antibody-drug conjugate | Concentration depends heavily on the specific "click-to-release" strategy and efficiency.[17][18] |
Experimental Protocols
Protocol 1: General Workflow for Live-Cell Labeling with DPTZ-Fluorophore
This protocol provides a general framework. Optimization of concentrations and times is essential.
-
Cell Preparation: Plate cells on a suitable imaging dish (e.g., glass-bottom) and grow to desired confluency. Ensure cells are healthy and adhered.
-
Dienophile Labeling: Incubate cells with your dienophile-modified substrate (e.g., metabolic label, antibody conjugate) according to its specific protocol.
-
Wash Step 1: Gently wash the cells 2-3 times with pre-warmed (37°C) imaging buffer (e.g., HBSS, phenol red-free medium) to remove any unbound dienophile.
-
DPTZ-Fluorophore Preparation: Immediately before use, prepare a concentrated stock of the DPTZ-fluorophore in anhydrous DMSO. Dilute this stock into pre-warmed imaging buffer to achieve the final working concentration (e.g., 10 µM).
-
DPTZ Incubation: Remove the buffer from the cells and add the DPTZ-fluorophore solution. Incubate at 37°C for 15-60 minutes. Protect from light.
-
Wash Step 2: Remove the DPTZ solution and wash the cells 3-5 times with pre-warmed imaging buffer, incubating for 5 minutes during each wash to ensure removal of unbound probe.
-
Imaging: Add fresh, pre-warmed imaging buffer to the cells. Proceed with live-cell imaging on a fluorescence microscope equipped with an environmental chamber.[12][19]
Protocol 2: Assessing DPTZ Cytotoxicity via Resazurin (PrestoBlue/AlamarBlue) Assay
-
Cell Plating: Seed cells in a 96-well plate at a density that will not reach 100% confluency by the end of the experiment. Allow cells to adhere overnight.
-
Dose Preparation: Prepare serial dilutions of your DPTZ compound in complete cell culture medium. A typical range would be 0.1 µM to 200 µM. Include a "vehicle control" (medium with the highest concentration of DMSO used) and a "no treatment" control.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared DPTZ dilutions or control solutions to the wells.
-
Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 1 hour, 4 hours, 24 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Reagent Addition: Add 10 µL (or as per manufacturer's instructions) of a resazurin-based reagent (e.g., PrestoBlue™) to each well.
-
Final Incubation: Incubate for 1-4 hours, or until a significant color/fluorescence change is observed in the control wells.
-
Measurement: Read the fluorescence (typically Ex/Em ~560/590 nm) or absorbance on a plate reader.
-
Analysis: Normalize the results to the "no treatment" control wells and plot cell viability (%) against DPTZ concentration. Use a non-linear regression to calculate the IC50 value.
Frequently Asked Questions (FAQs)
Q1: What is the chemical mechanism of the DPTZ reaction? The reaction is an inverse-electron-demand Diels-Alder (IEDDA) [4+2] cycloaddition.[3][20] The electron-poor DPTZ (the diene) reacts with an electron-rich dienophile (e.g., an alkene). This forms a highly strained bicyclic intermediate which rapidly undergoes a retro-Diels-Alder reaction, irreversibly releasing a molecule of nitrogen gas (N₂) to form a stable dihydropyridazine product.[3][21]
Figure 3. Simplified mechanism of the DPTZ-TCO IEDDA reaction.
Q2: Can I perform sequential labeling with DPTZ and another tetrazine? Yes, this is a powerful strategy for multiplexed labeling. It relies on pairing tetrazines and dienophiles with vastly different reaction rates.[7] For example, you could first perform a rapid labeling step using highly reactive DPTZ and TCO. After this reaction is complete, you could introduce a second, slower-reacting pair, such as a more electron-rich tetrazine with a norbornene-modified target.[7] This "staged" approach requires careful kinetic planning.
Q3: How should I store DPTZ? Solid DPTZ should be stored under an inert atmosphere (e.g., argon or nitrogen), protected from light, and refrigerated or frozen according to the supplier's recommendations (typically -20°C for long-term storage).[22] DMSO stock solutions should be stored desiccated at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Q4: Are there less reactive, more stable alternatives to DPTZ? Absolutely. If your experiment can tolerate slower kinetics but requires higher stability (e.g., for long-term studies), consider tetrazines with electron-donating groups (EDGs), such as methyl or phenyl groups.[7][8] For example, 3,6-diphenyl-1,2,4,5-tetrazine is significantly more stable than DPTZ in aqueous solution, but its reaction with BCN is over 30 times slower.[7] Hydroxyl-substituted tetrazines have also been developed as stable and hydrophilic alternatives.[9]
References
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Chen, W., et al. (2020). Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs. Molecules, 25(23), 5729. [Link]
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Wagner, J. T., et al. (2020). Tetrazine-Triggered Bioorthogonal Cleavage of trans-Cyclooctene-Caged Phenols Using a Minimal Self-Immolative Linker Strategy. Angewandte Chemie International Edition, 59(31), 12845-12850. [Link]
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Devaraj, N. K. (2013). Expanding Room for Tetrazine Ligations in the in vivo Chemistry Toolbox. Bioconjugate Chemistry, 24(12), 2007-2009. [Link]
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Song, W., et al. (2018). Investigation of Proteome-Tetrazine Reactivity for a Highly Selective Tetrazine Ligation in Live Cells. Request PDF on ResearchGate. [Link]
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Mehl Research Group. Bioorthogonal Ligations. Oregon State University. [Link]
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Ameta, K., et al. (2022). Light-activated tetrazines enable precision live-cell bioorthogonal chemistry. Nature Chemistry, 14, 1044-1051. [Link]
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Hergert, M., et al. (2021). Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging. Pharmaceuticals, 14(10), 1024. [Link]
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Various Authors. (2021). Reaction mechanism between cyclooctyne derivatives and tetrazines. Request PDF on ResearchGate. [Link]
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Wikipedia. Chemotherapy. [Link]
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Various Authors. (2021). Tetrazine Ligation: Fast Bioconjugation Based on Inverse-Electron-Demand Diels−Alder Reactivity. Request PDF on ResearchGate. [Link]
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Májek, M., & Trtúšek, M. (2024). Discovery of new tetrazines for bioorthogonal reactions with strained alkenes via computational chemistry. Organic & Biomolecular Chemistry, 22(8), 1545-1552. [Link]
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Wu, H., et al. (2013). 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications. Bioconjugate Chemistry, 24(3), 327-333. [Link]
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Versteegen, R. M., et al. (2018). Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids. Bioconjugate Chemistry, 29(9), 2955-2963. [Link]
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Karver, M. R., et al. (2011). Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. Bioconjugate Chemistry, 22(11), 2263-2270. [Link]
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National Center for Biotechnology Information. 3,6-Di(2-pyridinyl)-1,2-dihydro-1,2,4,5-tetraazine. PubChem Compound Summary. [Link]
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Various Authors. (2025). Interaction of 3,6-Bis(2-pyridyl)-1,2,4,5-tetrazine and 3,4,5,6-Tetrabromo-1,2-dehydrobenzene. Request PDF on ResearchGate. [Link]
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Sletten, E. M., & Bertozzi, C. R. (2021). Bioorthogonal Chemistry and Its Applications. Accounts of Chemical Research, 54(23), 4335-4346. [Link]
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Karver, M. R., et al. (2011). Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. Harvard University DASH. [Link]
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Wu, H., & Devaraj, N. K. (2016). Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles. Accounts of Chemical Research, 49(10), 2167-2176. [Link]
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Wikipedia. Bioorthogonal chemistry. [Link]
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An, H., & Chan, J. (2018). Fitness Factors for Bioorthogonal Chemical Probes. ACS Chemical Biology, 13(8), 1933-1937. [Link]
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EL-Qisairi, A. K., & Qaseer, H. A. (2007). Synthesis and Characterization of 3,6-(2-pyridyl)-1,2,4,5-tetrazine Complexes with Gold(III). Journal of Applied Sciences, 7, 2661-2665. [Link]
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Creative Biolabs. Inverse Electron Demand Diels-Alder Reaction (IEDDA). [Link]
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Takahashi, S., et al. (2022). A live-imaging protocol for tracking receptor dynamics in single cells. STAR Protocols, 3(1), 101140. [Link]
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Yang, J., et al. (2012). Synthetic methods for 3,6-substituted-1,2,4,5-tetrazine. ResearchGate. [Link]
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Wikipedia. Diels–Alder reaction. [Link]
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Wijnen, J. W., et al. (2017). Inverse-Electron-Demand Diels–Alder Reactions: Principles and Applications. Chemistry – An Asian Journal, 12(17), 2142-2159. [Link]
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LabRoots. (2019). Best practices: 5 steps to live-cell imaging. YouTube. [Link]
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Boger, D. L. (2020). Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1-Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective. Accounts of Chemical Research, 53(5), 1097-1113. [Link]
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McKay, C. S., & Finn, M. G. (2017). Constructing new bioorthogonal reagents and reactions. Chemical Society Reviews, 46(8), 2173-2195. [Link]
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Sletten, E. M., & Bertozzi, C. R. (2011). Finding the Right (Bioorthogonal) Chemistry. Request PDF on ResearchGate. [Link]
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Oliveira, B. L., et al. (2017). Inverse electron demand Diels–Alder reactions in chemical biology. Organic & Biomolecular Chemistry, 15(26), 5488-5500. [Link]
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Szilvási, T., & Veszprémi, T. (2022). Understanding the Mechanism of Diels–Alder Reactions with Anionic Dienophiles: A Systematic Comparison of [ECX]− (E = P, As; X = O, S, Se) Anions. Inorganic Chemistry, 61(20), 7856-7865. [Link]
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Evident Scientific. (2020). 6 Tips for Fluorescence Live Cell Imaging. Olympus LS. [Link]
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Technical Support Center: Optimizing 3,6-di(2-pyridinyl)-1,2,4,5-tetrazine Click Chemistry
Welcome to the technical support center for 3,6-di(2-pyridinyl)-1,2,4,5-tetrazine (DP-Tet) click chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions. Our goal is to empower you with the scientific understanding to optimize your reaction conditions and achieve successful conjugations.
Introduction to DP-Tet Click Chemistry
The reaction between 3,6-di(2-pyridinyl)-1,2,4,5-tetrazine and a dienophile, such as a strained alkene or alkyne, is a cornerstone of bioorthogonal chemistry. This inverse electron demand Diels-Alder (iEDDA) reaction is prized for its rapid kinetics and high specificity, enabling efficient molecular ligations in complex biological environments without the need for cytotoxic catalysts.[1][2] The pyridyl substituents on the tetrazine ring play a crucial role, enhancing both reactivity and stability, making DP-Tet a versatile tool for various applications including bioconjugation, drug delivery, and materials science.[3]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the 3,6-di(2-pyridinyl)-1,2,4,5-tetrazine click reaction?
A1: The reaction is an inverse electron demand Diels-Alder (iEDDA) cycloaddition.[1][2] In this [4+2] cycloaddition, the electron-deficient tetrazine acts as the diene, and an electron-rich dienophile (e.g., a strained alkene like trans-cyclooctene) serves as the dienophile. The reaction proceeds through a concerted mechanism, forming an unstable bicyclic intermediate that rapidly undergoes a retro-Diels-Alder reaction to release dinitrogen gas (N₂), driving the reaction to completion.[2][4] The final product is a stable dihydropyridazine, which can further oxidize to a pyridazine.[2][4]
Q2: Why is 3,6-di(2-pyridinyl)-1,2,4,5-tetrazine a good choice for bioorthogonal chemistry?
A2: The two pyridyl groups are strong electron-withdrawing groups, which lowers the energy of the tetrazine's Lowest Unoccupied Molecular Orbital (LUMO).[4][5] This reduced LUMO energy accelerates the iEDDA reaction with electron-rich dienophiles.[4][5] Furthermore, these pyridyl groups can enhance the aqueous solubility and stability of the tetrazine molecule compared to other substituted tetrazines.[3] The reaction is also highly bioorthogonal, meaning it does not interfere with native biological processes.
Q3: What dienophiles are compatible with DP-Tet?
A3: A variety of strained alkenes and alkynes are excellent dienophiles for DP-Tet. Trans-cyclooctene (TCO) and its derivatives are among the most reactive dienophiles due to their high ring strain.[6] Norbornene and bicyclononyne (BCN) derivatives are also commonly used and exhibit good reaction kinetics.[7][8] The choice of dienophile can be used to tune the reaction rate.[8]
Q4: Do I need a catalyst for this reaction?
A4: No, one of the key advantages of the DP-Tet iEDDA reaction is that it is catalyst-free.[6][9] This is particularly beneficial for biological applications where the introduction of potentially toxic metal catalysts, like copper used in CuAAC click chemistry, is a concern.[9][10]
Q5: How can I monitor the progress of my reaction?
A5: The reaction can be conveniently monitored by a color change. 3,6-di(2-pyridinyl)-1,2,4,5-tetrazine has a characteristic deep pink or red color, while the resulting dihydropyridazine product is colorless.[7] The disappearance of the color indicates the consumption of the tetrazine and the progression of the reaction. For more quantitative analysis, UV-Vis spectroscopy can be used to follow the disappearance of the tetrazine absorbance peak (around 520-540 nm), or techniques like HPLC, LC-MS, and NMR can be employed to track the formation of the product and disappearance of starting materials.
Troubleshooting Guide
This section addresses common problems encountered during experiments with 3,6-di(2-pyridinyl)-1,2,4,5-tetrazine click chemistry.
Issue 1: Low or No Product Yield
| Potential Cause | Explanation | Recommended Solution |
| Degradation of Tetrazine | Tetrazines are sensitive to nucleophiles, prolonged light exposure, and extreme pH.[7] A colorless tetrazine solution indicates decomposition. | Prepare tetrazine solutions fresh before each use. Store solid tetrazine and solutions in the dark. Ensure the pH of the reaction mixture is within a neutral range (typically 6-8). |
| Impure Dienophile | Impurities in the dienophile can inhibit the reaction or lead to side products. | Confirm the purity of your dienophile using appropriate analytical techniques (e.g., NMR, MS). If necessary, purify the dienophile before use. |
| Incorrect Stoichiometry | While a 1:1 molar ratio is theoretically ideal, an excess of one reactant may be needed to drive the reaction to completion, especially at low concentrations. | Empirically test different stoichiometric ratios. An excess of the less expensive or more stable reactant is often used. Start with a 1.2 to 2-fold excess of one component. |
| Poor Solubility of Reactants | If either the tetrazine or the dienophile is not fully dissolved, the reaction will be slow or incomplete. | Choose a solvent system in which both reactants are fully soluble. A mixture of an organic solvent (like DMSO or DMF) and an aqueous buffer is often effective for biomolecule conjugations. Gentle heating and sonication can aid in dissolution, but be mindful of the thermal stability of your molecules. |
Issue 2: Slow Reaction Rate
| Potential Cause | Explanation | Recommended Solution |
| Suboptimal Solvent | The reaction rate can be influenced by the solvent. Polar protic solvents like methanol and water can sometimes accelerate the reaction.[7][11] | Screen a variety of solvents or co-solvent systems. For biological applications, aqueous buffers are common, but the addition of a polar aprotic co-solvent like DMSO or DMF can improve solubility and kinetics. |
| Low Temperature | While many tetrazine ligations proceed efficiently at room temperature, lower temperatures will slow down the reaction kinetics. | If your reactants are thermally stable, gentle heating (e.g., 37-50 °C) can significantly increase the reaction rate.[7] |
| Steric Hindrance | Bulky substituents near the reacting moieties on either the tetrazine or the dienophile can sterically hinder the approach of the two molecules, slowing the reaction. | If possible, design your reactants with linkers to increase the distance between bulky groups and the reactive moieties. |
| Electronic Effects | The reaction is an inverse electron demand Diels-Alder reaction, so its rate is highly dependent on the electronic properties of the reactants.[5] | To accelerate the reaction, use a tetrazine with more electron-withdrawing groups or a dienophile with electron-donating groups.[5][9] |
Issue 3: Presence of Side Products
| Potential Cause | Explanation | Recommended Solution |
| Reaction with Nucleophiles | The electron-deficient tetrazine ring can be susceptible to nucleophilic attack, especially from thiols present in buffers (e.g., DTT) or on biomolecules (e.g., cysteine residues). | Avoid using nucleophilic buffers. If thiols are present on your biomolecule, consider protecting them before the ligation reaction. |
| Dienophile Instability | Some strained dienophiles can be unstable under certain conditions, leading to side reactions. | Ensure your dienophile is stored correctly and handled according to the supplier's recommendations. Use it promptly after preparation. |
| Oxidation of Dihydropyridazine | The initial dihydropyridazine product can sometimes be oxidized to the corresponding pyridazine, especially in the presence of air over long reaction times. | While this is often not a major issue, if the oxidized product is undesirable, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize this. |
Experimental Protocols
Protocol 1: General Procedure for DP-Tet Ligation
This protocol provides a general starting point for the ligation of a DP-Tet derivative with a dienophile-modified molecule.
-
Reactant Preparation:
-
Prepare a stock solution of your 3,6-di(2-pyridinyl)-1,2,4,5-tetrazine derivative in an appropriate anhydrous organic solvent (e.g., DMSO or DMF).
-
Prepare a stock solution of your dienophile-modified molecule in a compatible solvent. For biomolecules, this is often an aqueous buffer (e.g., PBS, pH 7.4).
-
-
Reaction Setup:
-
In a microcentrifuge tube or a small reaction vial, add the dienophile-modified molecule solution.
-
Add the desired molar equivalent of the DP-Tet stock solution to the reaction mixture. A slight excess (1.2-2 equivalents) of the tetrazine is often beneficial.
-
If necessary, adjust the final volume with additional reaction buffer/solvent.
-
-
Reaction Incubation:
-
Incubate the reaction at room temperature or at a slightly elevated temperature (e.g., 37 °C) with gentle mixing.
-
Monitor the reaction progress by observing the disappearance of the pink/red color of the tetrazine. For more precise monitoring, take aliquots at different time points and analyze by HPLC or LC-MS.
-
-
Purification:
-
Once the reaction is complete, the product can be purified to remove any unreacted starting materials.
-
For biomolecule conjugates, size exclusion chromatography (e.g., spin desalting columns) is a common and effective method.[12]
-
For small molecules, purification can be achieved by column chromatography on silica gel or by preparative HPLC.
-
Protocol 2: Synthesis of 3,6-di(2-pyridinyl)-1,2,4,5-tetrazine
This protocol is a general method for the synthesis of the parent DP-Tet.
-
Dihydrotetrazine Formation:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), combine 2-cyanopyridine and anhydrous hydrazine.[1] A sulfur catalyst can optionally be added.
-
The reaction can be stirred at room temperature or heated in a solvent like ethanol.[1][13] The reaction progress can be monitored by TLC.
-
-
Oxidation to Tetrazine:
-
After the formation of the dihydrotetrazine intermediate, cool the reaction mixture in an ice bath.
-
Slowly add an aqueous solution of an oxidizing agent, such as sodium nitrite (NaNO₂), followed by the dropwise addition of an acid like glacial acetic acid.[1]
-
The reaction mixture will turn a vibrant pink or red, indicating the formation of the tetrazine.[1]
-
-
Purification:
-
The crude product can be extracted into an organic solvent such as dichloromethane.
-
Further purification can be achieved by column chromatography on silica gel to yield the final product as a colored solid.[1]
-
Visualizing the Workflow
Reaction Mechanism
Caption: The iEDDA reaction mechanism.
Troubleshooting Logic
Caption: A logical workflow for troubleshooting low reaction yields.
References
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- Benchchem. The Inverse Electron Demand Diels-Alder (iEDDA) Reaction of Tetrazine: A Technical Guide for Bioorthogonal Chemistry.
- Chem-Impex. 3,6-Di(2-pyridyl)-1,2,4,5-tetrazine.
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- BroadPharm.
- Sigma-Aldrich. 3,6-Di-2-pyridyl-1,2,4,5-tetrazine.
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- 8. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioorthogonal Ligations | Mehl Research Group [mehl.biochem.oregonstate.edu]
- 10. Click chemistry - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. broadpharm.com [broadpharm.com]
- 13. reddit.com [reddit.com]
Technical Support Center: 3,6-di(2-pyridinyl)-1,2,4,5-tetrazine Reaction Kinetics
Welcome to the technical support center for 3,6-di(2-pyridinyl)-1,2,4,5-tetrazine (DPTZ). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions regarding the impact of pH on its reaction kinetics, particularly in the context of inverse-electron-demand Diels-Alder (iEDDA) reactions.
Conceptual Overview: The Role of pH in DPTZ Reaction Kinetics
3,6-di(2-pyridinyl)-1,2,4,5-tetrazine is an electron-deficient diene widely utilized in bioorthogonal chemistry due to its exceptionally fast reaction rates with strained alkenes and alkynes, such as trans-cyclooctene (TCO).[1] This reaction, a cornerstone of "click chemistry," proceeds via an inverse-electron-demand Diels-Alder (iEDDA) mechanism.[2] The pyridyl substituents on the tetrazine ring are electron-withdrawing, which significantly enhances its reactivity.[3]
The pH of the reaction medium can have a profound impact on several aspects of the DPTZ reaction, including:
-
Stability of the Tetrazine: The tetrazine ring system can be susceptible to degradation in aqueous environments, and this stability is often pH-dependent.[4]
-
Reactivity of the Dienophile: In certain cases, the reactivity of the dienophile partner can be influenced by pH. For example, the reaction of tetrazines with vinylboronic acids (VBA) is accelerated at higher pH due to the formation of the more reactive boronate anion.[4]
-
Side Reactions: The pH can influence the prevalence of side reactions, such as the hydrolysis of NHS esters used for bioconjugation.[5]
This guide will delve into the practical implications of these factors and provide actionable advice for optimizing your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for a typical DPTZ-TCO ligation?
For most standard DPTZ-TCO ligations, a pH range of 6.0-9.0 is generally recommended.[6] Many researchers find that working in a phosphate-buffered saline (PBS) at pH 7.4 provides a good balance of fast kinetics and stability for both the tetrazine and biological molecules.[7][8] However, the optimal pH can be influenced by the specific dienophile and the stability of the molecules being conjugated.
Q2: How does pH affect the stability of 3,6-di(2-pyridinyl)-1,2,4,5-tetrazine?
While DPTZ is relatively stable, tetrazines with strong electron-withdrawing groups can exhibit decreased stability in aqueous solutions.[9] Dipyridyl-substituted tetrazines are noted to be less stable than more electron-rich tetrazines.[4] It is crucial to minimize prolonged exposure to harsh pH conditions (both highly acidic and highly basic) to prevent degradation. For long-term storage, DPTZ powder should be kept at -20°C.[5]
Q3: Can I monitor the progress of the DPTZ reaction in real-time?
Yes, the reaction between a tetrazine and its dienophile can be conveniently monitored spectrophotometrically. Tetrazines have a characteristic visible absorbance between 510 and 550 nm, which disappears as the reaction proceeds to form the dihydropyridazine product.[6] This change in absorbance allows for the real-time tracking of reaction kinetics.
Q4: I am seeing a precipitate form when I add my DPTZ stock solution to my aqueous buffer. What is causing this and how can I fix it?
The poor aqueous solubility of some tetrazine derivatives can lead to precipitation.[5] Here are some solutions:
-
Use a Co-solvent: Prepare a concentrated stock solution of DPTZ in a water-miscible organic solvent like DMSO or DMF. When adding the stock to your aqueous reaction buffer, ensure the final concentration of the organic solvent is low (typically below 10%) to avoid denaturing proteins or affecting cell viability.[5]
-
Slow Addition and Mixing: Add the DPTZ stock solution dropwise to the reaction buffer while gently vortexing or stirring to aid in dispersion.[5]
-
Consider PEGylated Derivatives: For applications requiring higher aqueous solubility, consider using a PEGylated version of the tetrazine linker. These derivatives exhibit improved solubility and can simplify conjugation procedures.[5]
Q5: My bioconjugation yield is low. Could pH be the issue?
Low conjugation yield can be due to several factors, with pH playing a critical role, especially when using NHS esters for protein labeling. The NHS ester is highly susceptible to hydrolysis in aqueous solutions, a process that is accelerated at higher pH. The half-life of an NHS ester can be as short as 10 minutes at pH 8.6.[5] To troubleshoot:
-
Work Quickly: Add the dissolved Tetrazine-NHS ester to your protein solution promptly after preparation.[5]
-
Optimize Molar Excess: You may need to increase the molar excess of the tetrazine reagent, particularly for dilute protein solutions.[5]
-
Control Experiments: Perform control experiments to diagnose the issue. For instance, you can quantify the number of free thiols after a reduction step using Ellman's reagent if you are targeting disulfide bonds.[10]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Slow or Incomplete Reaction | Suboptimal pH for the specific dienophile. | If using a dienophile like a vinylboronic acid, increasing the pH (e.g., to 8-11) can enhance the reaction rate by favoring the more reactive boronate anion.[4] For standard TCO ligations, ensure the pH is within the 6.0-9.0 range.[6] |
| Degradation of the tetrazine. | Prepare fresh stock solutions of the tetrazine. Avoid prolonged storage of tetrazine solutions, even at low temperatures. Assess tetrazine stability at your working pH by monitoring its absorbance over time.[4] | |
| Inaccurate concentration of reactants. | Verify the concentration of your tetrazine and dienophile stock solutions using spectrophotometry. | |
| Low Yield in Bioconjugation | Hydrolysis of NHS ester at high pH. | Perform the NHS ester coupling step at a slightly lower pH (e.g., 7.0-7.5) to balance the rate of amine reaction and hydrolysis. Work quickly once the NHS ester is dissolved.[5] |
| Presence of primary amines in the buffer (e.g., Tris, glycine). | Use a non-amine-containing buffer such as PBS or HEPES for the NHS ester coupling reaction.[11] | |
| Inconsistent Kinetic Data | Temperature fluctuations. | Ensure all reactions are carried out at a constant and controlled temperature. |
| Inconsistent mixing. | Use a consistent mixing method for all experiments. For very fast reactions, a stopped-flow instrument is recommended for accurate kinetic measurements.[8] |
Experimental Protocols
Protocol 1: General Procedure for Monitoring DPTZ-TCO Ligation Kinetics via UV-Vis Spectroscopy
This protocol outlines a general method for determining the second-order rate constant of the reaction between 3,6-di(2-pyridinyl)-1,2,4,5-tetrazine and a trans-cyclooctene derivative.
Materials:
-
3,6-di(2-pyridinyl)-1,2,4,5-tetrazine (DPTZ)
-
Trans-cyclooctene (TCO) derivative
-
Anhydrous DMSO
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
UV-Vis Spectrophotometer with temperature control
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 10 mM stock solution of DPTZ in anhydrous DMSO.
-
Prepare a 100 mM stock solution of the TCO derivative in anhydrous DMSO.
-
-
Determine the Molar Extinction Coefficient of DPTZ:
-
Prepare a series of dilutions of the DPTZ stock solution in the reaction buffer.
-
Measure the absorbance of each dilution at the λmax of DPTZ (around 520-540 nm).
-
Plot absorbance vs. concentration and determine the molar extinction coefficient (ε) from the slope of the line according to the Beer-Lambert law (A = εcl).
-
-
Kinetic Measurement:
-
Equilibrate the UV-Vis spectrophotometer to the desired temperature (e.g., 25°C or 37°C).[8]
-
In a quartz cuvette, add the reaction buffer.
-
Add a small volume of the DPTZ stock solution to achieve a final concentration that gives an initial absorbance of ~1.0.
-
Initiate the reaction by adding a volume of the TCO stock solution to achieve a final concentration that is in at least 10-fold excess of the DPTZ concentration (pseudo-first-order conditions).[7]
-
Immediately start monitoring the decrease in absorbance at the λmax of DPTZ over time.
-
-
Data Analysis:
-
Plot the natural logarithm of the absorbance (ln(A)) versus time.
-
The slope of the resulting linear plot is the negative of the observed rate constant (-k_obs).
-
Calculate the second-order rate constant (k2) by dividing the observed rate constant by the concentration of the TCO derivative: k2 = k_obs / [TCO].
-
Visualizations
Reaction Mechanism and pH Influence
Caption: Workflow of the DPTZ-TCO reaction and the influence of pH.
Troubleshooting Flowchart for Low Reaction Yield
Caption: A troubleshooting guide for addressing low reaction yields.
References
- Technical Support Center: Troubleshooting Tetrazine-SS-NHS Solubility and Bioconjugation - Benchchem.
- Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids | Bioconjugate Chemistry - ACS Publications.
- side reactions of Tetrazine-SS-NHS and how to avoid them - Benchchem.
- Technical Support Center: Troubleshooting Low Conjugation Yield with Bis-sulfone-PEG4-Tetrazine - Benchchem.
- Application Notes and Protocols for Tetrazine-SS-NHS in Bioconjugation - Benchchem.
- Inverse electron demand Diels–Alder reactions in chemical biology - RSC Publishing.
- Two Rapid Catalyst-Free Click Reactions for In Vivo Protein Labeling of Genetically Encoded Strained Alkene/Alkyne Functionalities - NIH.
- 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications.
- Tetrazine-trans-Cyclooctene Ligation for the Rapid Construction of 18F Labeled Probes - PMC - NIH.
- Rapid Bioorthogonal Chemistry Turn-on through Enzymatic or Long Wavelength Photocatalytic Activation of Tetrazine Ligation - PMC - NIH.
- Tetrazine-TCO Ligation Protocol - BroadPharm.
- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - RSC Publishing.
- Diels-Alder Reaction - Organic Chemistry Portal.
- The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC - NIH.
- Diels–Alder reaction - Wikipedia.
- 3,6-Di(2-pyridyl)-1,2,4,5-tetrazine - Chem-Impex.
- Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - NIH.
- Inverse Electron-Demand Diels–Alder Reaction of exo-Imidazolidin-2-One Dienes with In Situ Generated 1,2-Diaza-1,3-Butadienes and α-Nitrosostyrenes | The Journal of Organic Chemistry - ACS Publications.
- Inverse‐Electron‐Demand Diels–Alder Reactions: Principles and Applications - Moodle@Units.
- The tetrazine ligation: Development of a novel bioorthogonal Diels-Alder reaction and its applications - ProQuest.
- 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications.
- Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - DASH (Harvard).
- 3,6-Di-2-pyridyl-1,2,4,5-tetrazine - Sigma-Aldrich.
- 3,6-Di(2-pyridyl)-1,2,4,5-tetrazine - TCI Chemicals.
- 3,6-Di-2-pyridyl-1,2,4,5-tetrazine - Sigma-Aldrich.
- 3,6-Di(2-pyridinyl)-1,2-dihydro-1,2,4,5-tetraazine - PubChem.
Sources
- 1. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. moodle2.units.it [moodle2.units.it]
- 3. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Two Rapid Catalyst-Free Click Reactions for In Vivo Protein Labeling of Genetically Encoded Strained Alkene/Alkyne Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 3,6-di(2-pyridinyl)-1,2,4,5-tetrazine Labeled Proteins
Welcome to the technical support center for the purification of 3,6-di(2-pyridinyl)-1,2,4,5-tetrazine (DP-tetrazine) labeled proteins. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and answers to frequently asked questions. The protocols and insights provided herein are based on established scientific principles and field-proven techniques to ensure the integrity and reproducibility of your experimental outcomes.
Introduction to DP-Tetrazine Protein Labeling
The inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between tetrazines and strained dienophiles, such as trans-cyclooctene (TCO), is a cornerstone of bioorthogonal chemistry. This reaction's rapid kinetics and high specificity make it ideal for labeling proteins in complex biological environments.[1][2] 3,6-di(2-pyridinyl)-1,2,4,5-tetrazine is a commonly used tetrazine derivative due to its favorable balance of reactivity and stability.[3][4] The successful purification of the resulting protein conjugate is critical for downstream applications. This guide will address common challenges encountered during this purification process.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of DP-tetrazine labeled proteins.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Labeling Efficiency | 1. Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time. 2. Degradation of Tetrazine or TCO: Some tetrazine derivatives can be unstable in aqueous solutions over extended periods.[5] 3. Steric Hindrance: The labeling site on the protein may be inaccessible. 4. Reduced Tetrazine: The tetrazine moiety can be reduced to an unreactive state.[6] | 1. Optimize Reaction Conditions: The iEDDA reaction is typically fast and proceeds well at physiological pH (7.4) and room temperature.[6] Ensure adequate incubation time (typically minutes to a few hours). 2. Use Fresh Reagents: Prepare stock solutions of tetrazine and TCO fresh. Store them under appropriate conditions (e.g., protected from light, at low temperature). 3. Modify Linker Length: If steric hindrance is suspected, use a TCO derivative with a longer linker arm. 4. Ensure Oxidized State: After purification of a genetically encoded tetrazine-containing protein, ensure the buffer exchange allows for exposure to ambient oxygen to re-oxidize the tetrazine.[6] |
| Protein Precipitation during/after Labeling | 1. High Concentration of Organic Solvent: Tetrazine derivatives are often dissolved in organic solvents like DMSO or DMF.[7] 2. Protein Instability: The protein itself may be unstable under the labeling conditions. 3. Hydrophobicity of the Label: The addition of the tetrazine-TCO adduct may increase the overall hydrophobicity of the protein. | 1. Minimize Organic Solvent: Keep the final concentration of the organic solvent in the reaction mixture low (ideally below 10%).[7] 2. Adjust Buffer Conditions: Include stabilizing agents such as glycerol (5-10%) or non-ionic detergents in the reaction buffer. Perform the reaction at a lower temperature (e.g., 4°C).[7] 3. Solubility Enhancing Tags: Consider the inclusion of solubility-enhancing tags in your protein construct. |
| Difficulty Removing Excess Unreacted Tetrazine | 1. Small Size of the Tetrazine Molecule: Unreacted tetrazine can be difficult to separate from the much larger protein based on size alone. 2. Non-specific Interactions: The tetrazine derivative may interact non-covalently with the protein or purification resin. | 1. Size-Exclusion Chromatography (SEC): Use a desalting column or SEC to separate the labeled protein from small molecules.[8][9] Multiple passes may be necessary for complete removal.[8] 2. Dialysis: Dialyze the sample against a large volume of buffer.[8] 3. Precipitation: Acetone precipitation can be an effective method to isolate the protein from soluble small molecules.[8] 4. Affinity Bioorthogonal Chemistry (ABC) Tags: If using a pyridyl-tetrazine, purify the labeled protein using a Ni-IDA resin before elution.[3][10] |
| Co-purification of Unlabeled or Truncated Protein | 1. Incomplete Labeling Reaction: The reaction may not have gone to completion. 2. Genetic Encoding Issues: When using genetic code expansion to incorporate a tetrazine amino acid, premature truncation at the amber codon can occur.[1][6] 3. N-terminal Purification Tags: N-terminal tags can lead to the co-purification of truncated protein species.[1][6] | 1. Optimize Labeling Reaction: Drive the reaction to completion by using a slight excess of the labeling reagent and optimizing reaction time. 2. Use C-terminal Purification Tags: A C-terminal purification tag will ensure that only full-length proteins are purified.[1][6] 3. Affinity Bioorthogonal Chemistry (ABC) Purification: The use of a pyridyl-tetrazine as an affinity tag allows for the specific purification of labeled proteins away from their unlabeled counterparts.[3][11] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal wavelength to monitor the tetrazine ligation reaction?
The progress of the tetrazine-TCO ligation can be monitored by the disappearance of the characteristic pink/red color of the tetrazine. This corresponds to a decrease in absorbance in the visible spectrum, typically around 520-540 nm.[5][12]
Q2: Can I use DP-tetrazine for intracellular protein labeling?
Yes, the bioorthogonal nature of the tetrazine-TCO ligation makes it suitable for labeling proteins within living cells.[2][13][14] However, the stability and cell permeability of the specific tetrazine and TCO derivatives should be considered.
Q3: How does the pyridyl group in DP-tetrazine affect its properties?
The 2-pyridyl substituents in DP-tetrazine provide a good balance of reactivity and stability.[3] They also enable the tetrazine to act as a ligand for metal ions like Ni²⁺, which can be exploited for affinity purification.[3][15]
Q4: What are "Affinity Bioorthogonal Chemistry (ABC) tags" and how do they work?
ABC tags are pyridyl-tetrazine derivatives that serve a dual function. They act as a bioorthogonal handle for ligation with TCO and as an affinity tag for purification on Ni-IDA resins, similar to a conventional His-tag. This allows for the selective purification of site-specifically labeled proteins.[3][10][15]
Q5: Are there alternative purification methods for tetrazine-labeled proteins?
Besides SEC, dialysis, and ABC tag purification, standard protein purification techniques such as ion-exchange chromatography (IEX) and hydrophobic interaction chromatography (HIC) can be employed. The choice of method will depend on the specific properties of the protein of interest.
Experimental Protocols
Protocol 1: Purification of a DP-tetrazine Labeled Protein using Size-Exclusion Chromatography (SEC)
This protocol is suitable for removing excess unreacted tetrazine and other small molecules from the labeled protein solution.
Materials:
-
DP-tetrazine labeled protein solution
-
Equilibration/elution buffer (e.g., PBS, pH 7.4)
-
Desalting column (e.g., Zeba™ Spin Desalting Column) or a packed SEC column
-
Centrifuge (for spin columns) or chromatography system
Procedure:
-
Column Equilibration: Equilibrate the desalting/SEC column with at least 5 column volumes of the desired buffer.
-
Sample Loading: Apply the labeled protein solution to the column. Do not exceed the recommended sample volume for the column.
-
Elution (Spin Column):
-
Place the column in a collection tube.
-
Centrifuge according to the manufacturer's instructions to collect the purified protein.
-
-
Elution (Chromatography System):
-
Begin the elution with the equilibration buffer at a pre-determined flow rate.
-
Collect fractions and monitor the protein elution using UV absorbance at 280 nm.
-
-
Analysis: Analyze the purified protein fractions by SDS-PAGE and UV-Vis spectroscopy to confirm the removal of free tetrazine.
Protocol 2: Affinity Purification of a DP-tetrazine Labeled Protein via ABC Tag
This protocol leverages the metal-chelating properties of the pyridyl groups on the tetrazine for affinity purification.[3]
Materials:
-
DP-tetrazine labeled protein
-
Ni-IDA resin
-
Binding/Wash Buffer (e.g., 50 mM MES, pH 6.0, 300 mM NaCl)
-
Elution Buffer (e.g., Binding buffer with 250 mM imidazole)
-
Empty chromatography column
Procedure:
-
Resin Preparation: Pack the Ni-IDA resin in the column and equilibrate with 5-10 column volumes of Binding/Wash Buffer.
-
Sample Loading: Load the DP-tetrazine labeled protein solution onto the column. The pyridyl-tetrazine will chelate the nickel ions on the resin.
-
Washing: Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove unbound proteins and other impurities.
-
Elution: Elute the bound DP-tetrazine labeled protein with Elution Buffer.
-
Analysis: Confirm the purity of the eluted fractions by SDS-PAGE.
Visualizing the Workflow
Diagram 1: General Workflow for Purification of Tetrazine-Labeled Proteins
Caption: Overview of the labeling, purification, and analysis workflow.
Diagram 2: Logic of Affinity Bioorthogonal Chemistry (ABC) Tag Purification
Caption: Principle of ABC tag purification for selective isolation.
References
-
Tetrazine Amino Acid Encoding for Rapid and Complete Protein Bioconjugation. 1
-
Site-Specific Labeling of Proteins and Peptides with Trans-cyclooctene Containing Handles Capable of Tetrazine Ligation - PMC - NIH. 2
-
Genetically Encoded Tetrazine Amino Acid Directs Rapid Site-Specific In Vivo Bioorthogonal Ligation with trans-Cyclooctenes - NIH. 13
-
Tetrazine Amino Acid Encoding for Rapid and Complete Protein Bioconjugation - PMC - NIH. 6
-
trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling - PMC - NIH. 14
-
Application Notes and Protocols: Conjugation of 3,6-Bis(diethylamino)-1,2,4,5-tetrazine to Proteins - Benchchem. 7
-
Affinity Bioorthogonal Chemistry (ABC) Tags for Site-selective Conjugation, On-Resin Protein-Protein Coupling, and Purification of Protein Conjugates - PMC - NIH. 3
-
Affinity Bioorthogonal Chemistry (ABC) Tags for Site-Selective Conjugation, On-Resin Protein-Protein Coupling, and Purification of Protein Conjugates - PubMed. 10
-
Peptide/Protein Stapling and Unstapling: Introduction of s-Tetrazine, Photochemical Release, and Regeneration of the Peptide/Protein | Journal of the American Chemical Society. 16
-
TECH TIP # 69 - Strategies for removal of non-reacted TMT tag. 8
-
Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids | Bioconjugate Chemistry - ACS Publications. 5
-
3,6-Di(2-pyridyl)-1,2,4,5-tetrazine - Chem-Impex. 4
-
A) ABC‐tags for Ni(IDA) purification of tagged proteins and bioorthogonal reactions - ResearchGate. 15
-
Tetrazine ligation for chemical proteomics - PMC - NIH. 17
-
A, B) ABC purification of a pyridyltetrazine‐tagged POI is only a minor... - ResearchGate. 11
-
Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - DASH (Harvard). 18
-
Peptide/Protein Stapling and Unstapling: Introduction of s-Tetrazine, Photochemical Release, and Regeneration of the Peptide/Protein - PMC - PubMed Central. 19
-
Application Notes and Protocols: Functionalization of Biomolecules with 3,6-Dichloro-1,2,4,5-tetrazine Derivatives - Benchchem. 20
-
Site-specific bioorthogonal protein labelling by tetrazine ligation using endogenous β-amino acid dienophiles - PMC. 12
-
Removal of Interfering Substances - Bio-Rad. 9
Sources
- 1. bio-protocol.org [bio-protocol.org]
- 2. Site-Specific Labeling of Proteins and Peptides with Trans-cyclooctene Containing Handles Capable of Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Affinity Bioorthogonal Chemistry (ABC) Tags for Site-selective Conjugation, On-Resin Protein-Protein Coupling, and Purification of Protein Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Tetrazine Amino Acid Encoding for Rapid and Complete Protein Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. bio-rad.com [bio-rad.com]
- 10. Affinity Bioorthogonal Chemistry (ABC) Tags for Site-Selective Conjugation, On-Resin Protein-Protein Coupling, and Purification of Protein Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Site-specific bioorthogonal protein labelling by tetrazine ligation using endogenous β-amino acid dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Genetically Encoded Tetrazine Amino Acid Directs Rapid Site-Specific In Vivo Bioorthogonal Ligation with trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dash.harvard.edu [dash.harvard.edu]
- 19. Peptide/Protein Stapling and Unstapling: Introduction of s-Tetrazine, Photochemical Release, and Regeneration of the Peptide/Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
preventing degradation of 3,6-di(2-pyridinyl)-1,2,4,5-tetrazine during storage
Welcome to the technical support guide for 3,6-di(2-pyridinyl)-1,2,4,5-tetrazine (DPT). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of DPT during storage and experimentation. Here, you will find answers to frequently asked questions and troubleshooting guidance for common issues, grounded in established scientific principles.
I. Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the proper handling and storage of DPT.
Q1: What are the ideal long-term storage conditions for solid 3,6-di(2-pyridinyl)-1,2,4,5-tetrazine?
For optimal long-term stability, solid DPT should be stored in a cool, dry, and dark environment.[1] Many suppliers recommend storage at room temperature, provided the container is tightly sealed to prevent moisture absorption.[2][3] For extended periods, storage at -20°C is also a common practice to minimize any potential degradation.[1]
Q2: My DPT powder has changed color from a vibrant red/purple to a brownish hue. What does this indicate?
A color change from its typical red, dark red, or brown crystalline powder appearance may suggest degradation.[2] This can be caused by exposure to moisture, light, or incompatible substances. It is advisable to verify the compound's purity using analytical methods like HPLC before proceeding with experiments.
Q3: Is DPT sensitive to light or air?
Yes, tetrazine compounds can be sensitive to both light and atmospheric conditions. It is recommended to handle the compound in a well-ventilated area and store it in a tightly closed container to protect it from moisture and air.[4] While some tetrazines are stable for months when stored in the dark at -20°C, exposure to ambient light and air can accelerate degradation.[5]
Q4: How should I prepare DPT for an experiment to minimize degradation?
To prevent moisture condensation, allow the container to equilibrate to room temperature before opening.[1] Weigh the required amount in a clean, designated area and handle it in a well-ventilated area or a chemical fume hood.[1][4] Minimize the time the bulk material is exposed to the atmosphere.
Q5: What solvents are compatible with DPT?
DPT is slightly soluble in water.[6][7] For experimental use, it is often dissolved in organic solvents. Always use dry solvents to prevent hydrolysis of the tetrazine ring.
II. Troubleshooting Guide
This section provides in-depth solutions to specific problems you may encounter during your work with DPT.
Problem 1: Inconsistent or poor results in bioorthogonal conjugation reactions.
Possible Cause: Degradation of the DPT reagent. The electron-withdrawing nature of the pyridyl groups in DPT can make it susceptible to degradation in aqueous solutions, which can impact its reactivity in inverse-electron-demand Diels-Alder (IEDDA) reactions.[8][9][10]
Troubleshooting Steps:
-
Purity Assessment:
-
Protocol: Prepare a standard solution of your DPT and analyze it using reverse-phase HPLC (RP-HPLC).[11] A typical mobile phase could be a gradient of water and acetonitrile with 0.1% trifluoroacetic acid (TFA).
-
Interpretation: Compare the resulting chromatogram to a reference standard or the certificate of analysis. The presence of multiple peaks or a significant decrease in the main peak area indicates degradation.
-
-
Fresh Reagent Preparation:
-
If degradation is confirmed, use a fresh vial of DPT for your experiments.
-
Prepare stock solutions fresh on the day of the experiment and use them promptly. Avoid long-term storage of DPT in solution, especially in aqueous or protic solvents.
-
-
Reaction Condition Optimization:
-
The stability of tetrazines is pH-dependent. Ensure your reaction buffer is within a stable pH range for your specific application.
-
Some studies indicate that tetrazines with electron-withdrawing substituents can be unstable in aqueous environments.[8] If possible, minimize the reaction time in aqueous buffers.
-
Problem 2: DPT solution appears to lose its characteristic color over a short period.
Possible Cause: This is a strong indicator of tetrazine ring degradation. This can be accelerated by nucleophiles, pH changes, or exposure to light.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for fading DPT solution color.
Problem 3: Formation of an unexpected precipitate in the DPT stock solution.
Possible Cause: The solubility of DPT is limited, especially in aqueous solutions.[7] A precipitate could also form due to degradation products being less soluble than the parent compound.
Troubleshooting Steps:
-
Solubility Check:
-
Consult the supplier's datasheet for solubility information in your chosen solvent. You may need to use a different solvent or a co-solvent system.
-
-
Characterize the Precipitate:
-
If possible, isolate the precipitate and analyze it using techniques like Mass Spectrometry or NMR to determine if it is un-dissolved DPT or a degradation product.
-
-
Solution Preparation:
-
Consider gentle warming or sonication to aid dissolution, but be mindful that excessive heat can accelerate degradation.
-
Prepare more dilute stock solutions if solubility remains an issue.
-
III. Summary of Storage and Handling Recommendations
For quick reference, the following table summarizes the key parameters for preventing the degradation of 3,6-di(2-pyridinyl)-1,2,4,5-tetrazine.
| Parameter | Recommendation | Rationale |
| Solid Storage | Store at room temperature or -20°C in a tightly sealed container.[1][2][4] | Prevents moisture absorption and minimizes thermal degradation. |
| Light Exposure | Store in the dark or in an amber vial.[5] | Protects against light-induced degradation pathways. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Minimizes oxidation and reaction with atmospheric moisture. |
| Solvent Choice | Use anhydrous (dry) solvents for stock solutions. | Prevents hydrolysis of the tetrazine ring. |
| Solution Storage | Prepare solutions fresh. Avoid long-term storage in solution. | DPT is less stable in solution, particularly in aqueous media.[8][9] |
| Handling | Allow the container to warm to room temperature before opening.[1] | Prevents condensation of moisture onto the solid compound. |
By adhering to these guidelines, you can ensure the integrity of your 3,6-di(2-pyridinyl)-1,2,4,5-tetrazine, leading to more reliable and reproducible experimental outcomes.
IV. References
-
Karpenko, D. V., et al. (2023). X-ray studies of three 3,6-bis(pyridin-2-yl)-1,2,4,5-tetrazine cocrystals: an unexpected molecular conformation stabilized by hydrogen bonds. Acta Crystallographica Section C: Structural Chemistry, 79(Pt 2), 52–60. Retrieved from [Link]
-
Fisher Scientific. (n.d.). 3,6-Di-2-pyridyl-1,2,4,5-tetrazine, 96%. Retrieved from [Link]
-
Wu, H., et al. (2015). 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications. Bioconjugate Chemistry, 26(8), 1579–1585. Retrieved from [Link]
-
McKay, C. S., et al. (2023). Solid-Phase Synthesis of s-Tetrazines. Organic Letters, 25(17), 3048–3052. Retrieved from [Link]
-
Versteegen, R. M., et al. (2018). Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids. Bioconjugate Chemistry, 29(9), 3143–3153. Retrieved from [Link]
-
Yuan, C., et al. (2022). Light-activated tetrazines enable precision live-cell bioorthogonal chemistry. Nature Communications, 13(1), 3848. Retrieved from [Link]
-
Zhang, G., et al. (2020). Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs. Molecules, 25(23), 5698. Retrieved from [Link]
-
Karver, M. R., et al. (2012). 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications. Angewandte Chemie International Edition, 51(37), 9229-9231. Retrieved from [Link]
-
Devaraj, N. K., et al. (2011). Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. Bioconjugate Chemistry, 22(3), 377–382. Retrieved from [Link]
-
Wagner, J., et al. (2022). Uncovering the Key Role of Distortion in Bioorthogonal Tetrazine Tools That Defy the Reactivity/Stability Trade-Off. Journal of the American Chemical Society, 144(19), 8537–8547. Retrieved from [Link]
-
Wang, H., et al. (2024). Enabling Universal Access to Rapid and Stable Tetrazine Bioorthogonal Probes through Triazolyl-Tetrazine Formation. JACS Au, 4(5), 1849–1857. Retrieved from [Link]
-
ResearchGate. (2025). Interaction of 3,6-Bis(2-pyridyl)-1,2,4,5-tetrazine and 3,4,5,6-Tetrabromo-1,2-dehydrobenzene. Retrieved from [Link]
-
Devaraj, N. K., et al. (2011). Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. Bioconjugate Chemistry, 22(3), 377–382. Retrieved from [Link]
-
University of California, San Diego. (n.d.). Method Of Synthesizing Tetrazines. Retrieved from [Link]
Sources
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- 2. chemimpex.com [chemimpex.com]
- 3. 3,6-Di(pyridin-3-yl)-1,2,4,5-tetrazine 97.00% | CAS: 107599-30-4 | AChemBlock [achemblock.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 3,6-DI-2-PYRIDYL-1,2,4,5-TETRAZINE | 1671-87-0 [chemicalbook.com]
- 7. 3,6-Di-2-pyridyl-1,2,4,5-tetrazine, 96% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Light-activated tetrazines enable precision live-cell bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Nuances of Solvent Effects in Tetrazine iEDDA Reactions: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the inverse electron demand Diels-Alder (iEDDA) reaction, a cornerstone of bioorthogonal chemistry.[1] As a Senior Application Scientist, I've observed that while the tetrazine-dienophile ligation is remarkably robust, its kinetics can be significantly influenced by the choice of solvent. This guide is designed to provide you with in-depth, field-proven insights to troubleshoot and optimize your experiments, ensuring reproducible and reliable results. We will move beyond simple protocol recitation to explore the "why" behind solvent selection, empowering you to make informed decisions in your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common questions and experimental hurdles related to solvent effects on the tetrazine iEDDA reaction.
Q1: My iEDDA reaction is running slower than expected. Could the solvent be the culprit?
A1: Absolutely. The solvent plays a critical role in modulating the reaction rate.[2] Several solvent properties can be at play:
-
Polarity: Generally, increasing the polarity of the solvent can enhance the reaction rate.[2] This is particularly true when transitioning from nonpolar organic solvents to polar ones.
-
Protic vs. Aprotic Nature: Protic solvents, such as water and alcohols, are often observed to accelerate iEDDA reactions.[3] This is attributed to their ability to form hydrogen bonds with the tetrazine, which can lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the tetrazine, thereby narrowing the HOMO-LUMO gap between the reactants and accelerating the reaction.[3][4]
-
Hydrophobic Effects: In aqueous media, the hydrophobic effect can also contribute to rate acceleration by promoting the association of the reacting partners.[3][5]
Troubleshooting Steps:
-
Assess Your Current Solvent: If you are using a nonpolar aprotic solvent (e.g., toluene, dichloromethane), consider switching to a more polar alternative.
-
Trial a Polar Protic Solvent: If compatible with your reactants, try a polar protic solvent like methanol or a mixture of water with a miscible organic solvent (e.g., methanol/water, DMSO/water).[5]
-
Consider a Polar Aprotic Solvent: If your reactants are sensitive to protic solvents, polar aprotic solvents like DMSO or DMF can still offer a rate enhancement compared to nonpolar options.
Q2: I'm observing inconsistent reaction rates between experiments. What could be causing this variability?
A2: Inconsistent reaction rates, especially in aqueous buffers, can often be traced back to subtle variations in solvent composition and reactant stability.
-
Buffer Components: While the pH of the reaction medium generally has a minor effect within the 4-9 range, certain buffer components could potentially interact with your reactants.[4][6]
-
Tetrazine Stability: Tetrazines can be susceptible to degradation, especially in the presence of nucleophiles or under harsh pH conditions.[6] A seemingly insignificant change in buffer preparation could impact tetrazine stability and, consequently, the observed reaction rate.
-
Solvent Purity: Ensure the purity of your solvents, as impurities can sometimes interfere with the reaction.
Self-Validating Protocol Steps:
-
Fresh Reagent Solutions: Always prepare fresh solutions of your tetrazine derivative before each experiment to minimize variability due to degradation.[6]
-
Consistent Buffer Preparation: Use a standardized and consistent protocol for preparing your reaction buffers.
-
Control Experiments: Run a control reaction in a well-characterized solvent system (e.g., methanol) alongside your experimental samples to benchmark the reactivity of your reagents.
Q3: Can the solvent influence the stability of my tetrazine or dienophile?
A3: Yes, this is a critical consideration.
-
Tetrazine Stability: As mentioned, tetrazines are sensitive to nucleophiles.[6] Protic solvents, while often accelerating the desired iEDDA reaction, can in some cases also promote degradation pathways, although this is generally a slower process. The stability of tetrazines is inversely correlated with their reactivity; highly electron-deficient tetrazines that react faster are often less stable.[2]
-
Dienophile Stability: Certain strained dienophiles, like trans-cyclooctene (TCO), can be prone to isomerization to their less reactive cis-isomer, a process that can be catalyzed by thiols.[7] While not a direct solvent effect, components within your reaction medium could facilitate this isomerization.
Expert Insights:
When working with particularly reactive (and thus potentially less stable) tetrazines, it's a trade-off. The choice of solvent should balance the need for a fast reaction rate with the requirement for reagent stability over the course of the experiment. For long-term experiments, a slightly less polar or aprotic solvent might be preferable to maintain the integrity of the tetrazine, even at the cost of a slightly slower reaction.
Visualizing the Solvent's Role
To better understand the influence of the solvent, let's visualize the key interactions in the iEDDA reaction.
Caption: Solvent interactions in the tetrazine iEDDA reaction.
Quantitative Data: Solvent Effects on Reaction Rates
The choice of solvent can lead to significant differences in the second-order rate constant (k₂) of the iEDDA reaction. The following table summarizes representative data for the reaction between a common tetrazine and trans-cyclooctene (TCO).
| Solvent | Solvent Type | Dielectric Constant (ε) | Representative k₂ (M⁻¹s⁻¹) |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | ~400[5] |
| Methanol (MeOH) | Polar Protic | 33 | ~1140[5] |
| 9:1 Methanol:Water | Polar Protic | - | ~2000[5] |
Note: These values are illustrative and can vary depending on the specific tetrazine and dienophile structures.
Experimental Protocol: Monitoring iEDDA Kinetics via UV-Vis Spectroscopy
This protocol provides a reliable method for determining the second-order rate constant of a tetrazine iEDDA reaction under pseudo-first-order conditions.[8]
Objective: To quantify the effect of a chosen solvent on the reaction rate.
Materials:
-
3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (or other tetrazine of interest)
-
trans-cyclooctene (TCO) or other dienophile
-
Solvent of choice (e.g., methanol, acetonitrile, buffered aqueous solution)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes
Procedure:
-
Prepare Stock Solutions:
-
Prepare a stock solution of the tetrazine in the chosen solvent (e.g., 10 mM).
-
Prepare a stock solution of the dienophile in the same solvent (e.g., 100 mM).
-
Rationale: Preparing concentrated stock solutions allows for accurate dilution to the final reaction concentrations.
-
-
Establish Pseudo-First-Order Conditions:
-
The dienophile should be in large excess (at least 10-fold) relative to the tetrazine. This simplifies the kinetics, as the concentration of the dienophile will remain effectively constant throughout the reaction.[8]
-
-
Set up the Spectrophotometer:
-
Set the spectrophotometer to monitor the absorbance decay at the λ_max of the tetrazine's visible absorbance band (typically around 520-540 nm).[8] This absorbance is characteristic of the tetrazine chromophore and disappears as the reaction proceeds.
-
Equilibrate the cuvette holder to the desired reaction temperature (e.g., 25 °C).
-
-
Initiate the Reaction and Monitor:
-
In a quartz cuvette, add the appropriate volume of solvent and the tetrazine stock solution to achieve the desired final concentration (e.g., 0.1 mM).
-
Initiate the reaction by adding the dienophile stock solution to achieve the desired final excess concentration (e.g., 1 mM).
-
Immediately begin recording the absorbance at the chosen wavelength at regular time intervals until the absorbance reaches a stable baseline (indicating complete reaction).
-
-
Data Analysis:
-
Plot the natural logarithm of the absorbance (ln(A)) versus time.
-
The slope of the resulting linear plot is the negative of the pseudo-first-order rate constant (-k_obs).
-
Repeat the experiment with several different excess concentrations of the dienophile.
-
Plot the observed rate constants (k_obs) against the concentration of the dienophile. The slope of this second plot will be the second-order rate constant (k₂).
-
Workflow Diagram:
Caption: Workflow for kinetic analysis of iEDDA reactions.
By systematically investigating the effect of different solvents, you can build a robust understanding of your specific iEDDA system and select the optimal conditions to achieve your research goals.
References
- Inverse electron demand Diels–Alder reactions in chemical biology. (2017). RSC Publishing.
- The Inverse Electron Demand Diels-Alder (iEDDA) Reaction of Tetrazine: A Technical Guide for Bioorthogonal Chemistry. Benchchem.
- An In-depth Technical Guide to the Tetrazine Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction. Benchchem.
- Troubleshooting low yield in tetrazine-norbornene lig
- Solvent and pH effect. (2017). RSC Publishing.
- The inverse-electron demand Diels–Alder reaction of tetrazines with cyclic enol ethers.
- Application Notes and Protocols: Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction Between Tetrazine and TCO. Benchchem.
- Tetrazines in Inverse-Electron-Demand Diels–Alder Cycloadditions and Their Use in Biology. (2022).
- Kinetic studies of inverse electron demand Diels–Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine. (2015). NIH.
- Inverse electron demand Diels–Alder reactions in chemical biology. (2017).
- Enabling Universal Access to Rapid and Stable Tetrazine Bioorthogonal Probes through Triazolyl-Tetrazine Form
- Tetrazine metallation boosts rate and regioselectivity of inverse electron demand Diels–Alder (iEDDA) addition of dienophiles. (2020).
- IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applic
- Design strategies for tetrazine fluorogenic probes for bioorthogonal imaging. (2025). Chemical Society Reviews.
- Tetrazine Ligation: Fast Bioconjugation Based on Inverse-Electron-Demand Diels−Alder Reactivity. (2008). Journal of the American Chemical Society.
- Strategies to control tetrazine‐mediated IEDDA: a) Reduction and....
- Fitness Factors for Bioorthogonal Chemical Probes. (2014). PMC.
- introduction to bioorthogonal chemistry with tetrazines. Benchchem.
- Tetrazine bioorthogonal chemistry derived in vivo imaging. (2022). PMC.
- Tetrazine-based inverse-electron-demand Diels–Alder reaction: a powerful tool for fabrication and functionalization of polymeric m
- Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging. (2021). NIH.
- Inverse electron-demand Diels–Alder reaction. Wikipedia.
- The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity. (2008). PMC.
- Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012). Master Organic Chemistry.
- Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. (2025). Tenger Chemical.
- Polar Protic and Polar Aprotic Solvents. Chemistry Steps.
- Inverse electron demand Diels–Alder reaction between s‐tetrazines and.... (2018).
- Protic vs Aprotic Solvents. (2019). Chemistry LibreTexts.
- Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles. (2018). PMC.
- Inverse Electron Demand Diels-Alder Reactions. Sigma-Aldrich.
- Inverse electron demand Diels–Alder reaction of tetrazines and functionalized alkynes: convenient way to heterocycles and noncanonical amino acids. (2025).
- Tetrazine Ligation: Fast Bioconjugation Based on Inverse-Electron-Demand Diels−Alder Reactivity. Journal of the American Chemical Society.
- Lewis acid catalyzed inverse electron-demand Diels-Alder reaction of 1,2-diazines.
- Inverse Electron Demand Diels-Alder Reaction (IEDDA).
- Taming the Click: A Comparative Guide to Tetrazine Derivative Reaction Rates in Bioorthogonal Chemistry. Benchchem.
- The Diels-Alder-Reaction with inverse-Electron-Demand, a very efficient versatile Click-Reaction Concept for proper Ligation of. (2009).
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- 3. Tetrazines for Inverse Electron Demand Diels–Alder (IEDDA) reaction - Enamine [enamine.net]
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Technical Support Center: In Vivo Imaging with 3,6-di(2-pyridinyl)-1,2,4,5-tetrazine (DPTZ)
Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing 3,6-di(2-pyridinyl)-1,2,4,5-tetrazine (DPTZ) for in vivo imaging applications. This guide is designed to provide expert insights, troubleshooting strategies, and detailed protocols to address the unique challenges encountered when employing DPTZ in complex biological systems. Our goal is to empower you with the knowledge to optimize your experiments, enhance data quality, and accelerate your research and development efforts.
Introduction to DPTZ in Bioorthogonal Imaging
3,6-di(2-pyridyl)-1,2,4,5-tetrazine, often abbreviated as DPTZ, is a key reagent in the field of bioorthogonal chemistry. It participates in inverse-electron-demand Diels-Alder (IEDDA) reactions with strained dienophiles, most notably trans-cyclooctene (TCO). This reaction is characterized by its exceptionally fast kinetics and high specificity, making it an invaluable tool for in vivo applications where low concentrations and the presence of complex biological molecules necessitate highly efficient and selective chemistry.[1][2] The dipyridyl substitution in DPTZ enhances its reactivity due to the electron-withdrawing nature of the pyridine rings.[3] However, realizing the full potential of DPTZ in living organisms requires a nuanced understanding of its inherent challenges, including stability, pharmacokinetics, and potential for non-specific interactions.
This guide provides a comprehensive framework for troubleshooting common issues and offers detailed protocols to standardize your experimental workflows.
Frequently Asked Questions (FAQs)
This section addresses common questions and challenges encountered during in vivo imaging experiments with DPTZ.
Q1: Why am I observing a low or no signal in my imaging experiment?
A1: A weak or absent signal is a common issue that can stem from several factors throughout the experimental workflow. A systematic evaluation of each step is crucial for diagnosis.
-
Reactivity and Stability Trade-off: DPTZ, while highly reactive, can be susceptible to degradation in aqueous environments. Electron-deficient dipyridyl-substituted tetrazines can be highly susceptible to degradation in aqueous solutions.[4] Ensure that your DPTZ conjugate is freshly prepared or has been stored under appropriate conditions (e.g., -20°C or -80°C, protected from light and moisture) to prevent degradation.
-
Suboptimal Reaction Kinetics In Vivo: The IEDDA reaction is a bimolecular process, and its rate in vivo is dependent on the local concentrations of both the DPTZ probe and the TCO-tagged target. Insufficient delivery of either component to the target site will result in a poor signal.
-
Rapid Clearance of the DPTZ Probe: The pharmacokinetic properties of your DPTZ conjugate play a critical role. Small molecule tetrazine probes can be rapidly cleared from circulation through renal or hepatobiliary routes, reducing the time available for them to react with the pre-targeted TCO.[5]
-
Inefficient Pre-targeting: In a pre-targeted imaging strategy, the success of the experiment hinges on the successful accumulation of the TCO-tagged antibody or molecule at the target site. Inadequate antibody-antigen binding or rapid internalization of the target can limit the availability of the TCO for reaction with the subsequently administered DPTZ probe.[6]
Q2: How can I reduce high background signal and non-specific binding?
A2: High background can obscure the specific signal from your target, leading to poor image contrast and inaccurate quantification.
-
Lipophilicity of the DPTZ Probe: The lipophilicity of the tetrazine probe is a key determinant of its in vivo behavior. Highly lipophilic probes may exhibit increased non-specific tissue uptake and rapid clearance. The rational design of tetrazine probes with optimized lipophilicity is crucial for successful pre-targeting.[7][8] Consider using more hydrophilic linkers (e.g., PEG) to improve the solubility and pharmacokinetic profile of your DPTZ conjugate.
-
Excess Unbound Pre-targeting Agent: In pre-targeted approaches, circulating, unbound TCO-tagged antibodies can react with the DPTZ probe in the bloodstream, leading to high background signal.[7] Allow sufficient time for the unbound antibody to clear from circulation before injecting the DPTZ probe. This time interval needs to be optimized for each specific antibody and animal model.
-
"Turn-on" Fluorogenic Probes: To minimize background from unreacted probes, consider using fluorogenic DPTZ derivatives. These probes are designed to be non-fluorescent or weakly fluorescent and only become highly fluorescent upon reaction with the TCO, thereby significantly enhancing the signal-to-noise ratio.[1][9]
-
Proteome Reactivity: While tetrazines are considered highly bioorthogonal, some derivatives can exhibit off-target reactivity with endogenous biomolecules. The proteome reactivity of tetrazine derivatives is a critical factor for their selectivity in click reactions for accurate fluorescent protein imaging in live cells.[10]
Q3: What is the optimal time delay between injecting the TCO-modified antibody and the DPTZ probe in a pre-targeted experiment?
A3: The optimal time delay is a critical parameter that needs to be empirically determined for each experimental system. It represents a balance between allowing for maximal accumulation of the TCO-tagged antibody at the target site and sufficient clearance of the unbound antibody from the circulation to minimize background signal. A typical starting point for antibodies is 24 to 72 hours.[6][7]
Q4: How should I formulate and administer my DPTZ probe for in vivo studies?
A4: Proper formulation and administration are essential for ensuring the bioavailability and stability of your DPTZ probe.
-
Solubility: DPTZ has limited solubility in aqueous solutions.[11] It is often necessary to first dissolve it in a small amount of an organic solvent such as DMSO and then dilute it into a biocompatible vehicle like saline or PBS. Ensure the final concentration of the organic solvent is non-toxic to the animal.
-
Route of Administration: The most common route of administration for in vivo imaging agents is intravenous (IV) injection, as it provides rapid and complete bioavailability.[12] Other routes such as intraperitoneal (IP) or subcutaneous (SC) may be considered, but these can lead to slower absorption and altered biodistribution.
-
Dosage: The optimal dose of the DPTZ probe will depend on several factors, including the animal model, the amount of pre-targeted TCO, and the sensitivity of your imaging system. It is recommended to perform a dose-response study to determine the optimal concentration that provides a strong signal without causing toxicity.
Troubleshooting Guide
This guide provides a systematic approach to resolving common problems encountered during in vivo imaging experiments with DPTZ.
| Problem | Potential Cause | Troubleshooting Steps |
| Weak or No Signal | 1. Degradation of DPTZ probe: Tetrazines can be unstable in aqueous solutions. | - Use a freshly prepared DPTZ solution for each experiment. - Store stock solutions at -20°C or -80°C in an anhydrous solvent and protect from light. - Assess the stability of your DPTZ conjugate in plasma or serum in vitro before in vivo experiments. |
| 2. Inefficient reaction in vivo: Low local concentrations of reactants. | - Optimize the dose of both the TCO-tagged molecule and the DPTZ probe. - For pre-targeted imaging, ensure the TCO-tagged antibody has high affinity and specificity for its target. | |
| 3. Rapid clearance of the DPTZ probe: The probe is eliminated before it can react. | - Modify the DPTZ probe with hydrophilic linkers (e.g., PEG) to increase circulation time. - Consider alternative, more stable tetrazine derivatives if clearance remains an issue. | |
| High Background Signal | 1. Non-specific binding of the DPTZ probe: The probe accumulates in non-target tissues. | - Decrease the lipophilicity of the DPTZ probe by incorporating polar functional groups or linkers.[7] - Include a control group of animals that receive only the DPTZ probe (without the TCO-tagged molecule) to assess non-specific uptake. |
| 2. Reaction with circulating TCO-tagged molecules: Unbound pre-targeting agent in the bloodstream. | - Increase the time delay between the injection of the TCO-tagged molecule and the DPTZ probe to allow for clearance of the unbound fraction. - Consider using a clearing agent to accelerate the removal of the unbound TCO-tagged antibody. | |
| 3. Autofluorescence: Endogenous fluorescence from tissues. | - Select a DPTZ-fluorophore conjugate that emits in the near-infrared (NIR) spectrum, where tissue autofluorescence is lower. - Perform imaging on control animals that have not received any fluorescent probe to establish a baseline for autofluorescence. | |
| Inconsistent Results | 1. Variability in probe preparation: Inconsistent conjugation or purification. | - Standardize the protocol for conjugating the DPTZ to your molecule of interest. - Thoroughly purify the conjugate to remove any unreacted DPTZ or byproducts. |
| 2. Variability in animal handling and injection: Inconsistent administration. | - Ensure consistent injection volumes and rates. For intravenous injections, the tail vein is a common and reliable site.[12] - Use a consistent protocol for animal anesthesia and positioning during imaging. |
Experimental Protocols
Protocol 1: General Procedure for Pre-targeted In Vivo Imaging
This protocol provides a general framework for a pre-targeted imaging experiment using a TCO-modified antibody and a DPTZ-fluorophore conjugate.
-
Animal Model Preparation:
-
Acclimate animals to the housing conditions for at least one week prior to the experiment.
-
If using a tumor model, allow tumors to reach a suitable size for imaging (e.g., 100-200 mm³).
-
-
Administration of TCO-Modified Antibody:
-
Reconstitute the TCO-modified antibody in sterile, pyrogen-free PBS or saline.
-
Administer the antibody to the animals via intravenous (tail vein) injection. The typical dose will depend on the antibody but is often in the range of 1-10 mg/kg.
-
-
Clearance of Unbound Antibody:
-
Allow the unbound antibody to clear from circulation. This is a critical step for reducing background signal. A time window of 24-72 hours is a common starting point.
-
-
Preparation and Administration of DPTZ Probe:
-
Prepare a stock solution of the DPTZ-fluorophore conjugate in an anhydrous solvent like DMSO.
-
On the day of imaging, dilute the stock solution in a biocompatible vehicle (e.g., saline with a small percentage of a co-solvent like Tween 80 to maintain solubility).
-
Administer the DPTZ probe via intravenous injection. The dose will need to be optimized, but a starting point could be in the range of 1-5 mg/kg.
-
-
In Vivo Imaging:
-
Anesthetize the animals according to your institution's approved protocols.
-
Acquire images at various time points post-injection of the DPTZ probe (e.g., 1, 4, 24 hours) to determine the optimal imaging window.
-
Use appropriate excitation and emission filters for your chosen fluorophore.
-
Workflow for Troubleshooting Poor Signal in Pre-targeted Imaging
Caption: A flowchart outlining a systematic approach to troubleshooting poor signal in pre-targeted in vivo imaging experiments using DPTZ.
The Interplay of DPTZ Properties for In Vivo Success
The successful application of DPTZ in in vivo imaging is not determined by a single parameter but rather by a carefully balanced interplay of its chemical and physical properties. This diagram illustrates the key relationships that must be considered when designing and troubleshooting experiments.
Caption: The relationship between key properties of DPTZ probes and their impact on in vivo imaging performance.
By understanding these fundamental principles and applying the systematic troubleshooting approaches outlined in this guide, researchers can overcome the challenges associated with using DPTZ for in vivo imaging and unlock its full potential for advancing biological understanding and therapeutic development.
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Validation & Comparative
A Researcher's Guide to Tetrazine Bioorthogonal Ligation: A Comparative Analysis of Reaction Rates
For researchers, scientists, and professionals in drug development, the ability to selectively and efficiently modify biomolecules is paramount. Tetrazine ligation, a cornerstone of bioorthogonal chemistry, offers a powerful tool for achieving this with remarkable speed and specificity.[1][2] This guide provides an in-depth comparison of the reaction rates of variously substituted tetrazines, offering experimental data and mechanistic insights to inform the selection of the optimal tetrazine for your research needs.
The Heart of the Matter: The Inverse-Electron-Demand Diels-Alder Reaction
Tetrazine ligation proceeds via an inverse-electron-demand Diels-Alder (iEDDA) reaction, where an electron-deficient tetrazine (the diene) reacts with an electron-rich dienophile, most commonly a strained alkene like trans-cyclooctene (TCO).[3][4] The rate of this reaction is exquisitely sensitive to the electronic and steric nature of the substituents on the tetrazine ring.[5][6] Understanding these effects is crucial for tuning the reaction kinetics for specific applications, from rapid in vivo imaging to controlled drug release.[7][8]
The reaction is characterized by its exceptionally fast kinetics, with second-order rate constants reaching up to 107 M−1s−1.[7][9] This rapid reactivity allows for efficient labeling at low concentrations, a significant advantage in biological systems.[4] The reaction is also highly selective and biocompatible, proceeding efficiently in aqueous media without the need for catalysts.[2][3]
The Decisive Role of Substituents: Electronics and Sterics
The reactivity of a tetrazine is fundamentally governed by the substituents at the 3 and 6 positions of the aromatic ring. These substituents modulate the electronic properties and steric accessibility of the tetrazine core, directly impacting the rate of the iEDDA reaction.
Electronic Effects: A Tale of Electron Donors and Withdrawers
The electronic nature of the substituents plays a pivotal role in dictating the reaction kinetics. The iEDDA reaction is accelerated by electron-withdrawing groups (EWGs) on the tetrazine ring and decelerated by electron-donating groups (EDGs).[5][10] EWGs lower the energy of the tetrazine's Lowest Unoccupied Molecular Orbital (LUMO), leading to a smaller energy gap with the Highest Occupied Molecular Orbital (HOMO) of the dienophile. This enhanced orbital interaction results in a faster reaction.[10] Conversely, EDGs raise the LUMO energy, widening the HOMO-LUMO gap and slowing the reaction.[11][12]
This principle allows for a broad tuning of reaction rates. For instance, tetrazines bearing pyridyl or other heteroaromatic substituents with electron-withdrawing character exhibit significantly faster kinetics compared to those with electron-donating alkyl or methoxy-phenyl groups.[13][14]
Steric Hindrance: The Impact of Bulk
Beyond electronics, the size and shape of the substituents can dramatically influence reaction rates. Bulky substituents can sterically hinder the approach of the dienophile to the tetrazine ring, leading to a significant decrease in the reaction rate.[1][15] This effect is particularly pronounced with larger dienophiles like TCO.[1] For instance, a tetrazine substituted with a sterically demanding tert-butyl group will react much slower with TCO compared to a less hindered methyl-substituted tetrazine.[1] This interplay between sterics and electronics allows for the design of mutually orthogonal tetrazine-dienophile pairs, where a sterically hindered tetrazine may react preferentially with a smaller dienophile over a bulkier one.[15]
Comparative Analysis of Reaction Rates: A Quantitative Look
The following table summarizes the second-order rate constants (k₂) for the reaction of various substituted tetrazines with trans-cyclooctene (TCO) derivatives, a commonly used dienophile in bioorthogonal chemistry. This data highlights the vast range of reactivities achievable by modifying the tetrazine substituents.
| Tetrazine Substituent(s) | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference(s) |
| 3,6-di-(2-pyridyl) | trans-cyclooctene | ~2000 | [4][16] |
| 3-phenyl-6-(1,2,4-triazin-5-yl) | TCO | 30,000 | [17] |
| 3-methyl-6-phenyl | TCO | 5,300 | [17] |
| 3-(4-fluorophenyl)-6-phenyl | TCO | 22,000 | [17] |
| 3,6-diphenyl | BCN | 3.6 | [13] |
| 3,6-bis(4-hydroxyphenyl) | BCN | 0.58 | [13] |
| 3,6-bis(4-methoxyphenyl) | BCN | 1.4 | [13] |
| 3,6-bis(4-fluorophenyl) | BCN | 2.7 | [13] |
| 3,6-dimethyl | TCO | 210 | [17] |
| H-tetrazine | TCO | 26,000 | [17] |
Note: Reaction conditions such as solvent and temperature can influence the observed rate constants. The data presented here is for comparative purposes. BCN (bicyclo[6.1.0]nonyne) is another commonly used dienophile.
Experimental Protocol: Measuring Tetrazine Reaction Kinetics
A reliable and straightforward method for determining the second-order rate constant of a tetrazine ligation is through UV-Vis spectrophotometry. The characteristic pink color of the tetrazine chromophore, with an absorbance maximum around 520-540 nm, disappears upon reaction with a dienophile.[3] By monitoring the decay of this absorbance over time, the reaction kinetics can be accurately determined. For very fast reactions, a stopped-flow instrument is necessary.[9][17]
Step-by-Step Methodology for Pseudo-First-Order Kinetics
-
Preparation of Stock Solutions: Prepare stock solutions of the substituted tetrazine and the dienophile (e.g., TCO) in a suitable solvent (e.g., methanol, acetonitrile, or a buffered aqueous solution).[13][17]
-
Setting up the Reaction: In a quartz cuvette, add a known concentration of the tetrazine solution.[13]
-
Initiating the Reaction: To initiate the reaction, add a large excess (at least 10-fold) of the dienophile solution to the cuvette and mix rapidly.[13] The use of a large excess of the dienophile ensures pseudo-first-order kinetics, simplifying the data analysis.
-
Data Acquisition: Immediately begin monitoring the decrease in absorbance of the tetrazine at its λmax (typically 510-550 nm) over time using a UV-Vis spectrophotometer.[3] For rapid reactions, a stopped-flow apparatus is required to mix the reactants and record the absorbance change on a millisecond timescale.[17]
-
Data Analysis: The observed rate constant (kobs) is determined by fitting the absorbance decay curve to a single exponential decay function.
-
Determining the Second-Order Rate Constant (k₂): The second-order rate constant is calculated by plotting the observed rate constants (kobs) against a range of dienophile concentrations. The slope of the resulting linear plot is equal to k₂.
Visualizing the Process
The Inverse-Electron-Demand Diels-Alder Mechanism
Caption: Workflow for determining second-order rate constants.
Conclusion and Future Outlook
The choice of substituents on the tetrazine ring provides a powerful means to modulate the kinetics of the iEDDA reaction over several orders of magnitude. Electron-withdrawing groups and minimal steric bulk are key to achieving the fastest reaction rates, which are highly desirable for in vivo applications where speed and efficiency are critical. Conversely, electron-donating or sterically hindered tetrazines offer slower reaction rates that can be advantageous for staged labeling experiments or applications requiring greater stability. By understanding the principles outlined in this guide and utilizing the provided experimental framework, researchers can make informed decisions in selecting and applying substituted tetrazines to advance their work in chemical biology and drug development.
References
- 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications. (n.d.).
- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - RSC Publishing. (2020, June 29).
- Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC - NIH. (n.d.).
- Tetrazine-TCO Ligation Protocol - BroadPharm. (2022, January 18).
- Tetrazine Ligation: Fast Bioconjugation Based on Inverse-Electron-Demand Diels−Alder Reactivity | Request PDF - ResearchGate. (2025, August 6).
- Redox Potential Tuning of s-Tetrazine by Substitution of Electron-Withdrawing/Donating Groups for Organic Electrode Materials - MDPI. (2021, February 8).
- Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - NIH. (n.d.).
- Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. (n.d.).
- Full article: Recent synthesis of functionalized s-tetrazines and their application in ligation reactions under physiological conditions: a concise overview - Taylor & Francis. (2020, February 15).
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A Senior Application Scientist's Guide to Bioorthogonal Labeling: 3,6-di(2-pyridinyl)-1,2,4,5-tetrazine vs. The Field
Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals navigating the dynamic landscape of bioorthogonal chemistry. This document provides an in-depth comparison of 3,6-di(2-pyridinyl)-1,2,4,5-tetrazine (DPTZ) with other leading bioorthogonal labeling reagents. Our focus is on the underlying chemical principles, performance data, and practical considerations that inform experimental design, ensuring you can select the optimal tool for your biological system.
The Dawn of Bioorthogonal Chemistry: Labeling in Life's Complex Milieu
Bioorthogonal chemistry has revolutionized our ability to study biomolecules in their native environment. It involves chemical reactions that can occur inside living systems without interfering with innate biochemical processes[1]. To be considered truly bioorthogonal, a reaction must be highly selective, yield stable products, proceed rapidly at low concentrations, and operate under physiological conditions (temperature, pH, and aqueous environment)[2].
Two dominant strategies have emerged as the workhorses of this field: the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction. This guide will dissect these methodologies, with a special focus on the IEDDA reaction and the unique position of DPTZ within it.
The IEDDA Reaction: A Paradigm of Speed and Selectivity
The IEDDA reaction between a 1,2,4,5-tetrazine (the diene) and a strained alkene or alkyne (the dienophile) is renowned for its exceptionally fast kinetics, often several orders of magnitude faster than SPAAC[3][4]. This reaction involves a [4+2] cycloaddition, followed by a retro-Diels-Alder elimination of dinitrogen gas (N₂), irreversibly forming a stable dihydropyridazine product[5]. This rapid, catalyst-free ligation is a cornerstone of modern chemical biology, enabling applications from in vivo imaging to drug delivery[6][7].
Caption: General mechanism of the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction.
The reactivity of the tetrazine core is paramount and can be precisely controlled through its substituents. Electron-withdrawing groups on the tetrazine ring lower its Lowest Unoccupied Molecular Orbital (LUMO) energy, accelerating the reaction with the Highest Occupied Molecular Orbital (HOMO) of the dienophile[3]. This principle is the key to understanding the performance of DPTZ.
A Deep Dive into 3,6-di(2-pyridinyl)-1,2,4,5-tetrazine (DPTZ)
DPTZ is a symmetrical tetrazine bearing two pyridyl rings. These heterocyclic aromatic substituents are strongly electron-withdrawing, which significantly enhances the reactivity of the tetrazine core in IEDDA reactions[3][8].
Causality of Reactivity: The nitrogen atom within each pyridyl ring acts as an electron sink, pulling electron density away from the central tetrazine ring. This electronic effect makes the tetrazine exceptionally "electron-poor" and thus highly reactive towards electron-rich dienophiles like trans-cyclooctenes (TCOs) and bicyclononynes (BCNs)[3]. Experimental data confirms this: the second-order rate constant for DPTZ with BCN is 118 M⁻¹s⁻¹, a striking 37-fold increase compared to 3,6-diphenyl-tetrazine (3.6 M⁻¹s⁻¹), where the phenyl groups are less electron-withdrawing[3].
Key Properties of DPTZ:
-
High Reactivity: The pyridyl groups confer one of the fastest reaction rates among commercially available, stable tetrazines[3].
-
Stability: DPTZ exhibits good stability under recommended storage conditions and in aqueous environments, a crucial factor for reproducible biological experiments[9][10].
-
Versatility: It reacts efficiently with a range of dienophiles, including strained alkynes (BCN) and alkenes (TCO, norbornene), making it a versatile tool[3][9].
-
Solubility: It is slightly soluble in water and soluble in organic solvents like DMF and DMSO, allowing for flexible stock solution preparation[9][11].
The Competitors: A Comparative Analysis
The choice of a bioorthogonal reagent is a trade-off between reactivity, stability, size, and the specific demands of the biological question. While DPTZ is a powerful reagent, it is essential to compare it against other classes of reagents.
Tetrazine-TCO Ligation: The Speed King
The reaction between a tetrazine and a trans-cyclooctene (TCO) is widely considered the fastest bioorthogonal reaction discovered to date, with second-order rate constants (k₂) reaching up to 10⁶ M⁻¹s⁻¹[5][6]. The extreme ring strain of the TCO double bond dramatically increases its HOMO energy, making it an exceptionally reactive dienophile[12].
-
DPTZ vs. H-Tetrazines with TCO: While DPTZ is highly reactive, simpler, less-stable tetrazines like 3-phenyl-1,2,4,5-tetrazine (H-Tet) can exhibit even faster kinetics with highly strained dienophiles like sTCO (a conformationally strained TCO)[13][14]. However, this extreme reactivity comes at a cost. These minimalist tetrazines and highly strained TCOs can have limited stability in biological media, potentially leading to off-target reactions or degradation before reaching the target[14][15]. DPTZ offers a more robust balance between high reactivity and the stability required for multi-step or longer-term in vivo experiments.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is the other major catalyst-free bioorthogonal reaction. It relies on the ring strain of a cyclooctyne (e.g., BCN, DBCO) to react with an azide, forming a stable triazole linkage[16].
Caption: Workflow for live-cell surface protein labeling using IEDDA chemistry.
Materials:
-
Mammalian cells expressing the TCO-tagged protein of interest, cultured on glass-bottom imaging dishes.
-
Complete cell culture medium (e.g., DMEM + 10% FBS).
-
Phosphate-buffered saline (PBS), sterile.
-
Serum-free medium or other appropriate imaging buffer.
-
DPTZ-Fluorophore conjugate (1 mM stock in DMSO).
-
Fluorescence microscope with appropriate filter sets.
Methodology:
-
Cell Preparation: Culture cells to a desired confluency (e.g., 60-80%) on imaging dishes.
-
Washing: Gently aspirate the complete culture medium from the cells. Wash the cells twice with 1 mL of pre-warmed sterile PBS to remove any residual serum proteins.
-
Reagent Preparation: Prepare the labeling solution immediately before use. Dilute the 1 mM DPTZ-Fluorophore stock solution into pre-warmed serum-free medium to a final concentration of 5-10 µM.
-
Expertise Note: The final concentration may need optimization depending on the expression level of your protein and the specific fluorophore. Start with a concentration in the low micromolar range.
-
-
Labeling Reaction: Add the labeling solution to the cells, ensuring the cell monolayer is completely covered. Incubate the dish at 37°C in a cell culture incubator for 15-30 minutes.
-
Trustworthiness Note: The rapid kinetics of the DPTZ-TCO reaction mean that longer incubation times are often unnecessary and may increase background signal.
-
-
Final Washes: Aspirate the labeling solution. Wash the cells three times with pre-warmed PBS or imaging buffer to thoroughly remove any unbound DPTZ-Fluorophore conjugate.
-
Imaging: Add fresh, pre-warmed imaging buffer to the cells. Image the cells immediately using a fluorescence microscope. The signal should be localized to the site of your TCO-tagged protein.
Conclusion: Making an Informed Choice
The selection of a bioorthogonal reagent is a critical decision in experimental design.
-
For unparalleled speed , especially in pre-targeting applications or when dealing with very low abundance targets, the Tetrazine-TCO ligation is the undisputed leader.[6][17]
-
For multiplexed labeling , the mutual orthogonality of IEDDA and SPAAC provides a robust platform for dual-targeting experiments.
-
When a balance of high reactivity and excellent stability is paramount , 3,6-di(2-pyridinyl)-1,2,4,5-tetrazine (DPTZ) stands out as a superior choice. Its electronically activated core ensures rapid labeling kinetics, while its chemical stability provides the reliability needed for complex, multi-step biological experiments and in vivo studies.[3][9]
By understanding the chemical principles that govern reactivity and stability, researchers can leverage the full power of the bioorthogonal toolkit to uncover new biological insights with unprecedented precision.
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A Comparative Guide to the Kinetic Analysis of 3,6-di(2-pyridinyl)-1,2,4,5-tetrazine (DP-Tz) Reaction with trans-Cyclooctene (TCO)
For Researchers, Scientists, and Drug Development Professionals
The inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between tetrazines (Tz) and trans-cyclooctenes (TCO) has emerged as a premier bioorthogonal reaction, prized for its exceptionally fast kinetics and high specificity within complex biological environments.[1][2] This guide provides an in-depth kinetic analysis of a particularly rapid reactant pair: 3,6-di(2-pyridinyl)-1,2,4,5-tetrazine (DP-Tz) and TCO. We will explore the underlying principles, provide a detailed experimental protocol for kinetic measurement, and compare its performance against other common bioorthogonal reagents.
The Unparalleled Speed of the DP-Tz and TCO Reaction
The reaction between a tetrazine and a TCO is a [4+2] cycloaddition, which is followed by a retro-Diels-Alder reaction that releases nitrogen gas as the sole byproduct.[1][3] The rate of this ligation is quantified by the second-order rate constant (k₂), with higher values indicating a faster reaction. The substituents on the tetrazine ring play a crucial role in modulating the reaction rate. Electron-withdrawing groups, such as the pyridyl groups in DP-Tz, lower the energy of the tetrazine's Lowest Unoccupied Molecular Orbital (LUMO), accelerating the IEDDA reaction with the electron-rich TCO dienophile.[4][5] This makes the DP-Tz/TCO pair one of the fastest bioorthogonal reactions reported to date.[6][7]
The reaction's speed is critical for applications where low concentrations of reactants are used, such as in live-cell imaging and pre-targeted drug delivery, ensuring efficient conjugation before the reactants are cleared or degraded.[8][9]
Experimental Protocol: Kinetic Analysis via Stopped-Flow Spectrophotometry
To accurately measure the rapid kinetics of the DP-Tz and TCO reaction, a stopped-flow spectrophotometer is the instrument of choice. This technique allows for the rapid mixing of two reactants and the immediate monitoring of changes in absorbance, which is ideal for reactions with half-lives in the millisecond range.[10][11]
Causality Behind Experimental Choices:
-
Pseudo-First-Order Conditions: By using a significant excess of one reactant (typically the TCO, which is colorless), the concentration of the other reactant (the colored tetrazine) becomes the rate-limiting factor. This simplifies the kinetic analysis to a pseudo-first-order model, where the observed rate constant (k_obs) is linearly proportional to the concentration of the excess reactant.
-
Wavelength Selection: The reaction is monitored by following the disappearance of the characteristic absorbance of the tetrazine in the visible spectrum (typically between 510-550 nm).[12] At this wavelength, the TCO and the dihydropyridazine product are transparent, ensuring that the change in absorbance is directly proportional to the consumption of the tetrazine.
-
Solvent and Temperature Control: Reaction rates are highly sensitive to the solvent and temperature.[13] Therefore, all kinetic experiments should be performed in a consistent, buffered aqueous solution (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) and at a physiologically relevant temperature (e.g., 37°C) to ensure the data is relevant for biological applications.[10]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of DP-Tz (e.g., 1 mM in DMSO).
-
Prepare a series of stock solutions of TCO at different concentrations (e.g., 10 mM, 15 mM, 20 mM, 25 mM, 30 mM in DMSO).
-
The final reaction buffer will be PBS (pH 7.4).
-
-
Instrument Setup:
-
Turn on the stopped-flow spectrophotometer and allow the lamp to warm up for at least 30 minutes to ensure a stable light source.
-
Set the observation wavelength to the λ_max of DP-Tz (around 520 nm).
-
Equilibrate the sample handling unit to 37°C.
-
-
Data Acquisition:
-
Load one syringe with the DP-Tz solution (diluted in PBS to a final concentration of ~50 µM) and the other syringe with a TCO solution (diluted in PBS to a final concentration that is at least 10-fold higher than the DP-Tz concentration).
-
Initiate the stopped-flow experiment. The instrument will rapidly mix equal volumes of the two solutions, and the data acquisition will begin, recording the decrease in absorbance over time.
-
Repeat the experiment for each of the different TCO concentrations.
-
Acquire a blank measurement using only the reaction buffer.
-
-
Data Analysis:
-
Fit the absorbance decay curve for each TCO concentration to a single exponential decay function to obtain the observed rate constant (k_obs).
-
Plot the obtained k_obs values against the corresponding TCO concentrations.
-
The slope of the resulting linear plot represents the second-order rate constant (k₂) for the reaction.
-
Caption: Experimental workflow for kinetic analysis.
Comparative Kinetic Data
The choice of a bioorthogonal reaction pair is often a trade-off between reaction speed, stability, and steric hindrance. The following table provides a comparison of the second-order rate constants for the DP-Tz/TCO reaction with other common tetrazine-dienophile pairs.
| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent | Temperature (°C) |
| 3,6-di(2-pyridinyl)-s-tetrazine | trans-cyclooctene | ~2000 - 3.3 x 10⁶ [6][7] | Various aqueous | 20-37 |
| 3-phenyl-1,2,4,5-tetrazine | trans-cyclooctene | ~26,000[3] | PBS (pH 7.4) | 37 |
| Hydrogen substituted tetrazine | trans-cyclooctene | ~30,000[14] | PBS (pH 7.4) | 37 |
| 3,6-diphenyl-1,2,4,5-tetrazine | norbornene | ~8.5 x 10⁻³[3] | MeOH | Ambient |
| 3,6-di(2-pyridinyl)-s-tetrazine | norbornene | ~1-2[3] | Aqueous Buffer | 20 |
| 3,6-diphenyl-1,2,4,5-tetrazine | Bicyclononyne (BCN) | 3.6[13] | MeOH | Ambient |
| 3,6-di(2-pyridinyl)-1,2,4,5-tetrazine | Bicyclononyne (BCN) | 118[13] | MeOH | Ambient |
Note: Reaction rates are highly dependent on the specific substituents on both the tetrazine and the dienophile, as well as the reaction conditions.
As the data illustrates, the reaction of DP-Tz with TCO is several orders of magnitude faster than with other dienophiles like norbornene and BCN.[8][13] This highlights the exceptional reactivity imparted by the combination of the electron-deficient dipyridyl tetrazine and the highly strained trans-cyclooctene.
Caption: Reaction mechanism of DP-Tz with TCO.
Conclusion
The 3,6-di(2-pyridinyl)-1,2,4,5-tetrazine and trans-cyclooctene ligation stands out as a premier bioorthogonal reaction due to its unparalleled speed. A thorough kinetic analysis, best performed using stopped-flow spectrophotometry under pseudo-first-order conditions, is essential for quantifying its high reactivity. The exceptionally high second-order rate constant of this reaction pair makes it an invaluable tool for researchers in drug development and chemical biology, particularly for applications requiring high efficiency at low reactant concentrations. The data and protocols presented in this guide offer a framework for the reliable and reproducible kinetic characterization of this and other rapid bioorthogonal reactions.
References
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Rapid reactions of s-TCO derivatives with tetrazines. (n.d.). ResearchGate. Retrieved from [Link]
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Karver, M. R., Weissleder, R., & Hilderbrand, S. A. (2011). Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. Bioconjugate Chemistry, 22(11), 2263–2270. [Link]
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Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes. (2016). Molecular Pharmaceutics, 13(5), 1567–1576. [Link]
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Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging. (2013). Angewandte Chemie International Edition, 52(52), 14049–14053. [Link]
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Tetrazine bioorthogonal chemistry derived in vivo imaging. (2022). Frontiers in Chemistry, 10, 1045432. [Link]
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Wu, H., De, S., & Li, Z. (2014). 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications. ACS Chemical Biology, 9(9), 2129–2135. [Link]
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Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging. (2021). Pharmaceuticals, 14(10), 1045. [Link]
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Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry. (2020). Theranostics, 10(10), 4347–4363. [Link]
-
Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation. (2012). Journal of the American Chemical Society, 134(22), 9199–9202. [Link]
-
Tetrazine ligation for chemical proteomics. (2017). BMB Reports, 50(6), 285–293. [Link]
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Karver, M. R., Weissleder, R., & Hilderbrand, S. A. (2011). Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. Bioconjugate Chemistry, 22(11), 2263–2270. [Link]
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and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation. (2020). Polymer Chemistry, 11(30), 4887–4898. [Link]
-
Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs. (2024). RSC Chemical Biology, 5(6), 563–577. [Link]
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A Comparative Guide for Bioconjugation: Tetrazine Ligation vs. Copper-Catalyzed Click Chemistry
For researchers, scientists, and drug development professionals, the ability to selectively and efficiently attach molecules to biomolecules is paramount. This guide provides an in-depth comparison of two leading bioconjugation techniques: the inverse-electron-demand Diels-Alder (iEDDA) reaction, commonly known as tetrazine ligation, and the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."
This document will delve into the core principles of each reaction, offering a detailed analysis of their respective advantages and limitations. By examining key performance metrics, supported by experimental data and protocols, this guide aims to equip you with the necessary insights to select the most appropriate ligation strategy for your specific research needs.
Section 1: Fundamental Principles and Mechanisms
A foundational understanding of the underlying chemical reactions is crucial for appreciating the nuances of each technique.
Tetrazine Ligation: The Speed of Bioorthogonal Chemistry
Tetrazine ligation is a bioorthogonal reaction that involves an inverse-electron-demand Diels-Alder reaction between an electron-poor tetrazine and a strained, electron-rich dienophile, most commonly a trans-cyclooctene (TCO).[1][2][3] This [4+2] cycloaddition is followed by a retro-Diels-Alder reaction, which irreversibly releases nitrogen gas as the sole byproduct, driving the reaction to completion.[1][2][3]
The key advantages of this reaction lie in its exceptionally fast kinetics and its ability to proceed without a catalyst under physiological conditions.[1][4] The reaction rate can be finely tuned by modifying the substituents on both the tetrazine and the dienophile.[2][4]
Mechanism of Tetrazine Ligation:
Caption: The two-step mechanism of tetrazine ligation.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and regioselective method for forming a stable 1,4-disubstituted 1,2,3-triazole from an azide and a terminal alkyne.[5][6][] This reaction is catalyzed by copper(I) ions, which significantly accelerate the rate of what would otherwise be a slow thermal cycloaddition.[5][6] The copper catalyst is typically generated in situ from a copper(II) salt, such as copper(II) sulfate, and a reducing agent like sodium ascorbate.[8][9]
The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner.[10] The use of ligands, such as tris(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), can further accelerate the reaction and protect the biomolecules from oxidative damage.[8][11]
Catalytic Cycle of CuAAC:
Caption: The catalytic cycle of the CuAAC reaction.
Section 2: Head-to-Head Performance Comparison
The choice between tetrazine ligation and CuAAC often comes down to a trade-off between reaction speed, biocompatibility, and ease of use.
| Feature | Tetrazine Ligation | Copper-Catalyzed Click Chemistry (CuAAC) |
| **Reaction Kinetics (k₂) ** | Extremely fast (up to 10⁶ M⁻¹s⁻¹)[2][3] | Fast (10² - 10³ M⁻¹s⁻¹) |
| Catalyst Requirement | Catalyst-free[1] | Requires Cu(I) catalyst[5][6] |
| Biocompatibility | Excellent for in vivo applications[12][13] | Limited by copper cytotoxicity[14][15] |
| Bioorthogonality | High | High |
| Reaction Conditions | Physiological pH and temperature[3] | Aqueous buffers, pH 4-12[5] |
| Byproducts | Nitrogen gas (N₂) only[3] | Minimal, but potential for side reactions |
| Ease of Use | Simple two-component system | Requires catalyst and reducing agent preparation[8][16] |
Reaction Kinetics: A Clear Advantage for Tetrazine Ligation
The most significant advantage of tetrazine ligation is its unparalleled reaction speed.[4][17] With second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹, it is one of the fastest bioorthogonal reactions known.[2][3] This rapid reactivity allows for efficient labeling at very low concentrations, which is a critical factor for in vivo imaging and other time-sensitive applications.[12][17]
In contrast, while CuAAC is also a fast reaction, its kinetics are several orders of magnitude slower than the fastest tetrazine ligations.[18][19] Achieving comparable reaction times with CuAAC often requires higher reactant concentrations.[9]
Biocompatibility: The Achilles' Heel of CuAAC
The primary drawback of CuAAC for applications in living systems is the cytotoxicity of the copper catalyst.[14][15] Copper ions can induce the formation of reactive oxygen species (ROS), leading to cellular damage.[11][15] While the use of copper-chelating ligands can mitigate this toxicity to some extent, it remains a significant concern, particularly for intracellular labeling.[11][14][20]
Tetrazine ligation, being catalyst-free, circumvents this issue entirely, making it the preferred choice for in vivo studies and applications where cell viability is paramount.[12][13][21]
Ease of Use and Reaction Setup
Tetrazine ligation offers a simpler experimental setup, as it only requires the mixing of the two reactive partners.[3] CuAAC, on the other hand, necessitates the preparation of the catalyst and reducing agent solutions, adding extra steps to the protocol.[8][16]
Section 3: Experimental Protocols
To provide a practical context, here are generalized, step-by-step protocols for protein-protein conjugation using both methods.
Protocol 1: Protein-Protein Conjugation via Tetrazine-TCO Ligation
This protocol outlines the conjugation of a TCO-modified protein to a tetrazine-modified protein.
Materials:
-
TCO-NHS ester
-
Methyltetrazine-NHS ester
-
Protein 1 and Protein 2
-
Phosphate-buffered saline (PBS), pH 7.4
-
Spin desalting columns
Procedure:
-
Protein Activation:
-
Dissolve Protein 1 in PBS.
-
Add a 10-20 fold molar excess of TCO-NHS ester.
-
Incubate at room temperature for 30-60 minutes.
-
Remove excess TCO-NHS ester using a spin desalting column.
-
Repeat the process for Protein 2 with methyltetrazine-NHS ester.[3]
-
-
Conjugation:
-
Analysis:
-
Analyze the resulting conjugate by SDS-PAGE. A successful conjugation will show a new band at a higher molecular weight corresponding to the protein-protein conjugate.[23]
-
Experimental Workflow for Tetrazine-TCO Ligation:
Caption: A typical workflow for protein conjugation using tetrazine ligation.
Protocol 2: Protein-Small Molecule Conjugation via CuAAC
This protocol details the conjugation of an alkyne-modified protein to an azide-containing small molecule.
Materials:
-
Alkyne-modified protein
-
Azide-containing small molecule
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
PBS, pH 7.4
-
Spin desalting columns
Procedure:
-
Prepare Reagent Stocks:
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of THPTA in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).[8]
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified protein and the azide-containing small molecule in PBS.
-
Prepare a premixed solution of CuSO₄ and THPTA (1:5 molar ratio is common to protect biomolecules).[8] Let it stand for a few minutes.
-
Add the CuSO₄/THPTA complex to the protein mixture.
-
Initiate the reaction by adding the sodium ascorbate solution.[8][16]
-
-
Incubation and Purification:
-
Incubate the reaction at room temperature for 1-2 hours.
-
Purify the conjugate using a spin desalting column to remove the copper catalyst and other small molecules.
-
-
Analysis:
-
Analyze the conjugate by methods such as mass spectrometry or HPLC to confirm successful ligation.
-
Experimental Workflow for CuAAC:
Caption: A typical workflow for bioconjugation using CuAAC.
Section 4: Conclusion and Future Outlook
Both tetrazine ligation and CuAAC are powerful tools in the bioconjugation toolbox. The choice between them is dictated by the specific requirements of the application.
Tetrazine ligation is the superior choice for:
-
In vivo applications, including pretargeted imaging and drug delivery.[12][13][24]
-
Time-sensitive experiments where rapid kinetics are essential.[4][17]
-
Applications requiring low reactant concentrations.[17]
CuAAC remains a valuable option for:
-
Ex vivo and in vitro applications where cell viability is not a primary concern.[25][26]
-
Situations where the small size of the azide and alkyne functional groups is advantageous for minimizing steric hindrance.[25]
-
Applications in materials science and synthetic chemistry.[27]
The field of bioorthogonal chemistry is continually evolving, with ongoing research focused on developing new reactions with even faster kinetics and improved biocompatibility. As our understanding of these complex chemical processes deepens, we can expect to see the development of even more sophisticated and powerful tools for probing and manipulating biological systems.
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- Alkyne Azide Click Chemistry Protocol for ADC Bioconjug
- Application Notes and Protocols for Tetrazine-TCO Ligation in Bioconjug
- The Core Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): An In-depth Technical Guide - Benchchem. BenchChem.
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- Tetrazine-TCO Lig
- Tetrazine Amino Acid Encoding for Rapid and Complete Protein Bioconjug
- Applications of Copper-Catalyzed Click Chemistry in Activity-Based Protein Profiling - MDPI. MDPI.
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- Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
- Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - NIH.
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- Copper-catalyzed click reaction on/in live cells - PMC - NIH.
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A Comparative Guide to the Bioorthogonality of 3,6-di(2-pyridinyl)-1,2,4,5-tetrazine Reactions
For researchers, scientists, and drug development professionals, the selection of the appropriate bioorthogonal chemical reporter pair is paramount for the success of in vivo imaging, drug delivery, and diagnostic applications. The inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained dienophile, most notably a trans-cyclooctene (TCO), has emerged as a cornerstone of bioorthogonal chemistry due to its exceptionally fast reaction kinetics and high specificity.[1] This guide provides a comparative analysis of 3,6-di(2-pyridinyl)-1,2,4,5-tetrazine (DPT), a prominent tetrazine derivative, focusing on its reaction kinetics, stability, and suitability for various bioorthogonal labeling applications. The information presented herein is intended to aid researchers in making informed decisions when selecting a tetrazine derivative for their specific experimental needs.
The Reactivity-Stability Trade-Off in Tetrazine Design
The power of tetrazine bioorthogonal chemistry lies in its tunability. The reactivity and stability of a tetrazine are critically influenced by the nature of the substituents at the 3 and 6 positions of the aromatic ring.[2][3] This creates an inherent trade-off that is a key consideration in the design and selection of tetrazine probes.[1]
-
Electron-Withdrawing Groups (EWGs): Substituents like the pyridyl groups in DPT are strongly electron-withdrawing. This characteristic lowers the energy of the tetrazine's Lowest Unoccupied Molecular Orbital (LUMO), accelerating the iEDDA cycloaddition.[2][3][4] However, this increased reactivity often comes at the cost of reduced stability in aqueous physiological environments, making the tetrazine more susceptible to degradation or reaction with endogenous nucleophiles.[1][5][6]
-
Electron-Donating Groups (EDGs): Conversely, electron-donating groups tend to enhance the tetrazine's stability but result in significantly slower reaction kinetics.[1][2][3]
DPT, also commonly referred to as 3,6-bis(2-pyridyl)-s-tetrazine (DP-Tz), sits at the high-reactivity end of this spectrum, making it a tool of choice for applications where reaction speed is the highest priority.[4][7]
Performance Comparison of Tetrazine Derivatives
The choice of tetrazine is dictated by the specific demands of an experiment, such as the required reaction speed, the duration of the experiment, and the biological environment. DPT is often benchmarked against other derivatives to highlight its unique characteristics.
| Tetrazine Derivative | Common Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Stability (Half-life) | Key Features & Applications |
| 3,6-di(2-pyridinyl)-s-tetrazine (DPT / DP-Tz) | TCO | ~2,000 - 22,000 | Low; susceptible to degradation in aqueous solutions (t½ ≈ 9.6 h in PBS).[6] | Exceptionally fast kinetics make it ideal for rapid labeling and pre-targeted in vivo imaging where the probe does not need to circulate for extended periods.[8] |
| 3-phenyl-6-(pyrimidin-2-yl)-1,2,4,5-tetrazine | TCO | >39,000[9] | Moderate | High reactivity combined with potentially improved stability over DPT, suitable for PET imaging applications.[9] |
| 3-(p-aminophenyl)-1,2,4,5-tetrazine | TCO | ~300 | High | A balance of good stability and moderate reactivity. Often used as a benchmark and for applications requiring longer incubation times.[2] |
| 3,6-diphenyl-1,2,4,5-tetrazine (DP-Tz) | BCN | 3.6[4] | High | Slower kinetics but generally more stable. Used when reaction speed is not the primary concern. |
| 3,6-dimethyl-1,2,4,5-tetrazine | TCO | ~2 | Moderate; t½ ≈ 14 h in PBS.[6] | Slower reactivity, but its small size can be advantageous. Susceptible to hydrolysis.[6] |
| Triazolyl-tetrazine | axial-TCO | 10,332[10] | High | Offers a combination of rapid kinetics and excellent metabolic stability, representing a newer class of probes.[10] |
Experimental Protocols for Assessing Bioorthogonality
To validate the suitability of DPT or any tetrazine derivative for a specific biological application, a rigorous assessment of its kinetic profile, stability, and potential for side reactions is essential.
Protocol 1: Determination of Second-Order Rate Constant (k₂)
The rate constant is the most critical quantitative measure of a bioorthogonal reaction's efficiency. It is typically determined under pseudo-first-order conditions where the dienophile (e.g., TCO) is present in large excess relative to the tetrazine.
Causality: By using a significant excess of the dienophile, its concentration remains effectively constant throughout the reaction. This simplifies the kinetics, allowing the reaction to be treated as a first-order process with respect to the tetrazine, which makes the rate constant easier to calculate accurately.
Step-by-Step Methodology:
-
Prepare Stock Solutions: Create concentrated stock solutions of DPT (e.g., 10 mM in DMSO) and the dienophile (e.g., 100 mM TCO in DMSO).
-
Reaction Setup: In a quartz cuvette, dilute the DPT stock solution in the desired reaction buffer (e.g., PBS, pH 7.4) to a final concentration where its absorbance is within the linear range of the spectrophotometer (typically ~50-100 µM). The characteristic pink/red color of the tetrazine allows for easy monitoring.
-
Initiate Reaction: Add a large excess (at least 10-fold) of the dienophile to the cuvette to initiate the reaction. Mix quickly and thoroughly.
-
Data Acquisition: Immediately begin monitoring the decrease in absorbance of the tetrazine chromophore (for DPT, λ_max ≈ 520 nm) over time using a UV-Vis spectrophotometer. Record data points at regular intervals until the reaction is complete.
-
Data Analysis:
-
Calculate the observed rate constant (k_obs) by fitting the absorbance decay data to a single exponential function: Aₜ = A₀ * e^(-k_obs * t).
-
Alternatively, plot ln(A₀/Aₜ) versus time (t). The slope of the resulting linear fit is equal to k_obs.
-
Determine the second-order rate constant (k₂) by dividing k_obs by the concentration of the dienophile used in excess: k₂ = k_obs / [Dienophile].
-
-
Validation: Repeat the experiment with at least two other excess concentrations of the dienophile. A plot of k_obs versus [Dienophile] should yield a straight line through the origin with a slope equal to k₂. This confirms the reaction is second-order.
Protocol 2: Assessment of Stability in Physiological Media
Bioorthogonal probes must remain intact in biological environments long enough to react with their target. This protocol assesses the stability of DPT in conditions mimicking a cell culture or in vivo environment.
Causality: Incubating the tetrazine directly in complex media like DMEM supplemented with fetal bovine serum (FBS) exposes it to a wide range of biological molecules and enzymes. This provides a more realistic assessment of its stability compared to a simple buffer solution.
Step-by-Step Methodology:
-
Prepare Samples: Add a small aliquot of the DPT stock solution to pre-warmed (37°C) physiological medium (e.g., PBS, or DMEM + 10% FBS) to a final concentration of ~100 µM.
-
Incubation: Incubate the solution at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), remove an aliquot of the sample.
-
Quench and Analyze: Immediately analyze the aliquot or quench any potential degradation by flash-freezing in liquid nitrogen and storing at -80°C until analysis.
-
Quantification: Analyze the samples using reverse-phase HPLC (RP-HPLC). Monitor the tetrazine peak area at its characteristic wavelength.
-
Data Analysis: Plot the percentage of intact tetrazine remaining (relative to the t=0 time point) versus time. From this decay curve, calculate the half-life (t½) of the tetrazine under these conditions.
Protocol 3: Evaluation of Side-Reactivity with Biological Nucleophiles
True bioorthogonality requires a lack of reactivity with endogenous functional groups. Thiols, present in high concentrations in the form of cysteine residues and glutathione (GSH), are the most common biological nucleophiles that can potentially react with tetrazines.[11]
Causality: This experiment directly challenges the tetrazine with a high concentration of a potent biological nucleophile. The use of mass spectrometry is critical as it can definitively identify the formation of any unintended adducts (e.g., a tetrazine-GSH conjugate), providing unequivocal evidence of a side reaction.
Step-by-Step Methodology:
-
Reaction Setup: Prepare two samples.
-
Test Sample: Incubate DPT (~100 µM) with a physiologically relevant concentration of a model thiol (e.g., 1-5 mM Glutathione) in PBS at 37°C.
-
Control Sample: Incubate DPT (~100 µM) in PBS alone at 37°C.
-
-
Monitoring: Monitor the reaction over an extended period (e.g., 24 hours).
-
Analysis: At various time points, analyze aliquots from both test and control samples using LC-MS (Liquid Chromatography-Mass Spectrometry).
-
Look for a decrease in the mass signal corresponding to DPT in the test sample compared to the control.
-
Search for the appearance of a new mass peak corresponding to the expected mass of the DPT-thiol adduct.
-
-
Interpretation: The presence of a DPT-thiol adduct confirms a side reaction. While DPT is highly reactive in iEDDA reactions, its electron-deficient ring can be susceptible to nucleophilic attack, a reaction sometimes referred to as a Tetrazine-Thiol Exchange (TeTEx).[11]
Conclusion
3,6-di(2-pyridinyl)-1,2,4,5-tetrazine is a powerful tool in the bioorthogonal chemistry toolkit, distinguished by its exceptionally rapid reaction kinetics. This high reactivity, however, is coupled with lower stability in aqueous environments compared to more electron-rich derivatives. The decision to use DPT should be based on a careful consideration of the experimental requirements. For applications demanding near-instantaneous labeling, such as pre-targeted PET imaging, DPT is an outstanding candidate. For longitudinal studies requiring prolonged stability, a more stable derivative may be more appropriate. The protocols outlined above provide a robust framework for researchers to empirically validate the bioorthogonality of DPT and other tetrazine derivatives, ensuring the selection of the optimal probe for advancing their research in chemical biology and drug development.
References
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- Karver, M. R., Weissleder, R., & Hilderbrand, S. A. (2011). Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation.
- BenchChem. (2025). Side reactions of 3,6-Bis(diethylamino)-1,2,4,5-tetrazine with biological nucleophiles. BenchChem Tech Support.
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- van der Velden, J. L. J., et al. (2018). Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids.
- Chem-Impex. (n.d.). 3,6-Di(2-pyridyl)-1,2,4,5-tetrazine. Chem-Impex Product Page.
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- Zhang, G., et al. (2020). Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs. Molecules, 25(23), 5737.
- Devaraj, N. K. (2018). Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles. Accounts of Chemical Research, 51(5), 1032-1042.
- Lee, Y. A., et al. (2024).
- Mindt, T. L., et al. (2018). Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry.
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Navigating the Reactivity-Stability Tightrope: A Comparative Guide to Pyridyl-Substituted Tetrazines in Biological Media
For researchers, scientists, and drug development professionals, the choice of a bioorthogonal reagent is a critical decision that can dictate the success of in vivo imaging, drug delivery, and diagnostic endeavors. Among the arsenal of bioorthogonal tools, the inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained dienophile stands out for its exceptional speed and specificity.[1][2] This guide provides an in-depth comparative analysis of pyridyl-substituted tetrazines, focusing on the crucial interplay between their reactivity and stability in biological environments.
The utility of a tetrazine in a biological system is not solely defined by its reaction kinetics. A delicate equilibrium must be struck between rapid reactivity, sufficient stability in physiological media to reach its target, and favorable pharmacokinetic properties.[3] Pyridyl-substituted tetrazines have garnered significant attention due to the electron-withdrawing nature of the pyridine ring, which accelerates the iEDDA reaction.[3] However, this heightened reactivity often comes at the cost of diminished stability, a classic trade-off in probe design.[1][4]
The Influence of Pyridyl Substitution on Reactivity and Stability
The position of the nitrogen atom within the pyridyl ring, as well as the overall substitution pattern on the tetrazine core, profoundly impacts both the reaction rate and the molecule's resilience in biological milieu.
The Reactivity-Stability Conundrum
Electron-withdrawing groups, such as a pyridyl substituent, generally increase the rate of the iEDDA reaction by lowering the energy of the tetrazine's Lowest Unoccupied Molecular Orbital (LUMO).[5][6] This electronic effect makes the tetrazine a more potent diene for the cycloaddition reaction. However, this same electron-withdrawing character can also render the tetrazine more susceptible to degradation in aqueous environments, a phenomenon that has been a significant hurdle in their application.[1][7] Conversely, electron-donating groups tend to enhance stability but at the expense of slower reaction kinetics.[1][7]
Recent computational and experimental studies have revealed a more nuanced picture that transcends simple electronic effects. Intramolecular repulsive interactions between the nitrogen atom of a 2-pyridyl substituent and the adjacent nitrogen of the tetrazine ring can cause distortion in the tetrazine's structure.[4][8] This pre-distortion of the tetrazine reactant reduces the energy required to reach the transition state of the Diels-Alder reaction, thereby accelerating the cycloaddition.[6][8] Crucially, this distortion-induced reactivity enhancement does not necessarily correlate with decreased stability, offering a potential strategy to circumvent the traditional reactivity-stability trade-off.[4][8]
Positional Isomers: 2-Pyridyl vs. 4-Pyridyl
While it was initially hypothesized that 4-pyridyl-substituted tetrazines would be more reactive than their 2-pyridyl counterparts based on frontier molecular orbital (FMO) interactions, experimental data has shown that 2-pyridyl tetrazines are significantly more reactive.[4][8] This enhanced reactivity is attributed to the aforementioned intramolecular nitrogen-nitrogen repulsion, which is unique to the 2-pyridyl substitution pattern.[4][8]
However, this increased reactivity of 2-pyridyl tetrazines often coincides with limited stability.[4] For instance, in one study, a bis(2-pyridyl)tetrazine (2Pyr2) showed almost complete degradation within 24 hours in a full cell growth medium at 37 °C.[4] In contrast, other highly reactive tetrazines, such as those substituted with dihydropyridazine (DHP), demonstrated exceptional stability under the same conditions, with over 90% remaining intact.[4][8] This highlights that while the 2-pyridyl substituent is a potent activator for the iEDDA reaction, its impact on stability must be carefully considered for applications requiring longer in vivo half-lives.
Comparative Stability Data
The stability of tetrazines in biological media is a critical parameter for their successful application. The following table summarizes stability data for various pyridyl-substituted tetrazines and other relevant derivatives from published studies.
| Tetrazine Derivative | Biological Medium | Incubation Time (h) | % Remaining | Reference |
| Pyridyl-Substituted | ||||
| 4-Pyridyl (4Pyr) | Full cell growth medium, 37°C | 24 | <15% | [4][8] |
| bis(2-pyridyl) (2Pyr2) | Full cell growth medium, 37°C | 24 | <1% | [4][8] |
| Dipyridyl-s-tetrazine (2a) | 1:9 DMSO/PBS (pH 7.4), 37°C | 12 | ~15-40% | [9] |
| Pyridyl-tetrazine (Py-Tz) | DMEM + 10% FBS, 37°C | 48 | <13% | [10][11] |
| Other Derivatives | ||||
| Methyl-DHP (MeDHP) | Full cell growth medium, 37°C | 24 | >90% | [4][8] |
| DHP2 | Full cell growth medium, 37°C | 24 | >90% | [4][8] |
| Triazolyl-tetrazine (Ta-Tz) | DMEM + 10% FBS, 37°C | 48 | >63% | [10][11] |
| Phenyl-tetrazine (Ph-Tz) | DMEM + 10% FBS, 37°C | 48 | >63% | [10][11] |
| Methyl-tetrazine (Me-Tz) | DMEM + 10% FBS, 37°C | 48 | >63% | [10][11] |
| H-tetrazine (H-Tz) | DMEM + 10% FBS, 37°C | 48 | <13% | [10][11] |
This table is a compilation of data from multiple sources and experimental conditions may vary.
Experimental Protocol for Assessing Tetrazine Stability
To ensure the trustworthiness of stability data, a standardized and self-validating protocol is essential. The following is a detailed methodology for assessing the stability of tetrazines in biological media.
Objective:
To quantify the degradation of a tetrazine derivative over time in a biologically relevant medium at physiological temperature.
Materials:
-
Tetrazine compound of interest
-
Biological medium (e.g., Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS), phosphate-buffered saline (PBS))
-
DMSO (for stock solution preparation)
-
96-well microplate
-
Incubator set to 37°C
-
UV-Vis spectrophotometer or HPLC-MS system
-
Control tetrazine with known stability (optional)
Workflow Diagram:
Caption: Workflow for assessing tetrazine stability in biological media.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the tetrazine compound in DMSO (e.g., 10 mM). The use of DMSO is necessary for initial solubilization, but its final concentration in the assay should be kept low (e.g., <1%) to minimize solvent effects.
-
Working Solution Preparation: Dilute the tetrazine stock solution into the pre-warmed biological medium of choice (e.g., DMEM + 10% FBS) to a final concentration suitable for detection (e.g., 100 µM). Ensure thorough mixing.
-
Plating: Aliquot the working solution into multiple wells of a 96-well plate. Include wells with the biological medium only as a blank.
-
Initial Measurement (Time = 0): Immediately measure the absorbance of the tetrazine at its λmax (typically around 520-540 nm) using a plate reader. Alternatively, for higher accuracy and to identify degradation products, an initial sample can be analyzed by HPLC-MS. This initial reading serves as the 100% reference point.
-
Incubation: Place the 96-well plate in an incubator at 37°C.
-
Time-Point Measurements: At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48 hours), remove the plate from the incubator and measure the absorbance or analyze a sample by HPLC-MS.
-
Data Analysis:
-
Subtract the absorbance of the blank from the absorbance of the tetrazine-containing wells at each time point.
-
Calculate the percentage of tetrazine remaining at each time point using the following formula: % Remaining = (Absorbance at time t / Absorbance at time 0) * 100
-
Plot the percentage of remaining tetrazine against time to visualize the degradation profile.
-
Causality and Self-Validation:
-
Rationale for 37°C: This temperature mimics physiological conditions in mammals, providing a more accurate assessment of in vivo stability.
-
Choice of Biological Medium: Using a complex medium like DMEM with FBS is crucial as it contains various nucleophiles, enzymes, and reducing agents that can contribute to tetrazine degradation, offering a more realistic model than simple buffers like PBS.[10][11][12]
-
HPLC-MS as a Gold Standard: While UV-Vis spectrophotometry is a convenient high-throughput method, HPLC-MS provides more definitive data by separating the parent tetrazine from its degradation products, allowing for more accurate quantification and identification of degradation pathways.[10][11]
-
Inclusion of Controls: Running a known stable and a known unstable tetrazine in parallel can help validate the experimental setup and provide a valuable benchmark for comparison.
Overcoming the Stability Challenge: The Rise of Novel Scaffolds
The inherent instability of some pyridyl-substituted tetrazines has spurred the development of new tetrazine scaffolds that offer both high reactivity and enhanced stability.
Triazolyl-Tetrazines: A Promising Alternative
Recently, triazolyl-substituted tetrazines have emerged as a compelling alternative.[10][11] The 1,4-triazole substituent is a weak inductively electron-withdrawing group, which contributes to improved physiological stability compared to pyridyl- or monosubstituted tetrazines.[11] Furthermore, intramolecular electron-pair repulsion between the nitrogen atoms of the triazolyl and tetrazine rings is thought to promote bioorthogonal kinetics, similar to the distortion effect observed in 2-pyridyl tetrazines.[10]
Experimental data supports this design rationale. A triazolyl-tetrazine derivative demonstrated significantly greater stability than its pyridyl-tetrazine counterpart in DMEM with 10% FBS, with over 63% remaining after 48 hours compared to less than 13% for the pyridyl analog.[10][11] Importantly, this enhanced stability was not accompanied by a drastic reduction in reactivity. The second-order rate constant for the reaction of the triazolyl-tetrazine with a trans-cyclooctene (TCO) derivative was still on the same order of magnitude as that of the highly reactive pyridyl-tetrazine.[10]
The Logic of Triazolyl-Tetrazine Design:
Caption: Design logic comparing pyridyl and triazolyl substituents on tetrazines.
Conclusion and Future Outlook
The selection of a tetrazine for in vivo applications requires a careful balancing act between reactivity and stability. While pyridyl-substituted tetrazines, particularly 2-pyridyl derivatives, offer exceptionally high reaction rates, their utility can be limited by their propensity for degradation in biological media.[4][10] Understanding the mechanistic underpinnings of both reactivity—including electronic and distortion effects—and degradation pathways is paramount for the rational design of next-generation bioorthogonal probes.
The development of novel scaffolds, such as triazolyl-tetrazines, that defy the conventional reactivity-stability trade-off represents a significant advancement in the field.[10][11] These new reagents, which combine high stability with rapid kinetics, are poised to expand the scope of bioorthogonal chemistry in challenging in vivo settings, from real-time imaging to targeted drug delivery. As researchers continue to unravel the complex interplay of factors governing tetrazine performance, we can anticipate the emergence of even more robust and efficient tools for probing and manipulating biological systems.
References
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A Senior Application Scientist's Guide to 3,6-di(2-pyridinyl)-1,2,4,5-tetrazine: A Comparative Analysis for High-Performance Bioorthogonal Ligation
Welcome to a detailed examination of 3,6-di(2-pyridinyl)-1,2,4,5-tetrazine, a cornerstone reagent in the field of bioorthogonal chemistry. Known interchangeably as DP-Tz or DPT, this electron-deficient heterocycle has garnered significant attention for its exceptional performance in inverse-electron-demand Diels-Alder (iEDDA) reactions. This guide provides an in-depth comparison of DPT's reactivity with various dienophiles, benchmarks its performance against common alternatives, and offers expert insights and validated protocols to inform your experimental design. For researchers in drug development and chemical biology, selecting the optimal chemical ligation pair is paramount; this document serves as a critical resource for making that choice.
The Engine of Bioorthogonal Chemistry: The iEDDA Reaction
The power of tetrazine chemistry lies in the inverse-electron-demand Diels-Alder reaction, a rapid and highly selective cycloaddition that thrives in complex biological environments without the need for cytotoxic catalysts.[1][2] The reaction mechanism involves an electron-deficient diene (the tetrazine) reacting with an electron-rich or, more commonly, a strained dienophile. This [4+2] cycloaddition is typically followed by a retro-Diels-Alder reaction that releases nitrogen gas (N₂), an irreversible step that drives the reaction to completion. The resulting product is a stable dihydropyridazine, which can subsequently tautomerize or oxidize to the corresponding aromatic pyridazine.[3][4][5]
The pyridyl substituents on the DPT ring are strongly electron-withdrawing, which significantly lowers the energy of the tetrazine's Lowest Unoccupied Molecular Orbital (LUMO). This electronic feature is the primary driver of its heightened reactivity compared to tetrazines bearing electron-donating or neutral substituents.[6][7]
Caption: The inverse-electron-demand Diels-Alder (iEDDA) reaction pathway.
Performance of DPT with Key Dienophiles
The choice of dienophile is as critical as the choice of tetrazine. The reaction kinetics are profoundly influenced by the dienophile's ring strain and electronic properties.
Trans-cyclooctenes (TCOs): The Premier Reaction Partner
Trans-cyclooctene and its derivatives are the most potent dienophiles for iEDDA reactions due to their significant ring strain.[6] The pairing of DPT with TCO results in some of the fastest bioorthogonal reaction rates ever reported, making this combination ideal for applications requiring rapid labeling at low, physiologically relevant concentrations.[2][3]
The reaction is so rapid that in aqueous media, it can be "too fast to measure" by conventional stopped-flow techniques.[3] This acceleration in aqueous environments is attributed in part to a hydrophobic effect, which promotes the association of the reactants.[3]
Norbornenes and Other Strained Alkenes
While TCOs offer unparalleled speed, norbornene-based dienophiles present a more stable and readily available alternative.[6] The reaction of DPT with norbornenes is considerably slower than with TCOs but remains a robust and widely used ligation method. For context, while DPT-TCO reactions have rates in the thousands of M⁻¹s⁻¹, reactions with norbornenes are typically in the single digits.[3] DPT also demonstrates efficient reactivity with other strained dienophiles, such as bicyclo[6.1.0]nonyne (BCN), with reported rate constants of 118 M⁻¹s⁻¹, showcasing its versatility.[7]
Quantitative Performance Data: DPT in Action
The following table summarizes the second-order rate constants (k₂) for the reaction of DPT with various dienophiles, providing a clear quantitative comparison.
| Dienophile | Solvent System | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| trans-Cyclooctene (TCO) | Methanol | 25 | 22,000 | [3] |
| trans-Cyclooctene (TCO) | 9:1 Methanol:Water | Not Specified | 2,000 | [2][3] |
| trans-Cyclooctene (TCO) | Methanol | Not Specified | 1,100 | [3] |
| Bicyclo[6.1.0]nonyne (BCN) | Methanol | Ambient | 118 | [7] |
This data illustrates the profound impact of both the dienophile and the solvent system on the reaction kinetics.
Comparative Analysis: DPT vs. Alternative Tetrazines
The utility of a tetrazine is defined by a critical trade-off between reaction kinetics and stability. The substituents at the 3 and 6 positions of the tetrazine ring dictate these properties.
-
Electron-Withdrawing Groups (e.g., Pyridyl in DPT): These groups create a more electron-deficient tetrazine core, dramatically increasing the iEDDA reaction rate. However, this same property renders the tetrazine more susceptible to degradation in aqueous environments.[6][8][9]
-
Electron-Donating/Neutral Groups (e.g., Phenyl, Methyl): These groups enhance the tetrazine's stability, particularly in aqueous buffers, but at the cost of significantly slower reaction kinetics.[6][10]
| Tetrazine Derivative | Key Feature | Reactivity (k₂ with BCN in MeOH) | Aqueous Stability | Ideal Use Case |
| 3,6-di(2-pyridinyl)-tetrazine (DPT) | High Reactivity | 118 M⁻¹s⁻¹[7] | Moderate; susceptible to degradation over hours.[8][9] | Rapid in vivo imaging, low concentration labeling. |
| 3,6-diphenyl-tetrazine (DPP-Tz) | Balanced | 3.6 M⁻¹s⁻¹[7] | Good; more stable than DPT.[8] | Applications requiring longer incubation times. |
| 3,6-dimethyl-tetrazine (DMT-Tz) | High Stability | Slower than DPP-Tz[5] | Excellent | Multi-day experiments, harsh conditions. |
As the data shows, DPT is approximately 37 times more reactive with BCN than 3,6-diphenyl-tetrazine, highlighting the powerful effect of the pyridyl substituents.[7]
Experimental Protocols
The following is a generalized, self-validating protocol for conducting a strain-promoted iEDDA reaction with DPT. The disappearance of the tetrazine's characteristic magenta color provides a convenient visual confirmation of reaction progress.
General Protocol: DPT Ligation with a Strained Dienophile
-
Reagent Preparation:
-
Prepare a stock solution of 3,6-di(2-pyridinyl)-1,2,4,5-tetrazine (DPT) in a suitable solvent (e.g., Methanol, DMSO, or DMF). A typical concentration is 1-10 mM.
-
Prepare a stock solution of the strained dienophile (e.g., a TCO or BCN derivative) in the same solvent at a slight molar excess (e.g., 1.1 to 1.5 equivalents).
-
-
Reaction Execution:
-
In a reaction vessel, add the solution containing your dienophile-functionalized substrate.
-
Add the DPT stock solution to initiate the reaction. If working in an aqueous medium, ensure efficient mixing.
-
Stir the reaction at the desired temperature (ambient temperature is often sufficient).
-
-
Monitoring and Validation:
-
The progress of the reaction can be monitored visually by the disappearance of the DPT's magenta color.
-
For quantitative analysis, monitor the reaction by TLC, LC-MS, or by UV-Vis spectroscopy, tracking the decrease in the tetrazine's absorbance peak (around 520 nm).
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture can be concentrated in vacuo.
-
If necessary, the resulting product can be purified by standard methods such as flash column chromatography on silica gel.
-
Caption: A typical experimental workflow for tetrazine-dienophile ligation.
Expert Insights & Practical Considerations
-
The Stability Question: The primary drawback of DPT is its limited stability in aqueous solutions compared to its electron-rich counterparts. Studies have shown that dipyridyl-tetrazines can experience 60-85% degradation after 12 hours in a PBS buffer (pH 7.4) at 37°C.[8] This is a critical design parameter: for experiments requiring long incubation periods, a more stable tetrazine like DPP-Tz may be a more appropriate choice, despite its slower kinetics.
-
Solubility: DPT is only slightly soluble in water, which may necessitate the use of co-solvents like DMSO or methanol for biological experiments to ensure effective concentrations.[11]
-
The Final Product: Be aware that the initial dihydropyridazine product is not always the final isolated species. In aqueous or protic media, it can rearrange or be oxidized to the fully aromatic pyridazine.[2][3] This transformation can alter the physicochemical properties (e.g., fluorescence, polarity) of the final conjugate, which must be considered during product characterization.
Conclusion
3,6-di(2-pyridinyl)-1,2,4,5-tetrazine stands as a premier reagent for bioorthogonal chemistry, offering an exceptional combination of reactivity and selectivity. Its performance, particularly with highly strained dienophiles like trans-cyclooctene, enables chemical transformations in biological systems with unparalleled speed. However, its utility must be carefully weighed against its moderate aqueous stability. By understanding the inherent trade-offs between DPT and its more stable analogues, researchers can strategically select the optimal tetrazine to drive their discoveries in drug delivery, diagnostics, and in vivo imaging.
References
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Blackman, M. L., et al. (2008). trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling. Journal of the American Chemical Society. Available at: [Link]
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Sperling, O., et al. (2015). Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation. Polymer Chemistry. Available at: [Link]
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Wiedmann, T., et al. (2020). Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry. Bioconjugate Chemistry. Available at: [Link]
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Versteegen, R. M., et al. (2018). Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids. Bioconjugate Chemistry. Available at: [Link]
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Fisher Scientific. 3,6-Di-2-pyridyl-1,2,4,5-tetrazine, 96%. Fisher Scientific. Available at: [Link]
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Karver, M. R., et al. (2012). Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. Harvard University DASH. Available at: [Link]
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Wang, M., et al. (2012). 3,6-Substituted-1,2,4,5-tetrazines: tuning reaction rates for staged labeling applications. Organic & Biomolecular Chemistry. Available at: [Link]
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Takaoka, Y., et al. (2017). Radiolabelling of peptides with tetrazine ligation based on the inverse electron-demand Diels–Alder reaction: rapid, catalyst-free and mild conversion of 1,4-dihydropyridazines to pyridazines. Chemical Communications. Available at: [Link]
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Boger, D. L., et al. (2000). Two Novel 1,2,4,5-Tetrazines that Participate in Inverse Electron Demand Diels–Alder Reactions with an Unexpected Regioselectivity. The Journal of Organic Chemistry. Available at: [Link]
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Wagner, J., et al. (2018). Substituent Effects in Bioorthogonal Diels–Alder Reactions of 1,2,4,5‐Tetrazines. Chemistry – A European Journal. Available at: [Link]
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Karver, M. R., et al. (2011). Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. Bioconjugate Chemistry. Available at: [Link]
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ResearchGate. Synthetic methods for 3,6-substituted-1,2,4,5-tetrazine. ResearchGate. Available at: [Link]
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Ramachary, D. B., et al. (2012). Proline-Catalyzed Direct Inverse Electron Demand Diels–Alder Reactions of Ketones with 1,2,4,5-Tetrazines. Organic Letters. Available at: [Link]
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El-Qisairi, A. K., et al. (2008). Synthesis and Characterization of 3,6-(2-pyridyl)-1,2,4,5-tetrazine Complexes with Gold(III). Jordan Journal of Chemistry. Available at: [Link]
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A Senior Application Scientist's Guide to the Reaction Kinetics of 3,6-di(2-pyridinyl)-1,2,4,5-tetrazine (DPT)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Welcome to a detailed examination of the reaction kinetics of 3,6-di(2-pyridinyl)-1,2,4,5-tetrazine, a cornerstone molecule in the field of bioorthogonal chemistry. This guide moves beyond a simple recitation of facts to provide a synthesized, field-proven perspective on why this molecule behaves as it does and how its kinetic properties can be harnessed for advanced applications in biology and medicine. As your senior application scientist, my goal is to explain the causality behind the data, ensuring every protocol and piece of information is not just presented, but understood in a practical, self-validating context.
The Rise of DPT in Bioorthogonal Chemistry
Bioorthogonal 'click' chemistry encompasses reactions that can proceed within complex biological systems without interfering with native biochemical processes.[1][2] Among the most powerful of these is the inverse-electron-demand Diels-Alder (IEDDA) reaction between a 1,2,4,5-tetrazine and a strained alkene or alkyne dienophile.[1][3][4] This reaction is prized for its exceptionally fast kinetics, high specificity, and biocompatibility, as it requires no catalyst and can proceed at low concentrations.[4][5]
Within the diverse family of tetrazines, 3,6-di(2-pyridinyl)-1,2,4,5-tetrazine (DPT) stands out. Its unique electronic properties, conferred by the two pyridyl substituents, grant it a highly favorable kinetic profile for rapid bioconjugation. This guide will dissect the factors governing its reactivity, compare its performance against key alternatives, and provide the experimental framework needed to validate its use in your research.
The Engine of Reactivity: Understanding the IEDDA Mechanism
The speed of the tetrazine-alkene cycloaddition is fundamentally governed by frontier molecular orbital (FMO) theory. In an inverse-electron-demand Diels-Alder reaction, the key interaction is between the Highest Occupied Molecular Orbital (HOMO) of the dienophile (the alkene) and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene (the tetrazine). The smaller the energy gap between these two orbitals, the faster the reaction.[6]
The primary role of substituents on the tetrazine ring is to modulate its LUMO energy. Electron-withdrawing groups pull electron density from the tetrazine core, lowering the energy of its LUMO. This narrows the HOMO-LUMO gap, accelerating the reaction.[6][7] The two pyridyl groups on DPT are potent electron-withdrawing substituents, making it an exceptionally reactive diene.[6]
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A Senior Application Scientist's Guide to Evaluating 3,6-di(2-pyridinyl)-1,2,4,5-tetrazine in Pretargeted Imaging
This guide provides an in-depth, objective comparison of 3,6-di(2-pyridinyl)-1,2,4,5-tetrazine (DP-tetrazine) for pretargeted imaging applications. Designed for researchers, scientists, and drug development professionals, this document synthesizes performance data, explains the causality behind experimental choices, and offers field-proven insights to aid in the rational design of next-generation imaging and therapeutic strategies.
The Pretargeting Paradigm: A New Era in Molecular Imaging
Conventional radioimmunotherapy and imaging rely on directly labeling a monoclonal antibody (mAb) with a radionuclide. While specific, this approach is hampered by the slow pharmacokinetics of large antibodies, leading to prolonged circulation times, low initial target-to-background ratios (TBRs), and significant radiation exposure to healthy tissues.[1][2][3]
Pretargeted imaging elegantly circumvents these limitations by decoupling the targeting and imaging steps.[1][2][4][5] The strategy involves two key stages:
-
Pretargeting Step: An unlabeled, modified mAb is administered and allowed to accumulate at the target site (e.g., a tumor) while clearing from the bloodstream and non-target tissues.[1][2]
-
Imaging Step: After a sufficient clearance interval, a small, radiolabeled molecule with rapid pharmacokinetics is injected. This molecule selectively and rapidly binds to the pre-accumulated mAb at the target site.[1][2][3]
This two-step method combines the high specificity of antibodies with the fast clearance of small molecules, enabling high-contrast imaging shortly after administration of the radiolabel and significantly reducing the patient's radiation burden.[6][7] The success of this approach hinges on the use of a bioorthogonal chemical reaction—a reaction that occurs rapidly and selectively within a living system without interfering with native biochemical processes.[8]
The Engine of Pretargeting: Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloaddition
Among the suite of bioorthogonal reactions, the inverse-electron-demand Diels-Alder (IEDDA) reaction between a 1,2,4,5-tetrazine (Tz) and a strained dienophile, most commonly a trans-cyclooctene (TCO), has become the state-of-the-art for pretargeting applications.[9][10][11] This ligation is favored for its exceptionally fast reaction kinetics (with second-order rate constants reaching up to 10^6 M⁻¹s⁻¹), high selectivity, and the formation of a stable covalent bond in vivo.[6][12][13]
The general workflow for IEDDA-based pretargeted imaging is as follows:
Caption: Pretargeted imaging workflow using the IEDDA reaction.
The efficiency of this entire process is critically dependent on the properties of the tetrazine component. An ideal tetrazine for pretargeted imaging must exhibit:
-
High Reactivity: To ensure rapid capture of the radiolabel at the target site, even at low in vivo concentrations.
-
High Stability: To prevent degradation in the bloodstream before reaching the target.
-
Favorable Pharmacokinetics: Rapid clearance of unreacted tetrazine from the body to minimize background signal.
Performance Evaluation: 3,6-di(2-pyridinyl)-1,2,4,5-tetrazine (DP-tetrazine)
The structure of a tetrazine dictates its reactivity and stability. Electron-withdrawing substituents on the tetrazine ring accelerate the IEDDA reaction. 3,6-di(2-pyridinyl)-1,2,4,5-tetrazine (DP-tetrazine) is a prime example of a highly reactive scaffold due to the strong electron-withdrawing nature of its two pyridyl groups.[14][15]
Caption: IEDDA reaction between a TCO-mAb and DP-tetrazine.
Comparative Performance Data
To objectively evaluate the efficiency of DP-tetrazine, we must compare its performance against other commonly used tetrazine scaffolds. The following table summarizes key experimental data from literature, focusing on the second-order rate constant (k₂) of the reaction with a dienophile, a direct measure of reactivity.
| Tetrazine Derivative | Dienophile | Solvent | k₂ (M⁻¹s⁻¹) | Key Observation | Reference |
| 3,6-di(2-pyridyl)-1,2,4,5-tetrazine (DP-tetrazine) | BCN | Methanol | 118 | 37-fold faster than diphenyl-tetrazine, highlighting the activating effect of pyridyl groups. | [14] |
| 3,6-diphenyl-1,2,4,5-tetrazine | BCN | Methanol | 3.6 | A common, less reactive benchmark. | [14] |
| 3-phenyl-1,2,4,5-tetrazine | TCO | - | - | Characterized by fast kinetics due to minimal steric hindrance. | [16] |
| 3-(p-methoxyphenyl)-6-phenyl-1,2,4,5-tetrazine | BCN | Methanol | 2.3 | Electron-donating groups slow the reaction rate compared to the diphenyl benchmark. | [14] |
| 3,6-bis(4-(trifluoromethyl)phenyl)-1,2,4,5-tetrazine | BCN | Methanol | 10 | Electron-withdrawing CF₃ groups increase reactivity over the diphenyl benchmark. | [14] |
| 3,6-bis(2-pyridyl)-1,2,4,5-tetrazine (scaffold) | TCO | Aqueous Buffer (37°C) | >50,000 | Demonstrates exceptionally high reactivity under physiological conditions. | [11][16] |
| 3-(4-benzylamino)-1,2,4,5-tetrazine | TCO | - | 6,000 | A balance of stability and rapid kinetics. | [17] |
BCN (Bicyclononyne) is a strained alkyne often used as a model dienophile for kinetic studies.
Analysis of DP-tetrazine's Efficiency:
The data unequivocally demonstrates that the dipyridyl substitution provides a significant kinetic advantage.[14] This high reactivity is crucial for successful in vivo applications, where the concentrations of both the pretargeted antibody and the injected radiotracer are exceedingly low. A high rate constant ensures that the "click" reaction occurs efficiently at the target site before the radiolabeled tetrazine is cleared from the body.[13]
Furthermore, studies evaluating various tetrazine scaffolds for in vivo performance have identified two key predictors for success: a high reaction rate constant (>50,000 M⁻¹s⁻¹) and low lipophilicity (calculated logD₇.₄ below -3).[11] The DP-tetrazine scaffold fits the high-reactivity criterion and can be modified with polar linkers to optimize its pharmacokinetic profile for rapid renal clearance and low non-specific tissue uptake.[3][16] This combination of extreme reactivity and tunable pharmacokinetics makes DP-tetrazine a leading candidate for clinical translation.[16][18]
Experimental Protocol: Pretargeted PET Imaging Using a DP-tetrazine Derivative
This protocol provides a self-validating system for evaluating a radiolabeled DP-tetrazine derivative in a tumor-bearing mouse model.
Materials and Reagents
-
Targeting Vector: TCO-conjugated monoclonal antibody (e.g., CC49-TCO).
-
Imaging Agent: Radiolabeled DP-tetrazine derivative (e.g., [¹⁸F]DP-Tz).
-
Animal Model: Nude mice bearing relevant tumor xenografts (e.g., LS174T).[19]
-
Instrumentation: PET/CT scanner, gamma counter.
-
Reagents: Saline (sterile, pH 7.4), PBS.
Step-by-Step Methodology
Step 1: Administration of TCO-Modified Antibody (Pretargeting)
-
Rationale: This initial step delivers the "docking site" (TCO) to the tumor. The dose must be sufficient for target saturation but low enough to avoid toxicity.
-
Procedure: Intravenously inject each mouse (via the tail vein) with the TCO-modified antibody (e.g., 50 µg of CC49-TCO in 100 µL sterile saline).
-
Control Group: Administer the unmodified antibody (e.g., CC49) to a separate cohort of mice. This group is critical to validate that the uptake of the radiolabeled tetrazine is dependent on the bioorthogonal reaction and not non-specific accumulation.
Step 2: Clearance Interval
-
Rationale: A lag period is essential to allow the TCO-mAb to accumulate at the tumor and, crucially, clear from the blood and non-target organs.[6] This interval is the primary determinant of the final image contrast. A 72-hour period is often optimal for intact antibodies.[19]
-
Procedure: House the animals for 72 hours post-injection, allowing for normal clearance of the antibody conjugate.
Step 3: Administration of Radiolabeled DP-tetrazine
-
Rationale: The small, radiolabeled tetrazine is administered to "click" with the TCO-mAb already localized at the tumor. Its rapid pharmacokinetics will lead to swift clearance of any unreacted tracer.
-
Procedure: Intravenously inject the radiolabeled DP-tetrazine (e.g., ~5 MBq of [¹⁸F]DP-Tz in 100 µL saline) into both the experimental (TCO-mAb) and control (unmodified mAb) groups.
Step 4: PET/CT Imaging
-
Rationale: Imaging is performed at a time point that balances tracer reaction at the tumor with clearance from the background. For highly reactive tetrazines, high-contrast images can be obtained within a few hours.
-
Procedure: Anesthetize the mice and perform dynamic or static PET/CT scans at 1-4 hours post-injection of the radiolabeled tetrazine.
Step 5: Ex Vivo Biodistribution (Validation)
-
Rationale: This is the gold standard for quantifying tracer uptake and validating the imaging results. It provides precise measurements of radioactivity in all relevant tissues.
-
Procedure: Immediately after the final imaging session, euthanize the mice.
-
Dissection: Harvest tumors, blood, and major organs (liver, kidneys, spleen, muscle, bone, etc.).
-
Quantification: Weigh each tissue sample and measure its radioactivity using a gamma counter. Calculate the uptake as the percentage of the injected dose per gram of tissue (%ID/g).
-
Analysis: Compare the %ID/g values between the experimental and control groups. A significantly higher tumor uptake in the TCO-mAb group confirms successful pretargeting. Calculate tumor-to-blood and tumor-to-muscle ratios to quantify imaging contrast.
Conclusion and Future Outlook
The evidence strongly supports the high efficiency of 3,6-di(2-pyridinyl)-1,2,4,5-tetrazine as a bioorthogonal component in pretargeted imaging. Its superior reaction kinetics, driven by the electron-withdrawing pyridyl substituents, enable rapid and efficient in vivo ligation, a prerequisite for achieving high tumor-to-background ratios. When combined with hydrophilic linkers to optimize pharmacokinetics, DP-tetrazine-based radiotracers stand out as exceptionally promising candidates for clinical applications in both PET imaging and targeted radionuclide therapy.[16][18]
Future research will likely focus on further fine-tuning the physicochemical properties of DP-tetrazine derivatives to achieve even faster clearance and lower non-specific uptake, pushing the boundaries of imaging sensitivity and therapeutic efficacy. The principles and protocols outlined in this guide provide a robust framework for the continued evaluation and development of this powerful class of molecules.
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Pretargeted brain PET imaging reveals amyloid-β pathology using a TCO-modified antibody and a fluorine-18-labeled tetrazine. National Institutes of Health (NIH). [Link]
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Pretargeted Nuclear Imaging and Radioimmunotherapy Based on the Inverse Electron-Demand Diels–Alder Reaction and Key Factors in the Pretargeted Synthetic Design. PubMed Central. [Link]
-
Trans-Cyclooctene-Functionalized PeptoBrushes with Improved Reaction Kinetics of the Tetrazine Ligation for Pretargeted Nuclear Imaging. ACS Publications. [Link]
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3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications. MDPI. [Link]
-
3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications. National Institutes of Health (NIH). [Link]
-
Radiolabelling of peptides with tetrazine ligation based on the inverse electron-demand Diels–Alder reaction: rapid, catalyst-free and mild conversion of 1,4-dihydropyridazines to pyridazines. National Institutes of Health (NIH). [Link]
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An 211At-labeled Tetrazine for Pretargeted Therapy. ACS Publications. [Link]
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A Pretargeted PET Imaging Strategy Based on Bioorthogonal Diels-Alder Click Chemistry. ResearchGate. [Link]
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Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. Harvard University. [Link]
-
Synthesis and Characterization of 3,6-(2-pyridyl)-1,2,4,5-tetrazine Complexes with Gold(III). An-Najah National University. [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 3,6-Di(2-pyridinyl)-1,2-dihydro-1,2,4,5-tetrazine
As researchers and scientists at the forefront of drug development and chemical synthesis, our commitment to innovation is paralleled by our responsibility to ensure safety and environmental stewardship. 3,6-Di(2-pyridinyl)-1,2-dihydro-1,2,4,5-tetrazine and its derivatives are powerful tools in bioorthogonal chemistry, yet their lifecycle management, particularly disposal, demands meticulous attention to detail. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Hazard Identification and Risk Assessment: Understanding the Compound
Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. 3,6-Di(2-pyridinyl)-1,2,4,5-tetrazine is classified with the following hazards:
-
Skin Irritation (Category 2) [1]
-
Serious Eye Irritation (Category 2A) [1]
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system [1]
The primary routes of exposure are inhalation, ingestion, and skin/eye contact. Therefore, all handling and disposal procedures must be conducted in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[2]
Personal Protective Equipment (PPE): A Non-Negotiable Standard
The following PPE must be worn at all times when handling 3,6-Di(2-pyridinyl)-1,2-dihydro-1,2,4,5-tetrazine and its waste:
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | To prevent eye irritation or serious eye damage from splashes or airborne particles.[1] |
| Hand Protection | Impervious gloves (e.g., Butyl rubber, PVA) | To prevent skin contact and irritation.[1][2] |
| Protective Clothing | Laboratory coat | To protect street clothing and minimize skin exposure. |
| Respiratory Protection | N95 (US) or equivalent dust mask | Required when handling the solid compound to prevent respiratory tract irritation.[1] |
Waste Segregation and Collection: The First Step to Proper Disposal
The cornerstone of safe disposal is proper segregation at the point of generation. Never mix waste containing 3,6-Di(2-pyridinyl)-1,2-dihydro-1,2,4,5-tetrazine with other chemical waste streams unless their compatibility is certain.
Step-by-Step Waste Collection Protocol:
-
Select an Appropriate Waste Container:
-
Label the Waste Container:
-
As soon as the first waste is added, affix a "Dangerous Waste" or "Hazardous Waste" label.[2]
-
The label must clearly state "Waste 3,6-Di(2-pyridinyl)-1,2-dihydro-1,2,4,5-tetrazine" and list all solvents and their approximate concentrations.
-
Include the date of initial waste accumulation.
-
-
Waste Accumulation:
-
Collect all waste, including contaminated solids (e.g., weighing paper, gloves, pipette tips) and liquid solutions, in the designated container.
-
Keep the waste container securely sealed when not in use.[3]
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Chemical Incompatibility: Preventing Hazardous Reactions in the Waste Container
The tetrazine ring system is known for its reactivity, particularly in cycloaddition reactions. While comprehensive data on hazardous reactions in a waste context is limited, sound chemical principles dictate the following incompatibilities:
-
Strong Oxidizing Agents: Avoid mixing with strong oxidizers to prevent potential exothermic reactions.[2]
-
Strong Acids (especially Nitric Acid) and Bases: These can potentially catalyze degradation or other unintended reactions.[2]
-
Reactive Dienophiles: While primarily a concern in synthesis, it is prudent to avoid mixing with highly reactive dienophiles (e.g., strained alkenes/alkynes) in a concentrated waste stream to prevent uncontrolled reactions.
The following diagram outlines the decision-making process for waste segregation:
Caption: Decision tree for waste segregation.
Final Disposal Protocol: Professional Management is Key
Due to its hazardous nature and potential reactivity, in-lab chemical neutralization or treatment of 3,6-Di(2-pyridinyl)-1,2-dihydro-1,2,4,5-tetrazine waste is not recommended . The definitive disposal method is through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
Step-by-Step Final Disposal Procedure:
-
Monitor Waste Levels: Do not overfill the waste container. A general rule is to fill it to no more than 80% capacity.
-
Request a Pickup: Once the container is full, or if the waste will no longer be generated, complete a Chemical Collection Request Form as per your institution's protocol.[2]
-
Prepare for Transport: Ensure the container is clean on the outside, the cap is tightly secured, and the label is legible and complete.
-
Transfer to EHS: Deliver the container to the designated Waste Accumulation Area or await pickup by EHS personnel.
Empty containers that held 3,6-Di(2-pyridinyl)-1,2-dihydro-1,2,4,5-tetrazine must be handled as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.
Emergency Procedures: Preparedness for Accidental Release
In the event of a spill or accidental exposure, immediate and correct action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water at an emergency eyewash station for at least 15 minutes. Seek medical attention.[2]
-
Skin Contact: Flush the affected skin with large amounts of water for 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[2]
-
Spill Cleanup: For small spills, carefully sweep up the solid material to avoid generating dust.[3] Place the material in a sealed container and label it as hazardous waste. Clean the affected area thoroughly. For large spills, evacuate the area and contact your institution's EHS department immediately.
By adhering to these rigorous protocols, you contribute to a culture of safety and ensure that the innovative work conducted in your laboratory does not come at the cost of personal or environmental health.
References
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Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals for Pyridine.
-
Safety Data Sheet for 3,6-Di-2-pyridyl-1,2,4,5-tetrazine. Sigma-Aldrich.
-
Material Safety Data Sheet for 2,4,6-Tris(2-pyridyl)-s-triazine. Santa Cruz Biotechnology.
-
Safety Data Sheet for 3,6-Dichloro-1,2,4,5-tetrazine. Apollo Scientific.
-
Managing Hazardous Chemical Waste in the Lab. Lab Manager.
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Laboratory chemical waste disposal guidelines. University of Otago.
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Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.
-
Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA.
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Hazardous Waste Disposal Guide. Northwestern University.
-
Hazard Communication - 1910.1200. Occupational Safety and Health Administration (OSHA).
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Navigating the Chemistry of 3,6-Di(2-pyridinyl)-1,2,4,5-tetrazine: A Guide to Safe Handling and Disposal
Welcome to your essential guide for the safe handling of 3,6-Di(2-pyridinyl)-1,2,4,5-tetrazine. This document provides critical safety and logistical information tailored for researchers, scientists, and drug development professionals. Our goal is to empower you with the knowledge to not only use this compound effectively but also to ensure a safe and compliant laboratory environment. This guide moves beyond standard safety data sheets by explaining the rationale behind each procedural step, grounding our recommendations in the fundamental chemistry of tetrazines.
Understanding the Compound: A Profile of Reactivity and Hazard
3,6-Di(2-pyridinyl)-1,2,4,5-tetrazine is a nitrogen-rich heterocyclic compound, appearing as a red to brown crystalline powder.[1] Its significance in modern chemical biology and drug development stems from its role as a highly reactive diene in inverse-electron-demand Diels-Alder (IEDDA) reactions.[2] This "click" chemistry functionality allows for the specific and rapid labeling of biomolecules, making it an invaluable tool.[3][4]
However, the very properties that make this compound a powerful research tool also necessitate careful handling. The primary hazards associated with 3,6-Di(2-pyridinyl)-1,2,4,5-tetrazine are:
-
Skin Irritation (Category 2) [5]
-
Serious Eye Irritation (Category 2A) [5]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), primarily affecting the respiratory system [5]
These hazards are typical for fine organic powders, which can be easily aerosolized and come into contact with skin, eyes, or the respiratory tract.[1] The pyridinyl functional groups, being basic, can also contribute to its irritant nature.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling 3,6-Di(2-pyridinyl)-1,2,4,5-tetrazine. The selection of appropriate PPE is dictated by the compound's hazard profile and the specific procedures being undertaken.
Core PPE Requirements
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles meeting EN 166 or ANSI Z87.1 standards.[5] | Protects against accidental splashes of solutions or contact with airborne powder, preventing serious eye irritation. |
| Hand Protection | Butyl rubber or Viton™ gloves are recommended for extended contact. Double-gloving with nitrile gloves may be suitable for incidental splash protection, but gloves must be changed immediately upon contact. | Pyridine and its derivatives can be aggressive towards certain glove materials. While nitrile offers broad, short-term protection, more robust materials are necessary for prolonged handling to prevent skin irritation.[6] |
| Body Protection | A fully buttoned, long-sleeved laboratory coat. | Prevents incidental skin contact with the compound. |
| Footwear | Closed-toe shoes. | Protects feet from spills.[7] |
Respiratory Protection: When is it Necessary?
Respiratory protection is crucial when there is a risk of inhaling the fine powder.
Use a NIOSH/MSHA or European Standard EN 149 approved respirator under the following circumstances:
-
When weighing or transferring the solid compound outside of a certified chemical fume hood or powder containment enclosure.[5][8]
-
During cleanup of spills.
-
When working with quantities where dust generation is likely.
The rationale for this is to prevent the compound from irritating the respiratory tract, a key hazard identified in its safety profile.[5]
Operational Protocols: From Benchtop to Disposal
Adherence to standardized operational procedures is critical for minimizing exposure and ensuring experimental integrity.
Handling and Weighing the Solid Compound
The primary risk when handling the solid form of 3,6-Di(2-pyridinyl)-1,2,4,5-tetrazine is the generation and inhalation of dust.[1]
Step-by-Step Procedure:
-
Preparation: Before handling, ensure that an emergency eyewash station and safety shower are accessible.[9] Designate a specific area for handling, preferably within a certified chemical fume hood or a powder containment hood.[8]
-
Containment: Cover the work surface with absorbent bench paper to easily manage any minor spills.[1]
-
Weighing:
-
Whenever possible, use an enclosed balance to minimize air currents that could disperse the powder.[1]
-
Alternatively, pre-weigh a sealed container, add the compound inside the fume hood, and then re-weigh the sealed container outside the hood.[1]
-
Use a scoop or spatula to transfer the powder; avoid pouring directly from the bottle to minimize dust.[1]
-
-
Post-Handling: Keep the container tightly sealed when not in use.[10] Clean the spatula and weighing boat with an appropriate solvent (e.g., isopropanol) within the fume hood. Wash hands thoroughly after handling.
Workflow for Weighing and Preparing a Solution
Caption: Safe handling workflow for 3,6-Di(2-pyridinyl)-1,2,4,5-tetrazine.
Storage Requirements
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[9]
-
Keep away from strong oxidizing agents, as these are incompatible.[11]
Disposal Plan
Proper disposal is a critical final step to ensure environmental and personnel safety.
-
Waste Segregation: All waste containing 3,6-Di(2-pyridinyl)-1,2,4,5-tetrazine, including contaminated gloves, bench paper, and excess reagents, must be collected in a dedicated, clearly labeled hazardous waste container.[9][10]
-
Container Management: Use a sealable, airtight, and compatible waste container.[9] Never dispose of this compound down the drain.[7]
-
Disposal Method: The recommended disposal method for nitrogen-containing heterocyclic compounds is typically high-temperature incineration by a licensed waste disposal contractor.[12] Always follow your institution's and local environmental regulations for chemical waste disposal.
Emergency Procedures: A Plan for the Unexpected
Even with meticulous planning, accidents can occur. A clear and practiced emergency response plan is essential.
Exposure Response
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[9] Seek prompt medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[5] If irritation persists, seek medical attention.[5] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterwards.[5] Seek immediate medical attention. |
Spill Response
For a minor spill (contained within a fume hood):
-
Ensure appropriate PPE is worn, including respiratory protection if dealing with a powder.
-
Absorb any liquid with an inert material (e.g., vermiculite, sand).
-
For a solid spill, carefully sweep up the material, avoiding dust generation.[5]
-
Place all contaminated materials into a sealed, labeled hazardous waste container.
-
Decontaminate the area with an appropriate solvent and wash thoroughly.
For a major spill (outside of a fume hood):
-
Evacuate the immediate area.
-
Alert colleagues and your supervisor.
-
If safe to do so, increase ventilation to the area.
-
Contact your institution's environmental health and safety (EHS) department for cleanup.
Emergency Response Logic
Sources
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- 3. Inverse Electron Demand Diels-Alder Reactions [sigmaaldrich.com]
- 4. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
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- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. hscprep.com.au [hscprep.com.au]
- 8. Powder Handling - AirClean Systems [aircleansystems.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. Inverse electron-demand Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 12. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
